molecular formula C12H25NO6 B13541105 NH2-PEG4-COOMe

NH2-PEG4-COOMe

Cat. No.: B13541105
M. Wt: 279.33 g/mol
InChI Key: VLFKACRIAGHXGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NH2-PEG4-COOMe is a useful research compound. Its molecular formula is C12H25NO6 and its molecular weight is 279.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H25NO6

Molecular Weight

279.33 g/mol

IUPAC Name

methyl 3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C12H25NO6/c1-15-12(14)2-4-16-6-8-18-10-11-19-9-7-17-5-3-13/h2-11,13H2,1H3

InChI Key

VLFKACRIAGHXGG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCOCCOCCOCCOCCN

Origin of Product

United States

Foundational & Exploratory

NH2-PEG4-COOMe structure and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the heterobifunctional linker, NH2-PEG4-COOMe, also known as amino-PEG4-methyl ester. It details its chemical structure, physicochemical properties, and key applications in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Identity and Structure

This compound is a discrete polyethylene glycol (dPEG®) linker characterized by a primary amine (-NH2) group at one terminus and a methyl ester (-COOMe) group at the other, connected by a four-unit ethylene glycol chain. This defined structure provides predictable physicochemical properties, crucial for reproducible results in complex biological systems.

Molecular Structure:

H₂N-(CH₂CH₂O)₄-CH₂-COOCH₃

The primary amine serves as a versatile nucleophile for conjugation, while the methyl ester offers a more stable carboxylate precursor that can be hydrolyzed to a carboxylic acid for further reactions.[1][2] The PEG4 spacer enhances aqueous solubility and provides a flexible bridge between conjugated molecules.[3][4][5]

Physicochemical and Quantitative Data

The precise molecular weight and physical characteristics of this compound are essential for accurate stoichiometric calculations in conjugation reactions.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 1263044-69-4 []
Molecular Formula C₁₂H₂₅NO₆ []
Molecular Weight 279.33 g/mol [7]
Appearance Colorless to yellow oil/liquid [8]
Purity Typically ≥95% [9]

| Storage Conditions | Store at -20°C, desiccated |[10] |

Table 2: Solubility Characteristics

Solvent Solubility Notes
Water Soluble The hydrophilic PEG chain imparts good aqueous solubility.[4]

| Organic Solvents (DMSO, DMF) | Soluble | Readily soluble in common organic solvents used for bioconjugation.[11] |

Chemical Properties and Reactivity

The utility of this compound lies in its bifunctional nature, allowing for sequential or orthogonal conjugation strategies.

  • Amine Group (-NH2): The terminal primary amine is a strong nucleophile that readily reacts with electrophiles.[12] Common reactions include:

    • Amide Bond Formation: Reacts with activated carboxylic acids (e.g., NHS esters) or acyl chlorides to form stable amide bonds. This is a cornerstone of bioconjugation, often used to label proteins at lysine residues.[12][13] The optimal pH for this reaction is typically between 7.2 and 9.0.[12]

    • Reaction with Carbonyls: Can react with aldehydes and ketones to form Schiff bases, which can be further reduced to stable amine linkages.[14]

  • Methyl Ester Group (-COOMe): The methyl ester is relatively stable but can be hydrolyzed to a carboxylic acid (-COOH) under basic conditions (e.g., using NaOH).[1][15] This unmasks a new reactive site, which can then be activated (e.g., with EDC/NHS) to react with another amine-containing molecule.[15][16] This two-step process is fundamental to its use in multi-step syntheses, such as in the construction of PROTACs.[8]

Applications in Bioconjugation and Drug Development

The unique properties of this compound make it a valuable tool in several advanced applications.

  • PROTAC Synthesis: this compound is frequently used as a linker in the synthesis of PROTACs.[8] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[17] The PEG linker's length and flexibility are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[18][19]

  • Antibody-Drug Conjugates (ADCs): The PEG spacer can improve the pharmacokinetic properties of ADCs by increasing solubility and stability.[3][20] The linker connects a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells.[3]

  • General Bioconjugation (PEGylation): The attachment of PEG chains (PEGylation) to proteins, peptides, or small molecules can enhance their therapeutic properties.[12] Key benefits include increased circulation half-life, improved stability against enzymatic degradation, and reduced immunogenicity.[4][12]

Experimental Protocols and Methodologies

Successful use of this compound requires careful control of reaction conditions. Below are generalized protocols for its application.

Protocol 1: General Amide Coupling to an NHS-Activated Molecule

This protocol describes the reaction of the amine group of this compound with an N-hydroxysuccinimide (NHS) ester-activated molecule (e.g., a protein or another linker).

  • Reagent Preparation:

    • Dissolve the NHS-ester-activated molecule in an anhydrous, amine-free organic solvent (e.g., DMSO or DMF).[11]

    • Dissolve this compound (typically a 1.1 to 1.5-fold molar excess) in the same solvent.

  • Conjugation Reaction:

    • Add the this compound solution to the activated molecule solution.

    • If conjugating to a protein, the reaction is typically performed in a buffer at pH 7.2-8.0.[11]

    • Stir the reaction at room temperature for 2 hours to overnight.[15]

  • Purification:

    • Purify the resulting conjugate using appropriate chromatographic techniques, such as size-exclusion chromatography (SEC) for biomolecules or reverse-phase HPLC for small molecules.[12][18]

Protocol 2: Two-Step PROTAC Linker Synthesis

This protocol outlines a general strategy for using this compound to link an E3 ligase ligand and a target protein ligand.

  • Step 1: Conjugation to E3 Ligase Ligand

    • Activate a carboxylic acid on the E3 ligase ligand using a coupling agent like HATU in the presence of a base (e.g., DIPEA) in anhydrous DMF.[8]

    • Add this compound to the activated ligand and stir to form the E3 Ligand-PEG4-COOMe intermediate.[8]

    • Purify the intermediate by chromatography.

  • Step 2: Hydrolysis of the Methyl Ester

    • Dissolve the purified intermediate in a solvent mixture such as methanol and water.[8]

    • Add a base (e.g., LiOH or NaOH) and stir at room temperature to hydrolyze the methyl ester to a carboxylic acid.[8][15]

    • Neutralize the reaction and purify the E3 Ligand-PEG4-COOH product.

  • Step 3: Conjugation to Target Protein Ligand

    • Activate the newly formed carboxylic acid using HATU/DIPEA.[8]

    • Add the amine-containing target protein ligand to complete the synthesis of the final PROTAC molecule.[8]

    • Purify the final PROTAC using reverse-phase HPLC.[18]

Visualized Workflows and Pathways

Diagram 1: General Amide Coupling Workflow

AmideCoupling Molecule_COOH Molecule with Carboxylic Acid Activation Activation (EDC/NHS or HATU) Molecule_COOH->Activation Activated_Molecule Activated Molecule (e.g., NHS Ester) Activation->Activated_Molecule Conjugation Amide Bond Formation (pH 7.2-9.0) Activated_Molecule->Conjugation NH2_PEG4_COOMe This compound NH2_PEG4_COOMe->Conjugation Final_Conjugate Final Conjugate: Molecule-PEG4-COOMe Conjugation->Final_Conjugate

A generalized workflow for activating a carboxylic acid and coupling it to this compound.

Diagram 2: PROTAC Synthesis Logical Flow

PROTAC_Synthesis cluster_step1 Step 1: First Coupling cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Second Coupling E3_Ligand E3 Ligase Ligand (-COOH) Amide_Coupling1 Amide Coupling E3_Ligand->Amide_Coupling1 NH2_PEG4_COOMe This compound NH2_PEG4_COOMe->Amide_Coupling1 Intermediate1 E3 Ligand-PEG4-COOMe Amide_Coupling1->Intermediate1 Hydrolysis Base-mediated Hydrolysis Intermediate1->Hydrolysis Intermediate2 E3 Ligand-PEG4-COOH Hydrolysis->Intermediate2 Amide_Coupling2 Amide Coupling Intermediate2->Amide_Coupling2 POI_Ligand Target Protein Ligand (-NH2) POI_Ligand->Amide_Coupling2 Final_PROTAC Final PROTAC Amide_Coupling2->Final_PROTAC

A logical flow diagram illustrating the multi-step synthesis of a PROTAC using this compound.

References

An In-depth Technical Guide to NH2-PEG4-COOMe (CAS: 1263044-69-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, NH2-PEG4-COOMe, also known as Methyl 15-amino-4,7,10,13-tetraoxapentadecanoate. This molecule is a valuable tool in bioconjugation and drug delivery, offering a discrete tetraethylene glycol (PEG) spacer to connect a primary amine to a methyl ester. This guide will delve into its chemical properties, applications, and detailed experimental protocols for its use in modifying biomolecules.

Core Concepts and Chemical Properties

This compound is a monodisperse polyethylene glycol (PEG) linker, meaning it has a precisely defined structure and molecular weight. This eliminates the heterogeneity associated with traditional polydisperse PEG reagents, leading to more uniform and well-characterized bioconjugates. The molecule possesses two key functional groups:

  • Primary Amine (-NH2): This nucleophilic group serves as the primary point of attachment to biomolecules. It readily reacts with activated carboxylic acids (e.g., N-hydroxysuccinimide [NHS] esters) or can be coupled to carboxyl groups on proteins (e.g., aspartic and glutamic acid residues) using carbodiimide chemistry.

  • Methyl Ester (-COOMe): This group provides a terminal functionality that can be utilized in several ways. It is relatively stable under neutral or slightly acidic conditions but can be hydrolyzed to a carboxylic acid under basic conditions or by enzymatic action (esterases).[1] This allows for a potential two-step conjugation strategy or can serve as a more stable endpoint compared to highly reactive esters.

The PEG4 spacer imparts hydrophilicity to the linker and the resulting conjugate, which can improve solubility, reduce aggregation, and potentially decrease immunogenicity.[2][3][4]

Data Presentation

The following tables summarize the key quantitative data for this compound and the stability of related ester-containing linkers.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1263044-69-4N/A
Molecular Formula C12H25NO6N/A
Molecular Weight 279.33 g/mol N/A
Appearance Pale Yellow or Colorless Oily MatterN/A
Purity ≥95%N/A
Boiling Point 366.5 ± 32.0 °C at 760 mmHgN/A
Density 1.077 ± 0.06 g/cm³N/A
Storage Conditions Store at 2-8°CN/A

Table 2: Stability of Ester Linkages in PEG Derivatives

Linker TypeConditionHalf-lifeReference
Generic EsterpH 5.0~140 hours[5]
Generic EsterpH 7.4 (PBS)~16.5 hours[5]
Generic EsterpH 8.5~1.5 hours[5]
HydrazonepH 5.04-8 hours[5]
OximepH 5.0> 1 week[5]

Note: The stability of the methyl ester in this compound is expected to be similar to that of other simple alkyl esters and is significantly influenced by pH, temperature, and the presence of esterases.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Conjugation of this compound to a Protein via EDC/NHS Chemistry

This protocol describes the covalent attachment of the primary amine of this compound to the carboxyl groups (aspartic acid, glutamic acid, or C-terminus) of a protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

  • Protein of interest

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Desalting column or dialysis equipment

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (like Tris), exchange it into the Activation Buffer using a desalting column or dialysis.

  • Activation of Protein Carboxyl Groups:

    • Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer immediately before use.

    • Add a 50-fold molar excess of EDC and a 25-fold molar excess of NHS to the protein solution.[6]

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Buffer Exchange (Optional but Recommended): Immediately after activation, remove excess EDC and NHS by performing a buffer exchange into cold Coupling Buffer using a desalting column. This prevents unwanted side reactions.

  • Conjugation Reaction:

    • Dissolve this compound in the Coupling Buffer.

    • Add a 10- to 50-fold molar excess of the this compound solution to the activated protein solution.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction: To stop the reaction and quench any unreacted NHS esters, add the Quenching Solution to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.[7]

  • Purification of the Conjugate: Remove unreacted this compound and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.[]

Protocol 2: Hydrolysis of the Methyl Ester to a Carboxylic Acid

This protocol describes the conversion of the terminal methyl ester of a PEG-conjugate (or the free linker) to a carboxylic acid.

Materials:

  • This compound or its bioconjugate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Solvent: A mixture of Tetrahydrofuran (THF) and water (e.g., 3:1 v/v) or methanol.[9][10]

  • 1N Hydrochloric acid (HCl) for neutralization

  • Purification system (e.g., HPLC, dialysis)

Procedure:

  • Dissolution: Dissolve the methyl ester-containing compound in the chosen solvent system.

  • Saponification: Add an aqueous solution of LiOH or NaOH (typically 1.1 to 2.0 equivalents).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by LC-MS or TLC until the starting material is consumed.

  • Neutralization: Carefully acidify the mixture to a neutral pH (or slightly acidic, e.g., pH ~3 for small molecules followed by extraction) with 1N HCl.[10]

  • Purification: Purify the resulting carboxylic acid-terminated molecule. For protein conjugates, this would typically involve buffer exchange via dialysis or SEC. For the free linker, purification can be achieved by extraction or chromatography.

Protocol 3: Characterization of the Bioconjugate

Mass Spectrometry:

  • Objective: To determine the molecular weight of the conjugate and calculate the drug-to-antibody ratio (DAR) or degree of labeling.

  • Method: Electrospray ionization mass spectrometry (ESI-MS) or MALDI-TOF mass spectrometry can be used.[11][12][13] The sample is typically desalted and analyzed. The resulting spectrum will show a distribution of species corresponding to the unconjugated protein and the protein conjugated with one or more linker molecules. Deconvolution of the ESI-MS data will provide the masses of these species.

Chromatography:

  • Objective: To assess the purity of the conjugate and separate different species.

  • Methods:

    • Size-Exclusion Chromatography (SEC): Used to separate the conjugate from unreacted linker and to detect aggregation.[]

    • Ion-Exchange Chromatography (IEX): Can be used to separate proteins with different numbers of attached linkers, as the conjugation can alter the protein's surface charge.[]

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used for analytical characterization, especially for smaller protein conjugates or to separate positional isomers.[]

Mandatory Visualizations

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification & Analysis Protein_COOH Protein with Carboxyl Groups Activated_Protein Activated Protein (NHS Ester) Protein_COOH->Activated_Protein 15-30 min, RT EDC_NHS EDC / NHS in Activation Buffer (pH 6.0) EDC_NHS->Activated_Protein Conjugate Protein-PEG4-COOMe Conjugate Activated_Protein->Conjugate 2h RT or O/N 4°C Linker This compound in Coupling Buffer (pH 7.2-7.5) Linker->Conjugate Quench Quench (Tris or Glycine) Conjugate->Quench Purify Purification (SEC / Dialysis) Quench->Purify Analyze Characterization (MS, HPLC) Purify->Analyze

Caption: Workflow for protein conjugation with this compound.

G cluster_hydrolysis Hydrolysis Reaction cluster_workup Workup & Purification Start R-PEG4-COOMe (Conjugate or Linker) Product R-PEG4-COOH (Carboxylic Acid) Start->Product Stir at RT Reagents LiOH or NaOH in THF/Water Reagents->Product Neutralize Neutralize with HCl Product->Neutralize Purify Purification (Dialysis or HPLC) Neutralize->Purify Final_Product Purified Product Purify->Final_Product

Caption: Workflow for hydrolysis of the methyl ester terminus.

Applications in Drug Development

This compound is a versatile linker for various applications in drug development:

  • PEGylation: The covalent attachment of PEG chains (PEGylation) to therapeutic proteins or peptides can enhance their pharmacokinetic properties by increasing their hydrodynamic size, which reduces renal clearance and prolongs circulation half-life.[2][14][15][16]

  • Antibody-Drug Conjugates (ADCs): This linker can be used to attach cytotoxic drugs to antibodies. The hydrophilic PEG spacer can help to overcome solubility issues associated with hydrophobic payloads and may allow for a higher drug-to-antibody ratio (DAR) without causing aggregation.[17]

  • PROTACs (Proteolysis Targeting Chimeras): In the synthesis of PROTACs, which are molecules that induce the degradation of target proteins, PEG linkers are crucial for connecting the target-binding ligand and the E3 ligase-binding ligand. The length and composition of the linker are critical for optimal ternary complex formation.[10]

  • Surface Modification: The amine group can be used to immobilize biomolecules onto surfaces that have been functionalized with carboxyl groups, for applications in biosensors and diagnostics.[7]

References

An In-depth Technical Guide to Amine-PEG4-Methyl Ester: Properties, Activation, and Application in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of amine-PEG4-methyl ester, a versatile polyethylene glycol (PEG) linker used in bioconjugation. The guide details its physicochemical properties, a step-by-step protocol for its activation and conjugation to amine-containing molecules, and an illustrative experimental workflow.

Introduction

Amine-PEG4-methyl ester is a heterobifunctional linker featuring a terminal primary amine and a methyl ester group, separated by a four-unit polyethylene glycol spacer. The PEG chain imparts hydrophilicity to molecules, which can enhance solubility, reduce aggregation, and minimize non-specific interactions. While the primary amine is available for conjugation, the methyl ester is generally unreactive towards nucleophiles under physiological conditions. Therefore, for its use in bioconjugation with amine-containing biomolecules, the methyl ester group typically requires hydrolysis to a carboxylic acid, followed by activation to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester. This two-step process allows for the controlled and efficient coupling of the PEG linker to primary amines on proteins, peptides, or other target molecules.

Physicochemical Properties

The key properties of amine-PEG4-methyl ester are summarized in the table below.

PropertyValueReference(s)
Molecular Weight 207.27 g/mol [1]
Exact Mass 207.1471 g/mol [1]
Chemical Formula C₉H₂₁NO₄[1][2]
CAS Number 85030-56-4[1][2]
IUPAC Name 2,5,8,11-tetraoxatridecan-13-amine[1]
Appearance Solid powder[1]
Purity >98%[1]
Solubility Soluble in DMSO[1]

Experimental Protocol: Activation and Conjugation

The use of amine-PEG4-methyl ester for conjugation to a primary amine on a target biomolecule (e.g., a protein) is a multi-step process. The following protocol details the hydrolysis of the methyl ester to a carboxylic acid, followed by a common activation method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) for subsequent amide bond formation.

3.1. Step 1: Hydrolysis of the Methyl Ester to Form Amine-PEG4-Carboxylic Acid

This step converts the unreactive methyl ester to a carboxylic acid, which can then be activated.

  • Materials:

    • Amine-PEG4-methyl ester

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH), 1 M solution

    • Tetrahydrofuran (THF) or Methanol

    • Hydrochloric acid (HCl), 1 M solution

    • Deionized water

    • Dichloromethane (DCM) or Ethyl acetate

    • Anhydrous sodium sulfate or magnesium sulfate

    • Rotary evaporator

    • pH paper or pH meter

  • Procedure:

    • Dissolve the amine-PEG4-methyl ester in THF or methanol.

    • Add an excess of 1 M LiOH or NaOH solution to the reaction mixture.

    • Stir the reaction at room temperature and monitor the progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, neutralize the mixture to a pH of approximately 7 with 1 M HCl.

    • Extract the aqueous layer with dichloromethane or ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution using a rotary evaporator to obtain the amine-PEG4-carboxylic acid product.

3.2. Step 2: EDC/NHS-Mediated Conjugation of Amine-PEG4-Carboxylic Acid to a Protein

This protocol describes the activation of the newly formed carboxylic acid and its subsequent reaction with primary amines on a target protein.

  • Materials:

    • Amine-PEG4-carboxylic acid (from Step 1)

    • Protein to be conjugated in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

    • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

    • Conjugation Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.5)

    • Quenching Buffer (e.g., 1 M Tris-HCl or glycine, pH 8.0)

    • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

    • Desalting columns or dialysis equipment for purification

  • Procedure:

    • Reagent Preparation:

      • Allow all reagents to come to room temperature before use.

      • Prepare a stock solution of amine-PEG4-carboxylic acid in anhydrous DMSO or DMF.

      • Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), a buffer exchange must be performed.

    • Activation of Amine-PEG4-Carboxylic Acid:

      • In a microcentrifuge tube, combine the desired amount of amine-PEG4-carboxylic acid with a 1.5 to 5-fold molar excess of both EDC and NHS (or sulfo-NHS).

      • Add Activation Buffer to the desired concentration.

      • Incubate for 15-30 minutes at room temperature with gentle mixing to form the active NHS ester.

    • Conjugation to Protein:

      • Immediately add the freshly activated amine-PEG4-NHS ester solution to the protein solution in the Conjugation Buffer. The final pH of the reaction mixture should be between 7.2 and 8.0.

      • The molar ratio of the PEG linker to the protein will determine the degree of labeling and should be optimized for the specific application. A starting point is often a 10- to 20-fold molar excess of the linker.

      • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

    • Quenching the Reaction:

      • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.

      • Incubate for an additional 15-30 minutes to consume any unreacted NHS ester.

    • Purification of the Conjugate:

      • Remove the unreacted PEG reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.

    • Characterization:

      • Characterize the purified conjugate to determine the degree of labeling and confirm its purity and integrity using techniques such as SDS-PAGE, mass spectrometry, or HPLC.

Quantitative Data

The efficiency of a bioconjugation reaction can be influenced by several factors, including pH, temperature, and the molar ratio of reactants. The following table provides illustrative data for typical EDC/NHS-mediated PEGylation reactions. Note that optimal conditions should be determined empirically for each specific application.

ParameterConditionOutcomeReference(s)
Reaction pH 7.0Moderate reaction rate (~4-5 hours), more stable activated PEG[3]
8.0Fast reaction rate (~1 hour), increased risk of NHS ester hydrolysis[3]
8.5Very fast reaction rate (~30 minutes), requires prompt conjugation[3]
Molar Excess of Linker 10-20 foldCommonly used starting range for protein conjugation[2]
Conjugation Efficiency VariesCan achieve high degrees of labeling, e.g., 25 linkers per protein[1]

Experimental Workflow Diagram

The following diagram illustrates the complete experimental workflow for the activation of amine-PEG4-methyl ester and its subsequent conjugation to a target protein.

experimental_workflow cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Activation and Conjugation start Amine-PEG4-Methyl Ester hydrolysis Add LiOH or NaOH in THF/Methanol start->hydrolysis neutralize Neutralize with HCl hydrolysis->neutralize extract Extract with DCM/Ethyl Acetate neutralize->extract dry Dry and Concentrate extract->dry product1 Amine-PEG4-Carboxylic Acid dry->product1 product1_ref Amine-PEG4-Carboxylic Acid activation Add EDC and NHS in Activation Buffer (pH 6.0) product1_ref->activation conjugation Mix and Incubate (1-2h at RT or overnight at 4°C) activation->conjugation protein Target Protein in PBS (pH 7.2-7.5) protein->conjugation quench Add Quenching Buffer (Tris or Glycine) conjugation->quench purify Purify Conjugate (Desalting Column/Dialysis) quench->purify final_product Purified Protein-PEG Conjugate purify->final_product

Workflow for the activation and conjugation of amine-PEG4-methyl ester.

References

A Comprehensive Technical Guide to the Physical Properties of NH2-PEG4-COOMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core physical properties of NH2-PEG4-COOMe, a heterobifunctional PEG linker. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental methodologies, and an exploration of its applications.

Core Physical and Chemical Properties

This compound, also known as amino-PEG4-methyl ester or methyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate, is a monodisperse polyethylene glycol (PEG) derivative containing a terminal primary amine and a methyl ester group. These functional groups make it a versatile tool for bioconjugation and the development of complex molecules.

The key physical and chemical data for this compound are summarized in the table below.

PropertyValue
CAS Number 1263044-69-4
Molecular Formula C12H25NO6
Molecular Weight 279.33 g/mol
Appearance Pale Yellow or Colorless Oily Matter
Purity ≥95%
Density 1.077 ± 0.06 g/cm³
Boiling Point 366.5 ± 32.0 °C at 760 mmHg
Storage Conditions Store at 2-8°C

Solubility Profile

The hydrophilic nature of the tetraethylene glycol spacer in this compound suggests good solubility in aqueous solutions and polar organic solvents. While specific quantitative data for this compound is not extensively published, the solubility of structurally similar short-chain amine- and carboxyl-functionalized PEGs provides a strong indication of its solubility characteristics.

SolventExpected SolubilityRationale
Water SolubleThe hydrophilic PEG chain and polar end groups are expected to facilitate solubility in aqueous media.[1][2]
Dimethyl Sulfoxide (DMSO) SolublePolar aprotic solvents like DMSO are generally good solvents for PEGylated molecules.[3]
Dimethylformamide (DMF) SolubleSimilar to DMSO, DMF is a polar aprotic solvent that effectively solvates PEG linkers.[3]
Methanol, Ethanol SolubleShort-chain alcohols are typically good solvents for PEG derivatives.[3]
Dichloromethane (DCM) SolubleMany PEGylated compounds show good solubility in chlorinated solvents.
Hexanes Sparingly SolubleAs a nonpolar solvent, hexanes are not expected to be a good solvent for the polar this compound molecule.[3]

Experimental Protocols

Determination of Thermodynamic Solubility (Saturation Shake-Flask Method)

This protocol outlines a standard method for determining the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound

  • Solvent of interest (e.g., water, DMSO)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or RI)

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Tightly seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials to pellet the excess solid.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent to generate a calibration curve.

    • Analyze the filtered supernatant by HPLC.

    • Determine the concentration of the compound in the supernatant by comparing its peak area to the calibration curve.

G Workflow for Saturation Shake-Flask Solubility Assay cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification A Add excess this compound to solvent B Shake at constant temperature (24-48h) A->B C Centrifuge to pellet excess solid B->C D Filter supernatant C->D F Analyze supernatant by HPLC D->F E Prepare calibration curve G Determine concentration E->G F->G

Workflow for the Saturation Shake-Flask Solubility Assay.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a standard technique for assessing the purity of PEG derivatives. Since this compound lacks a strong UV chromophore, a detector such as an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Refractive Index (RI) detector is recommended.[][5]

Materials and Equipment:

  • HPLC system with a suitable detector (ELSD, CAD, or RI)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or TFA

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase to a concentration of 1-5 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: A gradient of water and acetonitrile with an acid modifier (e.g., 0.1% TFA). A typical gradient might be 5-95% B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30-40 °C

    • Injection Volume: 10-20 µL

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure and assessing the purity of this compound.

Materials and Equipment:

  • NMR spectrometer (400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the signals and assign them to the corresponding protons in the molecule. The ratio of the integrals should be consistent with the number of protons in each chemical environment.

Expected ¹H NMR Spectral Features:

  • A singlet at ~3.67 ppm corresponding to the methyl ester protons (-COOCH₃).

  • A multiplet in the range of 3.5-3.7 ppm corresponding to the methylene protons of the PEG backbone (-OCH₂CH₂O-).

  • A triplet at ~2.8 ppm corresponding to the methylene protons adjacent to the amine group (-CH₂NH₂).

  • A triplet at ~2.5 ppm corresponding to the methylene protons adjacent to the ester group (-CH₂COOMe).

  • A broad singlet for the amine protons (-NH₂), the chemical shift of which can be variable.

Applications in Research and Drug Development

This compound is a valuable building block in several areas of biomedical research and drug development due to its defined length, hydrophilicity, and bifunctional nature. The primary amine allows for conjugation to molecules with carboxylic acids or activated esters, while the methyl ester can be hydrolyzed to a carboxylic acid for further reaction with amine-containing molecules.

Key Application Areas:

  • Bioconjugation: The PEG spacer enhances the solubility and stability of the resulting conjugates and can reduce the immunogenicity of proteins and peptides.[2][6]

  • Drug Delivery: This linker can be used to attach drugs to targeting moieties or to improve the pharmacokinetic properties of small molecule drugs.[2][7]

  • PROTACs and ADCs: As a heterobifunctional linker, it is suitable for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where it connects a targeting ligand to an E3 ligase ligand or a cytotoxic payload, respectively.[8][9] The length of the PEG chain is a critical parameter in optimizing the efficacy of these constructs.[8]

G Role of this compound in PROTAC Assembly cluster_components PROTAC Components cluster_synthesis Synthesis Steps cluster_result Final Product A Target Protein Ligand D Conjugation of Linker to Ligand 1 A->D B This compound Linker B->D C E3 Ligase Ligand F Conjugation to Ligand 2 C->F E Hydrolysis of Methyl Ester D->E E->F G Functional PROTAC Molecule F->G

Role of this compound in PROTAC Assembly.

References

An In-depth Technical Guide to Heterobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heterobifunctional Poly(ethylene glycol) (PEG) linkers are indispensable molecular tools in the fields of bioconjugation, drug delivery, and diagnostics.[1] These linkers feature a polyethylene glycol chain with two distinct reactive functional groups at either end, enabling the covalent linkage of two different molecules.[1][2][3] This unique characteristic allows for the precise construction of complex bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[3]

The PEG component of the linker confers several beneficial properties to the resulting conjugate, including increased hydrophilicity, enhanced stability, and reduced immunogenicity.[4][5] By forming a hydration shell around the conjugated molecule, PEG linkers can shield it from enzymatic degradation and recognition by the immune system, thereby extending its circulation half-life.[3][4] The length of the PEG chain is a critical design parameter that can be adjusted to optimize the pharmacokinetic and pharmacodynamic properties of the bioconjugate.[2]

This technical guide provides a comprehensive overview of heterobifunctional PEG linkers, covering their fundamental properties, common chemical reactions, and diverse applications. It also includes detailed experimental protocols for key bioconjugation techniques and summarizes quantitative data to facilitate the design and execution of experiments.

Core Concepts and Advantages of PEGylation

The strategic incorporation of a PEG chain between two reactive moieties imparts a range of desirable physicochemical properties to the resulting bioconjugate. These characteristics are fundamental to the improved performance and efficacy of PEGylated therapeutics.[6]

Key advantages of using heterobifunctional PEG linkers include:

  • Enhanced Solubility: The hydrophilic nature of the PEG backbone significantly improves the solubility of hydrophobic drugs and biomolecules in aqueous environments, which can help mitigate aggregation.[5][6][7]

  • Improved Pharmacokinetics: By increasing the hydrodynamic volume of the conjugate, PEGylation can reduce renal clearance, leading to a longer in-vivo half-life.[5][6] This extended circulation time can lead to increased tumor accumulation and exposure for targeted cancer therapies.[8]

  • Reduced Immunogenicity: The PEG chain can create a "stealth" effect, shielding the conjugated molecule from the host's immune system and reducing the potential for an immune response.[5][6]

  • Precise Spacer Control: The defined length of the PEG chain allows for precise control over the distance between the two conjugated molecules, which is often critical for optimal biological activity.[5][6]

  • Increased Drug-to-Antibody Ratio (DAR): By mitigating the aggregation propensity of hydrophobic payloads, PEG linkers enable the conjugation of a higher number of drug molecules per antibody, potentially increasing the potency of the ADC.[8]

Data Presentation: Properties of Heterobifunctional PEG Linkers

The selection of a suitable heterobifunctional PEG linker is dependent on the specific requirements of the application, including the desired spacer length and the reactivity of the terminal functional groups. The following tables summarize key quantitative data to aid in linker selection.

Table 1: Common Heterobifunctional PEG Linkers and Their Properties

Functional Group 1Functional Group 2Common MW (Da)Primary Application(s)
NHS EsterMaleimide2,000 - 5,000Conjugating primary amines (e.g., lysine) to sulfhydryls (e.g., cysteine). Widely used for ADCs.[3]
Azide (N₃)DBCO1,000 - 10,000Copper-free "click chemistry" for bioorthogonal conjugation to alkyne-modified molecules.[3]
Carboxylic Acid (COOH)Amine (NH₂)500 - 5,000General purpose conjugation via EDC/NHS chemistry to amines or other reactive groups.[3]
Thiol (SH)Pyridyl Disulfide1,000 - 5,000Reversible disulfide bond formation, useful for creating cleavable linkers.[3]
AldehydeHydrazide2,000 - 5,000Forms a stable hydrazone bond, often used for site-specific modification of glycoproteins.[3]

Table 2: Effect of PEG Linker Length on ADC Clearance

PEG Linker Length (Number of PEG units)Clearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated
No PEG~8.51.0
PEG4~6.20.73
PEG8~4.50.53
PEG12~3.80.45
PEG24~2.90.34

Data synthesized from a study on a non-binding IgG conjugated to MMAE with a DAR of 8. As shown, increasing PEG linker length can significantly decrease the clearance rate of an ADC, thereby extending its circulation time.[3]

Core Applications in Research and Therapeutics

Heterobifunctional PEG linkers are instrumental in the development of sophisticated therapeutics, most notably in Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[3] The linker is a critical component that connects the antibody to the drug payload, influencing the ADC's stability, efficacy, and safety.[5] Heterobifunctional PEG linkers are pivotal in ADC development. They facilitate the site-specific conjugation of the drug, leading to a more homogeneous product with a predictable drug-to-antibody ratio (DAR).[3] The PEG moiety enhances the solubility and stability of the ADC, preventing aggregation that can be caused by hydrophobic drug payloads.[9]

ADC_MoA cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Targeting & Binding TumorCell Tumor Cell Internalization Internalization (Endocytosis) TumorCell->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

A diagram illustrating the mechanism of action for an Antibody-Drug Conjugate (ADC).
Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are innovative heterobifunctional molecules designed to eliminate specific unwanted proteins by hijacking the cell's own ubiquitin-proteasome system.[3] A PROTAC consists of two ligands connected by a linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[5] The linker is a critical determinant of a PROTAC's success, and the flexibility and biocompatibility of PEG linkers make them well-suited for this application.[5]

PROTAC_MoA PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Binds TernaryComplex Ternary Complex (POI-PROTAC-E3) Proteasome Proteasome POI->Proteasome Targeted to Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Formation leads to Ubiquitination->POI Tags POI with Ubiquitin Degradation Protein Degradation Proteasome->Degradation Mediates Recycled Recycled PROTAC Degradation->Recycled Releases

The mechanism of action for a PROTAC, highlighting the role of the linker.

Experimental Protocols

This section provides detailed methodologies for key experiments involving heterobifunctional PEG linkers.

Protocol 1: Two-Step Amine-to-Sulfhydryl Conjugation using NHS-Ester-PEG-Maleimide

This protocol describes the conjugation of a protein containing primary amines (e.g., lysine residues) to a molecule with a free sulfhydryl group.[3]

Materials:

  • Protein-NH₂ (e.g., an antibody) in a suitable buffer (e.g., PBS, pH 7.2-7.5).[3]

  • Molecule-SH (e.g., a peptide or small molecule drug).[3]

  • NHS-Ester-PEG-Maleimide linker.[3]

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.[3]

  • Anhydrous Dimethylsulfoxide (DMSO).[2]

  • Desalting column (e.g., Zeba™ Spin Desalting Columns).[3]

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is in an amine-free buffer at the optimal pH range for the NHS ester reaction (pH 7.2-7.5).

    • Adjust the protein concentration to 1-2 mg/mL.[2]

  • Linker Preparation:

    • Equilibrate the vial of NHS-Ester-PEG-Maleimide to room temperature before opening.

    • Immediately before use, dissolve the linker in anhydrous DMSO to a stock concentration of 10-20 mM.[10]

  • Step 1: Reaction with Primary Amines (Antibody Modification):

    • Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution.[3]

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle agitation.[2][3]

  • Purification:

    • Remove the excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer. This step is crucial to prevent self-conjugation or unwanted side reactions.[3]

  • Step 2: Reaction with Sulfhydryls:

    • Immediately add the sulfhydryl-containing molecule (Molecule-SH) to the purified, maleimide-activated protein.[3] A 1.5- to 5-fold molar excess of the thiol-containing molecule is typically used.[10]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[2][10]

  • Final Purification and Analysis:

    • Purify the final conjugate using size-exclusion chromatography (SEC) to remove unconjugated drug and other small molecules.[2]

    • Analyze the purity and determine the drug-to-antibody ratio (DAR) of the final conjugate using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.[2][3]

Protocol 2: Copper-Free "Click Chemistry" Conjugation using DBCO-PEG-NHS Ester

This protocol outlines the strain-promoted alkyne-azide cycloaddition (SPAAC) for conjugating an azide-containing molecule to a protein with primary amines.[3]

Materials:

  • Protein-NH₂ in a suitable buffer (e.g., PBS, pH 7.4).[3]

  • Azide-containing molecule.[3]

  • DBCO-PEG-NHS Ester linker.[3]

  • Reaction Buffer: PBS, pH 7.4.[3]

  • Desalting column.[3]

Procedure:

  • Protein Activation with DBCO:

    • Add a 10- to 20-fold molar excess of DBCO-PEG-NHS Ester to the protein solution.[3]

    • Incubate for 30-60 minutes at room temperature.[3]

  • Purification:

    • Remove excess, unreacted DBCO-PEG-NHS Ester using a desalting column equilibrated with PBS, pH 7.4.[3]

  • Click Reaction:

    • Add the azide-containing molecule to the purified DBCO-labeled protein. A 5- to 10-fold molar excess of the azide molecule is recommended.[3]

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[10]

  • Final Purification and Characterization:

    • Purify the final conjugate using SEC or another appropriate chromatographic method to remove the excess azide-containing molecule.[7]

    • Analyze the final conjugate by SDS-PAGE to observe the shift in molecular weight and assess purity by SEC-HPLC.[10]

experimental_workflow cluster_step1 Step 1: Protein Activation cluster_step2 Step 2: Conjugation cluster_step3 Step 3: Final Purification & Analysis Protein Protein-NH₂ Reaction1 Incubate (e.g., RT, 30-60 min) Protein->Reaction1 Linker Heterobifunctional PEG Linker (e.g., NHS-PEG-Maleimide) Linker->Reaction1 Purification1 Purify (Desalting Column) Remove excess linker Reaction1->Purification1 ActivatedProtein Activated Protein (e.g., Protein-PEG-Maleimide) Purification1->ActivatedProtein Reaction2 Incubate (e.g., RT, 1-2 hours) ActivatedProtein->Reaction2 Payload Payload-SH Payload->Reaction2 Purification2 Purify (SEC) Remove excess payload Reaction2->Purification2 FinalProduct Final Bioconjugate Purification2->FinalProduct Analysis Characterization (HIC, MS, SDS-PAGE) FinalProduct->Analysis

A generalized experimental workflow for a two-step bioconjugation process.

Characterization of PEGylated Proteins

Thorough characterization is essential to ensure the quality, purity, and consistency of the final product.[9] Several analytical techniques are employed to characterize PEGylated proteins:

  • Size-Exclusion Chromatography (SEC): SEC is used to separate PEGylated proteins from unreacted protein and PEG, as well as to detect aggregates.[] The increase in hydrodynamic radius upon PEGylation leads to an earlier elution time compared to the unmodified protein.[]

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on charge. The PEG chains can shield the charges on the protein surface, altering its retention time on an IEX column and allowing for the separation of different PEGylated species.[]

  • Hydrophobic Interaction Chromatography (HIC): HIC is particularly useful for determining the drug-to-antibody ratio (DAR) of ADCs. The addition of each drug-linker moiety increases the hydrophobicity of the conjugate, resulting in a later elution time.[12]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF and ESI-MS are used to determine the exact mass of the conjugate and the degree of PEGylation (i.e., the number of PEG chains attached per protein).[3]

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the protein after PEGylation.

Conclusion

Heterobifunctional PEG linkers are sophisticated and versatile tools that have become fundamental to the advancement of biotherapeutics, diagnostics, and material science.[9] Their unique ability to connect distinct molecular entities while simultaneously improving critical physicochemical properties like solubility, stability, and biocompatibility is unparalleled.[9] From enhancing the efficacy of antibody-drug conjugates in oncology to extending the therapeutic window of protein drugs, these linkers are driving innovation across the biomedical field.[9][] The continued development of novel PEG architectures and cleavable linker technologies will undoubtedly lead to the next generation of targeted therapies.[2]

References

The Pivotal Role of PEG Spacers in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the sophisticated landscape of modern therapeutics and diagnostics, bioconjugation—the chemical linking of two or more molecules, where at least one is a biomolecule—stands as a cornerstone of innovation. The efficacy, stability, and pharmacokinetic profile of these complex constructs, such as Antibody-Drug Conjugates (ADCs), are profoundly influenced by the choice of the linker used. Among the diverse array of chemical linkers, polyethylene glycol (PEG) spacers have emerged as a gold standard, offering a unique combination of properties that address many fundamental challenges in bioconjugate development.[1]

This technical guide provides a comprehensive exploration of the role of PEG spacers in bioconjugation, detailing their core functions, the quantitative impact of their properties, and detailed experimental protocols for their application and characterization.

Core Principles and Advantages of PEG Spacers

Polyethylene glycol is a hydrophilic, biocompatible, and flexible polymer composed of repeating ethylene oxide units.[2] When used as spacers in bioconjugation, PEG chains offer a multitude of advantages that significantly enhance the performance of the resulting conjugate.[3][4]

Key Properties and Advantages:

  • Enhanced Hydrophilicity and Solubility: Many potent therapeutic payloads are inherently hydrophobic, which can lead to aggregation and diminished efficacy.[1] The hydrophilic nature of PEG spacers increases the overall water solubility of the bioconjugate, preventing aggregation and improving its formulation and handling.[5]

  • Improved Pharmacokinetics: The hydrodynamic radius of a PEGylated molecule is increased, which reduces renal clearance and extends its circulation half-life in the bloodstream.[1][3] This prolonged residence time allows for less frequent dosing, improving patient compliance.[6]

  • Reduced Immunogenicity: The flexible PEG chain creates a "stealth" shield around the bioconjugate, masking it from the host's immune system.[7] This can reduce the risk of an immune response, which is particularly crucial for biologic drugs that can be highly immunogenic.[4][6]

  • Enhanced Stability: PEG spacers can protect the bioconjugate from enzymatic degradation, thereby enhancing its stability in biological fluids.[1][4]

  • Minimized Steric Hindrance: The defined length and flexibility of a PEG spacer provide optimal spatial separation between the conjugated molecules.[8] This is crucial for maintaining the biological activity of a protein or antibody by preventing the payload from sterically hindering its binding site.[7]

  • Biocompatibility: PEG is generally considered non-toxic and is approved by regulatory agencies for various biomedical applications.[2][9]

Types of PEG Spacers

PEG spacers can be categorized based on their structure and the reactive groups they possess, allowing for a wide range of bioconjugation strategies.

  • Linear PEG Spacers: The simplest form, consisting of a straight chain of repeating ethylene glycol units with reactive groups at one or both ends.[3]

  • Branched PEG Spacers: These have multiple PEG chains radiating from a central core, which can offer a more effective shield against immune recognition and enzymatic degradation.[3][10]

  • Heterobifunctional PEG Spacers: These possess different reactive groups at each end of the PEG chain, enabling the specific and sequential conjugation of two different molecules.[3] This is particularly useful in the synthesis of complex constructs like ADCs.

Quantitative Impact of PEG Spacers on Bioconjugate Properties

The length and architecture of the PEG spacer have a quantifiable impact on the physicochemical and biological properties of the bioconjugate. The following tables summarize key data from various studies.

Table 1: Effect of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics and Efficacy
PEG Linker Length (Number of PEG units)Half-life (t½)Clearance (CL)In Vitro Cytotoxicity (IC50)In Vivo Efficacy (Tumor Growth Inhibition)Reference
0 (Non-PEGylated)BaselineHighPotent11%[3]
2Increased vs. Non-PEGylatedReducedSlightly Reduced35-45%[3]
4Increased vs. Non-PEGylatedReducedSlightly Reduced35-45%[3]
8Significantly IncreasedSignificantly ReducedModerately Reduced75-85%[3][11]

Note: Data is synthesized from multiple sources and general trends may vary depending on the specific antibody, payload, and cancer model used.

Table 2: Influence of PEG Spacer Length on Solubility of a Hydrophobic Molecule
MoleculePEG Molecular Weight (Da)Fold Increase in Aqueous SolubilityReference
Simvastatin6000~3-fold (at 1:7 drug:carrier ratio)[12]
Simvastatin12000>3-fold (at 1:7 drug:carrier ratio)[12]
Simvastatin20000Highest phase solubility[12]
Furosemide6000~27-fold (at 10% w/w concentration)[13]
Table 3: Comparative Analysis of Linear vs. Branched PEG on Immunogenicity
PEG ArchitectureImmunogenicity PotentialKey FindingsReference
LinearModerateAnti-PEG immune response depends on the immunogenicity of the protein and the molecular weight of the PEG.[14]
BranchedGenerally LowerBranched PEGs can provide a more effective shield, potentially reducing immunogenicity. However, branching had an insignificant effect on the anti-PEG immune response in one study.[14][15]

Visualizing Workflows and Pathways

Diagrams created using Graphviz to illustrate key processes in bioconjugation.

General Workflow for Antibody-Drug Conjugate (ADC) Synthesis

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_prep Linker-Payload Synthesis cluster_conjugation Conjugation & Purification A Monoclonal Antibody B Disulfide Bond Reduction (e.g., with TCEP) A->B C Reduced Antibody (with free thiols) B->C H Thiol-Maleimide Conjugation C->H D NHS-PEG-Maleimide Linker F Linker-Payload Activation D->F E Cytotoxic Drug (with amine group) E->F G Maleimide-Activated Linker-Payload F->G G->H I Crude ADC H->I J Purification (Size Exclusion Chromatography) I->J K Purified ADC J->K

Caption: A generalized workflow for the synthesis of an ADC using a heterobifunctional PEG linker.

Mechanism of Action for a Typical Antibody-Drug Conjugate (ADC)

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) in circulation Receptor Target Antigen ADC->Receptor 1. Binding TumorCell Tumor Cell Internalization 2. Internalization (Endocytosis) Receptor->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Cleavage 3. Linker Cleavage Lysosome->Cleavage Payload Released Cytotoxic Payload Cleavage->Payload DNA DNA Payload->DNA Inhibits DNA Replication Apoptosis 4. Apoptosis (Cell Death) DNA->Apoptosis

Caption: The multi-step process by which an ADC targets and kills a cancer cell.[16]

Detailed Experimental Protocols

Reproducible and detailed experimental protocols are essential for the successful development and characterization of bioconjugates.

Protocol 1: Conjugation of a Drug to an Antibody using a Heterobifunctional PEG Spacer (e.g., NHS-PEG-Maleimide)

This protocol describes the site-specific conjugation of a drug to a thiol group on a reduced antibody.[5][17][]

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)

  • Heterobifunctional PEG spacer (e.g., NHS-PEG-Maleimide)

  • Amine-containing cytotoxic drug

  • Anhydrous DMSO or DMF

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., Size Exclusion Chromatography column)

Procedure:

  • Antibody Reduction:

    • Prepare the antibody at a concentration of 1-10 mg/mL in a conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.2).

    • Add a 10-20 fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 30-90 minutes to reduce the interchain disulfide bonds.

    • Remove the excess TCEP using a desalting column, exchanging the buffer with fresh, degassed conjugation buffer.

  • Linker-Payload Activation:

    • In a separate vial, dissolve the amine-containing drug in anhydrous DMSO or DMF.

    • Dissolve the NHS-PEG-Maleimide linker in anhydrous DMSO or DMF.

    • Add the drug solution to the linker solution (a 1.2-fold molar excess of drug over linker is recommended).

    • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.

  • Conjugation of Linker-Payload to Antibody:

    • Dissolve the purified maleimide-activated drug-linker in a small amount of DMSO or DMF.

    • Add the drug-linker solution to the reduced antibody solution at a 5-10 fold molar excess. Keep the final concentration of the organic solvent below 10%.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

  • Quenching and Purification:

    • Quench the reaction by adding a 2-fold molar excess of N-acetylcysteine over the initial maleimide concentration and incubate for 20-30 minutes.

    • Purify the resulting ADC using a Size Exclusion Chromatography (SEC) column to remove unreacted linker-payload and other small molecules.[19][20]

Protocol 2: Characterization of the Antibody-Drug Conjugate

Thorough characterization is crucial to ensure the quality and consistency of the ADC.[15][21][22]

Methods:

  • Size Exclusion Chromatography (SEC): Used to determine the purity of the ADC and quantify the percentage of aggregates.[23][24]

  • Mass Spectrometry (MS):

    • Native MS: For intact mass analysis and determination of the drug-to-antibody ratio (DAR).[21]

    • LC-MS: For subunit analysis (light and heavy chains) and peptide mapping to localize conjugation sites.[15][25][26]

  • UV-Vis Spectroscopy: To determine the protein concentration and the average DAR.

Protocol 3: In Vitro Cell Viability (Cytotoxicity) Assay

This assay determines the potency (IC50) of the ADC on antigen-positive cancer cells.[2][4][7][9]

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • ADC solution at various concentrations

  • Cell viability reagent (e.g., MTT, MTS, or XTT)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the Ag+ and Ag- cells in separate 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC in cell culture medium.

    • Remove the old medium from the cells and add the ADC dilutions. Include untreated control wells.

    • Incubate the plates for a defined period (e.g., 72-120 hours).

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.

    • Plot the cell viability against the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

PEG spacers are an indispensable component in the field of bioconjugation, offering a versatile means to improve the therapeutic potential of a wide range of molecules.[27] By enhancing solubility, improving pharmacokinetic profiles, reducing immunogenicity, and providing optimal spacing, PEGylation addresses many of the critical challenges in drug development.[1][7] A thorough understanding of the properties of different PEG spacers, the quantitative effects of their incorporation, and the detailed methodologies for their use is crucial for the successful design and development of novel bioconjugates. The strategic selection and optimization of the PEG spacer length and architecture will continue to be a key driver of innovation in the development of next-generation therapeutics.

References

The Indispensable Roles of Terminal Amine and Methyl Ester Groups in Drug Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the precise manipulation of a molecule's functional groups is paramount to optimizing its pharmacological profile. Among the most versatile and impactful of these are the terminal amine and methyl ester moieties. These seemingly simple chemical entities wield profound influence over a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target binding affinity and overall efficacy. This technical guide provides an in-depth exploration of the core functions of terminal amine and methyl ester groups, offering a comprehensive resource for researchers and professionals engaged in the intricate process of drug design.

The terminal amine group, with its basic nature and capacity for hydrogen bonding, is a ubiquitous feature in a vast array of pharmaceuticals. Its presence can dramatically enhance aqueous solubility, facilitate crucial interactions with biological targets, and serve as a handle for further chemical modification.[1][2] Conversely, the methyl ester group is a key player in the prodrug strategy, a powerful approach to overcoming formulation and delivery challenges.[3][4] By masking polar functional groups, methyl esters can significantly improve a drug's lipophilicity and membrane permeability, only to be cleaved in vivo by ubiquitous esterase enzymes to release the active pharmacological agent.[5][6]

This guide will delve into the quantitative impact of these functional groups on key drug-like properties, provide detailed experimental protocols for their evaluation, and visualize the complex signaling pathways and experimental workflows in which they play a critical role.

The Functional Significance of the Terminal Amine Group

The primary amine (-NH2) is a fundamental functional group in medicinal chemistry, present in a wide range of drugs, from small molecule neurotransmitter mimetics to large biologic therapeutics.[7] Its importance stems from its unique physicochemical properties, particularly its basicity and ability to participate in hydrogen bonding.

Impact on Physicochemical Properties

The terminal amine group significantly influences a drug's solubility, a critical factor for its formulation and bioavailability. At physiological pH, the amine group is typically protonated (-NH3+), which enhances its interaction with water molecules and thereby increases aqueous solubility.[7] This property is crucial for drugs that need to dissolve in the gastrointestinal tract for oral absorption or be formulated for intravenous administration.

Role in Pharmacodynamics: Receptor Binding

The ability of the terminal amine to exist in a protonated state is often central to its role in receptor binding. The positive charge allows for strong ionic interactions with negatively charged residues, such as aspartate or glutamate, within the binding pockets of receptors.[1] Many G-protein coupled receptors (GPCRs), a major class of drug targets, recognize endogenous ligands that contain a primary amine, such as dopamine, serotonin, and norepinephrine. Consequently, drugs designed to target these receptors often incorporate a terminal amine to mimic the natural ligand and achieve high binding affinity.

The Strategic Utility of the Methyl Ester Group

The methyl ester (-COOCH3) group is a cornerstone of prodrug design, a strategy employed to improve the pharmaceutical properties of a drug by converting it into an inactive or less active form that is then metabolized in the body to the active compound.[3][4]

Enhancing Bioavailability through Increased Permeability

A primary application of the methyl ester prodrug approach is to enhance the oral bioavailability of drugs with poor membrane permeability.[4] By masking a polar carboxylic acid or hydroxyl group, the methyl ester increases the lipophilicity of the molecule. This enhanced lipophilicity facilitates passive diffusion across the lipid-rich cell membranes of the gastrointestinal tract, leading to improved absorption into the bloodstream.[8] Once absorbed, the methyl ester is rapidly hydrolyzed by carboxylesterases, which are abundant in the liver, plasma, and other tissues, to release the active parent drug.[5][6]

Data Presentation: Quantitative Impact on Drug Properties

The following tables summarize the quantitative effects of terminal amine and methyl ester groups on key drug properties, compiled from various sources.

Table 1: Influence of Terminal Amine on Physicochemical and Pharmacological Properties

Compound Modification Property Measured Value (with Amine) Value (without Amine) Fold Change Reference
A Introduction of a primary amineAqueous Solubility (mg/mL)50225x increaseFictional Data for Illustration
B Removal of a primary amineReceptor Binding Affinity (Ki, nM)5001050x decreaseFictional Data for Illustration
C Addition of a terminal aminePermeability (Papp, 10⁻⁶ cm/s)1.55.03.3x decreaseFictional Data for Illustration

Table 2: Improvement of Bioavailability and Permeability via Methyl Ester Prodrugs

Parent Drug Prodrug Modification Property Measured Value (Parent Drug) Value (Prodrug) Fold Change Reference
Olmesartan Methyl Ester (Olmesartan Medoxomil)Oral Bioavailability (%)LowSignificantly Increased-[4]
Acyclovir Valyl Ester (Valacyclovir)Oral Bioavailability (%)15-30553-5x increase[9]
GS 4071 Ethyl Ester (Oseltamivir)Oral Bioavailability (in rats, %)~5--[1]
Adefovir Dipivoxil EsterPermeability (in vitro)Low-100x increase[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the functional impact of terminal amine and methyl ester groups.

Protocol 1: Kinetic Solubility Assay using Nephelometry

This method provides a high-throughput assessment of the solubility of a compound.

1. Preparation of Solutions:

  • Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
  • Prepare the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

2. Assay Procedure:

  • In a 96-well or 384-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer to achieve a range of final compound concentrations (e.g., from 200 µM down to 0.1 µM). The final DMSO concentration should be kept constant (e.g., 1%).
  • Incubate the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation to occur.

3. Data Acquisition and Analysis:

  • Measure the light scattering of each well using a laser nephelometer.
  • The point at which a significant increase in light scattering is observed compared to the baseline indicates the kinetic solubility limit of the compound.[10][11]

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay that predicts passive, transcellular permeability.[12][13]

1. Preparation of the PAMPA "Sandwich":

  • The PAMPA system consists of a donor plate and an acceptor plate. The donor plate wells have a filter at the bottom coated with an artificial membrane (e.g., a solution of lecithin in dodecane).
  • Fill the acceptor plate wells with buffer (e.g., PBS, pH 7.4).

2. Assay Procedure:

  • Add the test compound solution (dissolved in buffer, typically with a small percentage of a co-solvent like DMSO) to the donor plate wells.
  • Carefully place the donor plate on top of the acceptor plate to form a "sandwich".
  • Incubate the plate assembly for a specific time (e.g., 4-18 hours) at room temperature with gentle shaking.

3. Sample Analysis:

  • After incubation, separate the plates and collect samples from both the donor and acceptor wells.
  • Quantify the concentration of the compound in each sample using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
  • The apparent permeability coefficient (Papp) is calculated from the rate of appearance of the compound in the acceptor well.[12][13]

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways relevant to drugs containing terminal amine groups, which often target neurotransmitter receptors.

G_Protein_Coupled_Receptor_Signaling G-Protein Coupled Receptor (GPCR) Signaling Pathway for Aminergic Drugs cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Aminergic Drug Aminergic Drug GPCR GPCR (e.g., Dopamine, Serotonin Receptor) Aminergic Drug->GPCR Binds to G_Protein G-Protein (αβγ) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates/ Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Cellular Response) CREB->Gene_Expression Regulates

Caption: GPCR signaling pathway for aminergic drugs.

The following diagram illustrates the signaling cascade for a serotonin receptor, a common target for drugs containing a terminal amine.

Serotonin_Receptor_Signaling Serotonin (5-HT) Receptor Signaling Cascade cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Serotonin Serotonin HTR2A 5-HT2A Receptor (GPCR) Serotonin->HTR2A Binds Gq_Protein Gq Protein HTR2A->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Serotonin receptor signaling cascade.[12][14]

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the impact of a functional group modification on a drug candidate.

Experimental_Workflow Workflow for Functional Group Modification and Evaluation cluster_assays In Vitro Assays Start Parent Compound Synthesis Chemical Synthesis (Introduce Functional Group) Start->Synthesis Modified_Compound Modified Compound Synthesis->Modified_Compound Solubility Solubility Assay Modified_Compound->Solubility Permeability Permeability Assay (e.g., PAMPA) Modified_Compound->Permeability Binding Receptor Binding Assay Modified_Compound->Binding Metabolic_Stability Metabolic Stability Assay Modified_Compound->Metabolic_Stability Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Solubility->Data_Analysis Permeability->Data_Analysis Binding->Data_Analysis Metabolic_Stability->Data_Analysis Decision Go/No-Go Decision for In Vivo Studies Data_Analysis->Decision

Caption: Experimental workflow for functional group modification.

Logical Relationships

The following diagram illustrates the logical relationships between the functional groups and their effects on drug properties.

Logical_Relationships Logical Relationships of Functional Groups and Drug Properties cluster_functional_groups Functional Groups cluster_physicochemical Physicochemical Properties cluster_pharmacological Pharmacological Outcomes Terminal_Amine Terminal Amine (-NH₂) Solubility ↑ Aqueous Solubility Terminal_Amine->Solubility Increases Receptor_Binding ↑ Receptor Binding Affinity Terminal_Amine->Receptor_Binding Enhances Methyl_Ester Methyl Ester (-COOCH₃) Lipophilicity ↑ Lipophilicity Methyl_Ester->Lipophilicity Increases Permeability ↑ Membrane Permeability Lipophilicity->Permeability Leads to Bioavailability ↑ Oral Bioavailability Permeability->Bioavailability Improves

Caption: Functional groups and their effects.

Conclusion

The strategic incorporation of terminal amine and methyl ester groups represents a powerful and versatile toolkit for the medicinal chemist. The terminal amine, through its ability to enhance solubility and participate in crucial receptor interactions, is fundamental to the design of drugs targeting a multitude of physiological pathways. The methyl ester, as a key component of the prodrug strategy, provides an elegant solution to overcoming the pervasive challenges of poor membrane permeability and low oral bioavailability.

A thorough understanding of the quantitative impact of these functional groups, coupled with robust experimental evaluation, is essential for the rational design and successful development of novel therapeutics. The data, protocols, and visualizations presented in this guide are intended to serve as a valuable resource for researchers and professionals in their ongoing efforts to create safer and more effective medicines. As our understanding of the intricate interplay between chemical structure and biological function continues to evolve, the judicious application of these fundamental chemical moieties will undoubtedly remain at the forefront of innovative drug discovery.

References

Solubility Profile of NH2-PEG4-COOMe: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of NH2-PEG4-COOMe (Amino-PEG4-Methyl Ester), a heterobifunctional linker molecule critical in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this linker in common laboratory solvents is paramount for its effective handling, reaction optimization, and the successful synthesis of complex biomolecules.

Molecular Structure and its Influence on Solubility

The solubility of this compound is governed by the interplay of its distinct structural features:

  • Amine Group (NH2): The terminal primary amine is a polar, hydrophilic group capable of forming hydrogen bonds with protic solvents.

  • Polyethylene Glycol (PEG4) Spacer: The tetra-ethylene glycol chain is highly flexible and hydrophilic, significantly contributing to the molecule's solubility in aqueous and polar organic solvents through hydrogen bonding.

  • Methyl Ester Group (COOMe): The methyl ester is a moderately polar group that can also participate in hydrogen bonding.

The combination of these functional groups results in a molecule with a predominantly hydrophilic character, predicting good solubility in polar solvents.

Qualitative and Predicted Solubility Data

While specific quantitative solubility data for this compound is not extensively published, a robust qualitative and predictive assessment can be made based on the known solubility of structurally analogous amino-PEG compounds.[1][2][3] The following table summarizes the expected solubility profile in common laboratory solvents.

SolventTypePredicted SolubilityRationale and Notes
Water & Aqueous Buffers (e.g., PBS) Polar ProticSolubleThe hydrophilic PEG chain and terminal amine group are expected to confer good aqueous solubility.[1][2][4] The pH of aqueous solutions can influence solubility due to the presence of the amine group.
Dimethyl Sulfoxide (DMSO) Polar AproticSolubleDMSO is an excellent solvent for a wide range of polar and non-polar compounds and is a recommended solvent for creating stock solutions of similar PEGylated molecules.[1][3]
Dimethylformamide (DMF) Polar AproticSolubleSimilar to DMSO, DMF is a polar aprotic solvent that should effectively solvate this compound and is often used for preparing stock solutions.[1][3]
Methanol (MeOH) Polar ProticSolubleMethanol's ability to form hydrogen bonds makes it a good solvent for polar molecules containing amine and ether functionalities.
Ethanol (EtOH) Polar ProticSolubleSimilar to methanol, ethanol is expected to be a good solvent.[5]
Dichloromethane (DCM) ChlorinatedSolubleThe PEG chain and the overall polarity of the molecule suggest good solubility in DCM.[1]
Acetonitrile (ACN) Polar AproticSolubleWhile less polar than DMSO or DMF, acetonitrile is anticipated to be a suitable solvent.[5]
Toluene Non-polarSparingly Soluble to InsolubleThe predominantly hydrophilic nature of the molecule suggests limited solubility in non-polar aromatic solvents.[1]
Hexanes / Ether Non-polarInsolubleThe high polarity of this compound makes it unlikely to be soluble in highly non-polar aliphatic solvents.[1]

Experimental Protocols for Solubility Determination

For definitive quantitative analysis, experimental determination of solubility is recommended. Several methods are commonly employed in drug discovery and development.[6][7][8]

Shake-Flask Method (Thermodynamic Solubility)

This is a widely used and reliable method for determining the thermodynamic equilibrium solubility of a compound.[7]

Methodology:

  • Preparation: An excess amount of this compound is added to a known volume of the test solvent in a sealed container.

  • Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Separation: The saturated solution is separated from the excess solid by centrifugation and/or filtration.

  • Quantification: The concentration of this compound in the clear supernatant/filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

Turbidimetric Solubility Assay (Kinetic Solubility)

This high-throughput method provides a measure of the kinetic solubility of a compound, which is the concentration at which it precipitates from a solution.[6][9]

Methodology:

  • Stock Solution: A concentrated stock solution of this compound is prepared in a water-miscible organic solvent like DMSO.

  • Serial Dilution: The stock solution is serially diluted in the aqueous buffer of interest in a microplate format.

  • Precipitation Monitoring: The plate is incubated, and the turbidity of each well is measured over time using a plate reader that can detect light scattering.

  • Determination: The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_sep Separation cluster_analysis Analysis prep_compound Weigh Compound add_excess Add Excess Compound to Solvent prep_compound->add_excess prep_solvent Prepare Solvent prep_solvent->add_excess equilibrate Equilibrate (e.g., 24-72h shaking) add_excess->equilibrate centrifuge Centrifuge equilibrate->centrifuge filter Filter Supernatant centrifuge->filter quantify Quantify Concentration (e.g., HPLC) filter->quantify result Determine Solubility (mg/mL or M) quantify->result

Workflow for determining thermodynamic solubility.

References

The Crucial Core: An In-depth Technical Guide to PROTAC Linkers for Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Proteolysis-Targeting Chimera (PROTAC) linkers, a critical component in the design of this transformative therapeutic modality. We will delve into the core principles of linker design, explore the diverse chemical architectures, and provide detailed experimental protocols for their evaluation, empowering researchers to rationally design and optimize the next generation of targeted protein degraders.

Introduction: The Linker as the Linchpin of PROTAC Efficacy

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1][2] These molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The PROTAC functions by forming a ternary complex, bringing the POI in close proximity to the E3 ligase.[4] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[5]

While the choice of ligands dictates the target and the E3 ligase to be hijacked, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's overall activity, profoundly influencing the stability and conformation of the ternary complex, as well as the molecule's physicochemical and pharmacokinetic properties.[6] The length, chemical composition, and attachment points of the linker must be empirically optimized for each specific POI-E3 ligase pair to achieve potent and selective protein degradation.[2]

The PROTAC Signaling Pathway: A Step-by-Step Degradation Cascade

The mechanism of action of PROTACs relies on co-opting the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS). The following diagram illustrates the key steps in this process.

PROTAC_Signaling_Pathway cluster_UPS Ubiquitin-Proteasome System (UPS) cluster_PROTAC_Action PROTAC-Mediated Degradation Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP Ternary_Complex POI-PROTAC-E3 Ternary Complex Ub->Ternary_Complex from E2 E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ligase E2->E3 E2-Ub Complex E3->Ternary_Complex PROTAC PROTAC PROTAC->E3 Recruits POI Protein of Interest (POI) PROTAC->POI Binds PROTAC->Ternary_Complex POI->Ternary_Complex PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC PROTAC Recycling Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Western_Blot_Workflow A 1. Cell Treatment (PROTAC Dose-Response) B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE & Protein Transfer B->C D 4. Immunoblotting (Primary & Secondary Antibodies) C->D E 5. Signal Detection & Imaging D->E F 6. Densitometry Analysis & Normalization E->F G 7. Calculate DC50 & Dmax F->G

References

An In-depth Technical Guide to Linkers for Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component of an antibody-drug conjugate (ADC), covalently connecting a highly potent cytotoxic payload to a monoclonal antibody (mAb).[1] Its chemical properties are paramount, dictating the stability of the ADC in systemic circulation, the efficiency of payload release at the tumor site, and ultimately, the overall therapeutic index.[2][3] This guide provides a detailed examination of ADC linker technology, focusing on the core principles, types, and experimental evaluation methods essential for rational ADC design.

The Dual Role of the ADC Linker: Stability and Release

The primary challenge in linker design is to reconcile two opposing requirements: it must be stable enough to prevent premature release of the cytotoxic payload in the bloodstream, which could lead to systemic toxicity, while also being labile enough to release the payload efficiently once the ADC has reached its target cancer cell.[4][5] This delicate balance is the key to maximizing on-target efficacy and minimizing off-target side effects.[6]

Classification of ADC Linkers

ADC linkers are broadly categorized into two main types based on their payload release mechanism: cleavable and non-cleavable.[7][8] The choice between these strategies has profound implications for the ADC's mechanism of action, efficacy, and safety profile.[7][9]

Cleavable linkers are designed to be selectively broken down by specific triggers that are more prevalent in the tumor microenvironment or within the intracellular compartments of cancer cells.[7][] This targeted release mechanism is a cornerstone of modern ADC design. More than 80% of clinically approved ADCs utilize cleavable linkers.[4] There are three primary categories of cleavable linkers based on their cleavage trigger.

  • Enzyme-Sensitive Linkers: These linkers incorporate peptide sequences that are substrates for specific enzymes, such as cathepsins, which are highly expressed in the lysosomes of tumor cells.[11][12] The most common examples include the valine-citrulline (Val-Cit) and valine-alanine (Val-Ala) dipeptides, which are efficiently cleaved by Cathepsin B.[13][14] Another example is the Gly-Gly-Phe-Gly (GGFG) linker, which is particularly responsive to Cathepsin L.[12] Enzyme-sensitive linkers generally offer good plasma stability because protease inhibitors are present in the blood.[11]

  • pH-Sensitive (Acid-Cleavable) Linkers: These linkers exploit the lower pH of intracellular compartments like endosomes (pH 5.5–6.2) and lysosomes (pH 4.5–5.0) compared to the physiological pH of blood (∼7.4).[12][15] Hydrazone linkers are a classic example and were used in early ADCs like gemtuzumab ozogamicin (Mylotarg).[4][8] However, a significant challenge with acid-cleavable linkers is their potential instability in plasma, which can lead to premature drug release.[4][15] Newer designs, such as silyl ether-based linkers, have shown improved stability.[4]

  • Redox-Sensitive (Disulfide) Linkers: This strategy leverages the significant difference in glutathione (GSH) concentration between the extracellular environment and the intracellular cytoplasm. The cytoplasm of tumor cells has a much higher concentration of GSH, which can efficiently reduce disulfide bonds and release the payload.[16][] While effective, the stability of disulfide linkers can be a concern, though steric hindrance can be introduced near the disulfide bond to enhance stability in circulation.[2]

A key advantage of cleavable linkers is their ability to induce a "bystander effect." If the released payload is membrane-permeable, it can diffuse out of the target cancer cell and kill neighboring, antigen-negative tumor cells, which is particularly useful for treating heterogeneous tumors.[7][18]

In contrast to their cleavable counterparts, non-cleavable linkers do not have a specific chemical trigger for payload release.[4] Instead, the payload is released only after the ADC is internalized and the antibody component is completely degraded by proteases within the lysosome.[11][18] This process results in the release of the payload still attached to the linker and a single amino acid residue (e.g., lysine or cysteine) from the antibody.[7]

The most common non-cleavable linker is succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), used in ado-trastuzumab emtansine (Kadcyla).[4][11] The primary advantages of non-cleavable linkers are their high plasma stability and a potentially wider therapeutic window due to reduced off-target toxicity.[9][11] Because the released payload-linker-amino acid complex is typically charged and less membrane-permeable, the bystander effect is significantly limited.[7][9]

Visualizing ADC Mechanisms and Workflows

To better understand the complex processes involved in ADC function and development, diagrams are provided below using the DOT language for Graphviz.

ADC_Mechanism_of_Action cluster_bloodstream Systemic Circulation (pH ~7.4) cluster_cell Target Cancer Cell ADC 1. ADC Circulates Binding 2. ADC Binds to Tumor Antigen ADC->Binding Internalization 3. Internalization (Endocytosis) Binding->Internalization Endosome Endosome (pH 5.5-6.2) Internalization->Endosome Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Release 4. Linker Cleavage or Antibody Degradation Lysosome->Release Payload 5. Payload Release Release->Payload Apoptosis 6. Cell Death (Apoptosis) Payload->Apoptosis

Caption: General mechanism of action for an antibody-drug conjugate (ADC).

Cleavable_Linker_Mechanisms cluster_enzyme Enzyme-Sensitive cluster_ph pH-Sensitive cluster_redox Redox-Sensitive ADC_Internalized Internalized ADC in Lysosome/Endosome Enzyme Cathepsins LowPH Low pH (Acidic) GSH High GSH (Cytosol) Peptide Peptide Linker (e.g., Val-Cit) Enzyme->Peptide Cleaves Payload_Released Payload Released Peptide->Payload_Released Hydrazone Hydrazone Linker LowPH->Hydrazone Hydrolyzes Hydrazone->Payload_Released Disulfide Disulfide Linker GSH->Disulfide Reduces Disulfide->Payload_Released

Caption: Release mechanisms for different types of cleavable linkers.

Quantitative Data on Linker Performance

The selection of a linker is a data-driven process. Key parameters include plasma stability (half-life), payload release kinetics, and the impact on the overall ADC pharmacokinetics. The hydrophobicity of the linker-payload combination can significantly affect ADC properties, with highly hydrophobic ADCs being prone to aggregation and faster clearance.[15][19]

Linker TypeCleavage MechanismRepresentative LinkerPlasma Half-life (t½)Key Characteristics
Cleavable
Enzyme-SensitiveCathepsin B CleavageValine-Citrulline (VC)Generally stable (>7 days in mouse plasma for some constructs)[4]High tumor selectivity; enables bystander effect.[7]
pH-SensitiveAcid HydrolysisHydrazoneVariable, can be low (t½ ≈ 2-3 days in plasma)[4]Early design; potential for instability in circulation.[15]
Redox-SensitiveGlutathione ReductionDisulfideVariable; can be improved with steric hindrance.[2]Exploits high intracellular GSH levels.[16]
Non-Cleavable
N/AAntibody DegradationThioether (SMCC)High stabilityReduced off-target toxicity; limited bystander effect.[9][11]

Note: The data presented in this table is representative and will vary significantly depending on the specific ADC construct, payload, conjugation site, and experimental model.

Experimental Protocols for ADC Linker Characterization

A suite of analytical and biological assays is required to characterize an ADC and evaluate the performance of its linker.

Objective: To separate and quantify ADC species with different drug loads to determine the average DAR and assess drug load distribution.[20]

Methodology: Hydrophobic Interaction Chromatography (HIC) separates ADC species based on hydrophobicity. The conjugation of a hydrophobic drug-linker increases the antibody's overall hydrophobicity, allowing for the separation of species with different numbers of drugs (e.g., DAR0, DAR2, DAR4).[20]

Materials:

  • ADC sample

  • HIC HPLC Column (e.g., TSKgel Butyl-NPR)

  • HPLC system with UV detector

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, containing 20% isopropanol[20]

Procedure:

  • System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.[21]

  • Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.[20]

  • Injection: Inject a defined volume (e.g., 10-20 µL) of the prepared ADC sample.[20]

  • Chromatographic Separation: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over approximately 30 minutes to elute the bound ADC species.[21]

  • Detection: Monitor the column eluate at 280 nm.[20]

  • Data Analysis: Integrate the peak areas for each species (DAR0, DAR2, etc.). Calculate the weighted average DAR based on the relative percentage of each peak.[20]

DAR_Analysis_Workflow ADC_Sample ADC Sample HIC_Column HIC Column ADC_Sample->HIC_Column Separation Separation by Hydrophobicity HIC_Column->Separation Gradient Salt Gradient (Decreasing) Gradient->HIC_Column UV_Detector UV Detector (280 nm) Separation->UV_Detector Chromatogram Chromatogram (Peaks for DAR0, 2, 4...) UV_Detector->Chromatogram Calculation Calculate Average DAR Chromatogram->Calculation

Caption: Experimental workflow for DAR analysis using HIC-HPLC.

Objective: To assess the stability of the ADC and the integrity of the linker in plasma over time, measuring premature payload release.

Methodology: The ADC is incubated in plasma (human, mouse, or rat) at 37°C. Aliquots are taken at various time points, and the amount of intact ADC and/or released payload is quantified.

Materials:

  • ADC sample

  • Freshly prepared plasma (e.g., human)

  • Incubator at 37°C

  • Analytical method for quantification (e.g., ELISA, LC-MS)

Procedure:

  • Incubation: Spike the ADC into plasma at a predetermined concentration. Incubate the mixture at 37°C.

  • Time Points: Collect aliquots at specified time points (e.g., 0, 1, 6, 24, 48, 72 hours, and up to 7 days). Immediately process or freeze samples at -80°C.

  • Quantification:

    • ELISA: Use a dual-antibody sandwich ELISA to measure the concentration of intact ADC. One antibody captures the mAb, and a second antibody, conjugated to a detection enzyme, recognizes the payload.[18] This ensures only intact ADC is measured.

    • LC-MS: To measure the released payload, precipitate plasma proteins, perform a liquid-liquid or solid-phase extraction of the supernatant, and analyze using LC-MS/MS.[22]

  • Data Analysis: Plot the concentration of intact ADC or released payload over time to determine the stability profile and calculate the half-life (t½) of the ADC in plasma.

Objective: To determine the potency (e.g., IC50) of the ADC against antigen-positive and antigen-negative cancer cell lines.

Methodology: Cancer cells are incubated with serial dilutions of the ADC. Cell viability is measured after a set period (typically 72-96 hours) to determine the concentration of ADC required to inhibit cell growth by 50% (IC50).

Materials:

  • Antigen-positive and antigen-negative cell lines

  • Cell culture medium and supplements

  • ADC sample and unconjugated payload (as a control)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Add the treatments to the cells.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a CO2 incubator.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Read the plate using a luminometer or spectrophotometer.

  • Data Analysis: Normalize the results to untreated control cells. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.

Conclusion

The linker is a central and highly tunable component that profoundly influences the therapeutic properties of an ADC.[23] The choice between a cleavable and non-cleavable linker strategy depends on the target antigen, the tumor type, and the properties of the payload.[9] A deep understanding of linker chemistry, combined with a robust suite of analytical and biological characterization methods, is essential for the successful design and development of safe and effective antibody-drug conjugates. As linker technology continues to evolve, new strategies will emerge, further expanding the therapeutic potential of this powerful class of drugs.[14]

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the bifunctional linker, NH2-PEG4-COOMe (Amino-PEG4-Methyl Ester). A thorough understanding of its chemical stability is critical for its effective use in bioconjugation, drug delivery, and the development of therapeutics such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Recommended Storage Conditions

To ensure the long-term integrity and reactivity of this compound, proper storage is essential. Based on information for similar PEGylated compounds and general best practices, the following storage conditions are recommended:

ParameterRecommendationRationale
Form Solid (Lyophilized Powder)Enhanced stability compared to solutions.
Temperature -20°C to -5°CMinimizes the rate of potential degradation reactions, particularly hydrolysis.
Atmosphere Store under an inert gas (e.g., Argon or Nitrogen) and desiccate.The PEG backbone can be susceptible to oxidation, and the compound is hygroscopic.
Light Protect from light.To prevent any potential photolytic degradation.

For short-term storage of stock solutions, it is advisable to use anhydrous solvents such as DMSO or DMF and store at -20°C. Aqueous solutions should be prepared fresh before use. Repeated freeze-thaw cycles should be avoided.

Stability Profile of this compound

The chemical stability of this compound is primarily influenced by its two terminal functional groups: the primary amine and the methyl ester. The polyethylene glycol (PEG) chain itself is generally stable but can undergo oxidation under certain conditions.

Hydrolytic Stability of the Methyl Ester

The most significant stability concern for this compound is the hydrolysis of the methyl ester linkage. This reaction results in the formation of the corresponding carboxylic acid (NH2-PEG4-COOH) and methanol. The rate of this hydrolysis is highly dependent on pH and temperature.

  • Effect of pH: The hydrolysis of the ester bond is significantly accelerated under basic conditions (pH > 8) and can also be catalyzed by acidic conditions (pH < 6), compared to a neutral pH. The molecule is most stable at a slightly acidic to neutral pH (pH 6-7.4).

  • Effect of Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis.

pHTemperature (°C)Estimated Half-life
5.025Weeks to Months
7.425Days to Weeks
7.437Days
9.025Hours to Days
Stability of the Amine Group and PEG Backbone

The primary amine group is generally stable under typical bioconjugation conditions. However, the PEG backbone can be susceptible to oxidative degradation, which can be initiated by exposure to heat, light, or transition metal ions. This process can lead to chain cleavage and the formation of various byproducts. Storing the compound under an inert atmosphere helps to mitigate this degradation pathway.

Experimental Protocols for Stability Assessment

To determine the stability of this compound under specific experimental conditions, a forced degradation study coupled with a stability-indicating analytical method is recommended.

Forced Degradation Study

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and degradation pathways.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Water bath or incubator

  • HPLC or LC-MS system

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water or PBS) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.

  • Control Sample: Keep a stock solution at the recommended storage temperature (-20°C).

  • Sample Analysis: At the end of the incubation period, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC-MS method.

Stability-Indicating HPLC-MS Method

Objective: To separate and quantify the intact this compound from its degradation products.

Instrumentation:

  • HPLC system with a UV or charged aerosol detector (CAD)

  • Mass spectrometer (e.g., Q-TOF or Orbitrap) for identification of degradation products

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS Detection: ESI positive mode, scan range m/z 100-1000

Data Analysis:

  • Identify the peak corresponding to the intact this compound in the control sample.

  • In the stressed samples, monitor for a decrease in the peak area of the parent compound and the appearance of new peaks.

  • Use the mass spectrometer to determine the mass-to-charge ratio of the degradation products to aid in their identification. The primary expected degradation product from hydrolysis is NH2-PEG4-COOH.

Visualizations

Degradation Pathway

The primary degradation pathway for this compound is the hydrolysis of the methyl ester.

G Degradation Pathway of this compound NH2_PEG4_COOMe This compound (Amino-PEG4-Methyl Ester) NH2_PEG4_COOH NH2-PEG4-COOH (Amino-PEG4-Carboxylic Acid) NH2_PEG4_COOMe->NH2_PEG4_COOH Hydrolysis (H₂O) (Acid or Base Catalyzed) Methanol Methanol

Caption: Primary hydrolytic degradation pathway of this compound.

Experimental Workflow for Stability Assessment

The following diagram illustrates the workflow for assessing the stability of this compound.

G Workflow for this compound Stability Assessment cluster_stress Forced Degradation Acid Acid Hydrolysis (0.1 M HCl, 60°C) Analysis HPLC-MS Analysis Acid->Analysis Base Base Hydrolysis (0.1 M NaOH, 60°C) Base->Analysis Oxidation Oxidation (3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal Stress (80°C) Thermal->Analysis SamplePrep Prepare this compound Stock Solution SamplePrep->Acid SamplePrep->Base SamplePrep->Oxidation SamplePrep->Thermal Control Control Sample (-20°C) SamplePrep->Control Control->Analysis Data Data Interpretation (Identify Degradants, Determine Degradation Rate) Analysis->Data

Caption: Experimental workflow for assessing the stability of this compound.

An In-depth Technical Guide to the Synthesis of Amino-PEG4-Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of a common and effective synthetic pathway for amino-PEG4-methyl ester, a heterobifunctional linker crucial in bioconjugation, drug delivery, and the development of advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). The methodologies outlined are based on established principles of selective amine protection, esterification, and subsequent deprotection.

The synthesis of amino-PEG4-methyl ester is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The overall strategy involves the use of protecting groups to selectively modify one terminus of a polyethylene glycol (PEG) spacer before revealing the free amine at the final step.

A prevalent and logical synthetic route commences with a commercially available, mono-protected PEG derivative, such as Boc-NH-PEG4-COOH. This starting material possesses a tert-butyloxycarbonyl (Boc) protected amine and a terminal carboxylic acid, providing the necessary functionalities for elaboration to the desired product. The synthesis can be broadly divided into two key stages:

  • Esterification: The carboxylic acid moiety of the Boc-protected PEG linker is converted to a methyl ester.

  • Deprotection: The Boc protecting group is removed to yield the final amino-PEG4-methyl ester.

This approach ensures regiochemical control and allows for the isolation of a pure product.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of amino-PEG4-methyl ester, starting from Boc-NH-PEG4-COOH.

1. Synthesis of Boc-NH-PEG4-Methyl Ester (Intermediate)

This procedure details the esterification of the carboxylic acid terminus of Boc-NH-PEG4-COOH. A common method for this transformation is Fischer esterification, which utilizes an excess of methanol in the presence of an acid catalyst.

  • Materials:

    • Boc-NH-PEG4-COOH

    • Anhydrous Methanol (MeOH)

    • Concentrated Sulfuric Acid (H₂SO₄) or Trimethylchlorosilane (TMSCl)

    • Diethyl ether or Ethyl acetate

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask, dissolve Boc-NH-PEG4-COOH (1.0 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 equivalents) to the solution. Alternatively, trimethylchlorosilane can be used as an in-situ source of HCl for catalysis.[1]

    • Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65-70 °C) for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-NH-PEG4-methyl ester.

    • If necessary, the product can be further purified by column chromatography.

2. Synthesis of Amino-PEG4-Methyl Ester (Final Product)

This protocol describes the deprotection of the Boc group from the intermediate to yield the final product. This is typically achieved under acidic conditions.

  • Materials:

    • Boc-NH-PEG4-Methyl Ester

    • Dichloromethane (DCM)

    • Trifluoroacetic Acid (TFA)

  • Procedure:

    • Dissolve the purified Boc-NH-PEG4-methyl ester conjugate in dichloromethane.

    • Add trifluoroacetic acid to the solution (typically 20-50% v/v).[2][3]

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the reaction by TLC or LC-MS to confirm the removal of the Boc group.

    • Upon completion, remove the TFA and solvent by evaporation under a stream of nitrogen or by rotary evaporation.

    • The resulting product is the TFA salt of amino-PEG4-methyl ester, which can be used directly or further purified.

Data Presentation

The following table summarizes the expected physicochemical properties and yields for the synthesis of amino-PEG4-methyl ester.

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield Purity
Boc-NH-PEG4-COOHC₁₆H₃₁NO₈365.42N/A (Starting Material)≥95%
Boc-NH-PEG4-Methyl EsterC₁₇H₃₃NO₈379.45>90%>95%
Amino-PEG4-Methyl EsterC₁₂H₂₅NO₆279.33>95%>95%

Visualizations

Diagram 1: Overall Synthesis Pathway

Synthesis_Pathway Overall Synthesis of Amino-PEG4-Methyl Ester Start Boc-NH-PEG4-COOH Intermediate Boc-NH-PEG4-Methyl Ester Start->Intermediate Esterification (MeOH, H+) Final Amino-PEG4-Methyl Ester Intermediate->Final Deprotection (TFA, DCM) Esterification_Workflow Esterification Experimental Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification dissolve Dissolve Boc-NH-PEG4-COOH in Anhydrous MeOH add_catalyst Add Acid Catalyst (e.g., H2SO4) dissolve->add_catalyst reflux Reflux for 2-4 hours add_catalyst->reflux monitor Monitor by TLC/LC-MS reflux->monitor evaporate Evaporate Excess MeOH monitor->evaporate dissolve_ether Dissolve in Diethyl Ether evaporate->dissolve_ether wash_bicarb Wash with NaHCO3 dissolve_ether->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography (if necessary) concentrate->purify Deprotection_Logic Boc Deprotection Logical Flow start_deprotection Start: Boc-Protected Intermediate add_acid Add Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) start_deprotection->add_acid stir Stir at Room Temperature (1-2 hours) add_acid->stir check_completion Verify Deprotection (TLC or LC-MS) stir->check_completion check_completion->stir Incomplete evaporate_solvent Evaporate Solvent and TFA check_completion->evaporate_solvent Complete final_product End: Amino-PEG4-Methyl Ester (TFA Salt) evaporate_solvent->final_product

References

A Technical Deep Dive: Unraveling the Core Differences Between NH2-PEG4-COOMe and NH2-PEG4-COOH for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of advanced drug development and bioconjugation, the choice of linker can profoundly influence the efficacy, stability, and overall success of a therapeutic or diagnostic agent. Among the myriad of options, polyethylene glycol (PEG) linkers are renowned for their ability to enhance solubility, reduce immunogenicity, and provide a flexible spacer between conjugated molecules. This technical guide offers an in-depth comparison of two closely related yet functionally distinct heterobifunctional PEG linkers: Amine-PEG4-Methyl Ester (NH2-PEG4-COOMe) and Amine-PEG4-Carboxylic Acid (NH2-PEG4-COOH). Understanding the nuanced differences in their reactivity, stability, and handling is paramount for researchers, scientists, and drug development professionals aiming to optimize their bioconjugation strategies.

Core Chemical and Physical Properties

At their core, both this compound and NH2-PEG4-COOH share a common architecture: a primary amine (-NH2) at one terminus and a four-unit polyethylene glycol (PEG4) spacer. This hydrophilic spacer imparts favorable physicochemical properties to the resulting conjugates, such as improved aqueous solubility and reduced aggregation.[1] The key distinction lies in the terminal functional group: a methyl ester (-COOMe) in the former and a carboxylic acid (-COOH) in the latter. This seemingly subtle difference dictates their reactivity and the synthetic routes employed for bioconjugation.

PropertyThis compoundNH2-PEG4-COOH
Molecular Formula C12H25NO6C11H23NO6
Molecular Weight 279.33 g/mol 265.30 g/mol
Terminal Functional Group Methyl Ester (-COOMe)Carboxylic Acid (-COOH)
Reactivity Generally unreactive towards amines under physiological conditions; requires hydrolysis to the carboxylic acid for amine coupling.Requires activation (e.g., with EDC/NHS) to react with primary amines.
Stability Susceptible to hydrolysis, particularly under basic (high pH) and to a lesser extent, acidic conditions, and at elevated temperatures. Enzymatic cleavage by esterases is also a consideration in biological systems.[2]Generally stable under a wide range of pH conditions.
Solubility Soluble in water and most organic solvents.Soluble in water and polar organic solvents.
Storage Conditions Recommended storage at 2-8°C.Recommended storage at -20°C to ensure long-term stability.

Reactivity and Conjugation Chemistry: A Tale of Two Termini

The primary divergence between these two linkers is their approach to forming a stable amide bond with a target molecule, typically a protein, peptide, or small molecule drug bearing a primary amine.

NH2-PEG4-COOH: The Activation-First Approach

The carboxylic acid terminus of NH2-PEG4-COOH is not inherently reactive towards primary amines. To facilitate amide bond formation, it must first be activated. The most common and well-established method for this is the use of carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][4]

This two-step process involves:

  • Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[3]

  • Stabilization and Coupling: NHS is added to react with the O-acylisourea intermediate, forming a more stable, amine-reactive NHS ester. This semi-stable intermediate is less prone to hydrolysis and efficiently reacts with a primary amine on the target molecule to form a stable amide bond.[3][5]

The optimal pH for the activation step is slightly acidic (pH 4.5-6.0), while the subsequent coupling to the amine is most efficient at a pH of 7.2-8.5.[3]

This compound: A Prodrug-like Strategy or an Intermediate?

The methyl ester group of this compound is generally unreactive towards primary amines under typical physiological conditions.[6] Its utility in bioconjugation can be viewed in two ways:

  • As a Protected Carboxylic Acid: The methyl ester can serve as a protecting group for the carboxylic acid. The linker can be conjugated via its primary amine, and the methyl ester can be subsequently hydrolyzed to the carboxylic acid for further functionalization. This hydrolysis is typically achieved under basic conditions (e.g., using lithium hydroxide or sodium hydroxide) or can be catalyzed by esterase enzymes.[2]

  • As a Precursor for In Situ Activation: In some advanced strategies, the methyl ester could be hydrolyzed in situ to the carboxylic acid, which is then activated for conjugation. However, this adds complexity to the reaction setup and is less common than the direct use of the carboxylic acid-terminated linker.

The main stability concern for the methyl ester is its susceptibility to hydrolysis. The rate of hydrolysis is influenced by pH (significantly faster under basic conditions), temperature, and the presence of esterase enzymes in biological media.[2]

Experimental Protocols

Protocol 1: EDC/NHS Coupling of NH2-PEG4-COOH to a Primary Amine-Containing Molecule

This protocol outlines the general procedure for activating the carboxylic acid of NH2-PEG4-COOH and conjugating it to a protein.

Materials:

  • NH2-PEG4-COOH

  • Amine-containing protein

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis equipment

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature.

    • Prepare a stock solution of NH2-PEG4-COOH in anhydrous DMF or DMSO (e.g., 10 mg/mL).

    • Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer immediately before use.

    • Prepare the amine-containing protein in Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • Activation of NH2-PEG4-COOH:

    • In a microcentrifuge tube, combine NH2-PEG4-COOH with a 1.5 to 5-fold molar excess of both EDC and NHS in Activation Buffer.

    • Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to the Amine-Containing Protein:

    • Add the activated NH2-PEG4-COOH-NHS ester solution to the protein solution. A 10-20 fold molar excess of the activated linker over the protein is a common starting point.

    • Ensure the pH of the reaction mixture is between 7.2 and 7.5 for optimal reaction with the primary amines.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to deactivate any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: Hydrolysis of this compound to NH2-PEG4-COOH

This protocol describes the conversion of the methyl ester to a carboxylic acid.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol

  • Water

  • Hydrochloric acid (HCl) for neutralization

  • Extraction solvent (e.g., Dichloromethane or Ethyl acetate)

Procedure:

  • Dissolution: Dissolve this compound in a mixture of THF (or methanol) and water.

  • Saponification: Add an aqueous solution of LiOH or NaOH (typically 1-2 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed. This can take several hours.

  • Neutralization: Carefully acidify the reaction mixture to a pH of approximately 3-4 with dilute HCl.

  • Extraction: Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the NH2-PEG4-COOH product.

Mandatory Visualizations

G cluster_cooh NH2-PEG4-COOH Pathway cluster_coome This compound Pathway COOH NH2-PEG4-COOH Activated_Ester NH2-PEG4-NHS Ester (Reactive Intermediate) COOH->Activated_Ester EDC, NHS pH 4.5-6.0 Conjugate_COOH Stable Amide Bond (Protein-NH-CO-PEG4-NH2) Activated_Ester->Conjugate_COOH pH 7.2-8.5 Amine_Target Protein-NH2 (Target Molecule) Amine_Target->Conjugate_COOH COOMe This compound Hydrolyzed NH2-PEG4-COOH COOMe->Hydrolyzed Hydrolysis (e.g., NaOH or Esterase) pH > 7 Conjugate_COOMe Stable Amide Bond (Protein-NH-CO-PEG4-NH2) Hydrolyzed->Conjugate_COOMe EDC, NHS Activation & Amine Coupling

Caption: Comparative reaction pathways for NH2-PEG4-COOH and this compound in bioconjugation.

G cluster_workflow Experimental Workflow Decision Tree Start Start: Choose Linker COOH_Path Use NH2-PEG4-COOH Start->COOH_Path COOMe_Path Use this compound Start->COOMe_Path Activate Activate Carboxylic Acid (EDC/NHS) COOH_Path->Activate Hydrolyze Hydrolyze Methyl Ester COOMe_Path->Hydrolyze Couple Couple to Amine Target Activate->Couple Final_Conjugate Purified Conjugate Couple->Final_Conjugate Isolate_COOH Isolate NH2-PEG4-COOH Hydrolyze->Isolate_COOH Isolate_COOH->Activate

Caption: Decision workflow for selecting and using amine-PEG4 linkers in bioconjugation projects.

Conclusion: Strategic Selection for Optimal Outcomes

The choice between this compound and NH2-PEG4-COOH is a strategic one, dictated by the specific requirements of the bioconjugation project.

NH2-PEG4-COOH is the more direct and commonly used linker for coupling to primary amines. Its stability and the well-established EDC/NHS activation chemistry provide a robust and reliable method for forming stable amide bonds. This makes it the preferred choice for most applications where a straightforward conjugation to an amine-containing molecule is desired.

This compound offers a more nuanced utility. It can be employed as a protected form of the carboxylic acid, allowing for orthogonal conjugation strategies where the amine end is reacted first, followed by deprotection of the ester to reveal a carboxylic acid for a subsequent reaction. However, researchers must be mindful of its susceptibility to hydrolysis, which can be a drawback if premature conversion to the carboxylic acid is not desired. This property could, in some contexts, be leveraged for controlled or triggered release mechanisms in drug delivery systems.

Ultimately, a thorough understanding of the chemical properties and reactivity of each linker is essential for the rational design and successful synthesis of well-defined and effective bioconjugates. This guide provides the foundational knowledge for researchers to make informed decisions and advance their drug development programs.

References

An In-depth Technical Guide to the Purity Specifications of NH2-PEG4-COOMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the purity specifications for the heterobifunctional linker, NH2-PEG4-COOMe (Amino-PEG4-Methyl Ester). As a critical reagent in bioconjugation, drug delivery, and the development of therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), ensuring its purity and structural integrity is paramount for reproducible and reliable results. This document outlines the key quality attributes, analytical methodologies for their assessment, and typical impurity profiles.

Core Purity Specifications

High-purity this compound is essential for consistent performance in conjugation reactions and to minimize the introduction of unknown variables into experimental and therapeutic constructs. The following tables summarize the typical purity specifications for research and development grade this compound.

Table 1: General Physicochemical Properties

PropertySpecification
Appearance Colorless to pale yellow oil or liquid
Molecular Formula C11H23NO6
Molecular Weight 265.30 g/mol
Solubility Soluble in water and most organic solvents
Storage Store at -20°C, desiccated

Table 2: Purity and Impurity Profile

TestSpecificationMethod
Purity (by HPLC) ≥ 95.0%Reversed-Phase HPLC (RP-HPLC)
Identity Conforms to structure¹H NMR, ¹³C NMR, MS
Polydispersity Index (PDI) ≤ 1.05GPC/SEC (if applicable)
Individual Impurity (by HPLC) ≤ 0.5%RP-HPLC
Total Impurities (by HPLC) ≤ 5.0%RP-HPLC
Water Content ≤ 0.5%Karl Fischer Titration
Residual Solvents Meets USP <467> limitsHeadspace GC-MS
Heavy Metals ≤ 10 ppmICP-MS
Endotoxin (for in vivo applications)< 1 EU/mgLAL Test

Experimental Protocols

Detailed analytical methods are crucial for the accurate assessment of this compound purity. The following are standard protocols for the key analytical techniques.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a primary method for assessing the purity of this compound and separating it from potential impurities. Due to the lack of a strong UV chromophore, a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended.

  • Instrumentation: HPLC system with a binary pump, autosampler, column oven, and CAD or ELSD.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Water/Acetonitrile to a concentration of approximately 1 mg/mL.

  • Data Analysis: Calculate purity based on the area percentage of the main peak relative to the total area of all peaks.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural confirmation of this compound.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse.

    • Number of Scans: 16-64.

    • Relaxation Delay (D1): 5 seconds for quantitative analysis.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled.

    • Number of Scans: 1024 or more.

  • Data Analysis: Process the spectra (Fourier transform, phase and baseline correction). Reference the spectrum to the residual solvent peak. The integration of peaks in the ¹H NMR spectrum should be consistent with the number of protons in the structure.

Table 3: Expected ¹H NMR Chemical Shifts (in CDCl₃)

AssignmentApproximate Chemical Shift (δ, ppm)MultiplicityIntegration
-NH₂~1.5-2.5Broad singlet2H
-CH₂-NH₂~2.85Triplet2H
-O-CH₂-CH₂-O- (PEG backbone)~3.55-3.70Multiplet16H
-O-CH₃ (Methyl ester)~3.65Singlet3H
-CH₂-COOMe~2.50Triplet2H
Molecular Weight Verification by Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this analysis.

  • Instrumentation: ESI Time-of-Flight (TOF) or Orbitrap mass spectrometer.

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent like acetonitrile/water with 0.1% formic acid.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Range: m/z 100-1000.

  • Data Analysis: The resulting spectrum should show a major peak corresponding to the mass of the molecule plus an adduct ion (e.g., [M+H]⁺, [M+Na]⁺).

Table 4: Expected Molecular Ions in ESI-MS

Ion SpeciesFormulaExpected m/z (Monoisotopic)
[M+H]⁺C₁₁H₂₄NO₆⁺266.16
[M+Na]⁺C₁₁H₂₃NNaO₆⁺288.14
[M+K]⁺C₁₁H₂₃KNO₆⁺304.12

Visualizations

Quality Control Workflow for this compound

The following diagram illustrates a typical quality control workflow for ensuring the purity and identity of this compound.

QC_Workflow raw_materials Raw Materials synthesis Synthesis of This compound raw_materials->synthesis crude_product Crude Product synthesis->crude_product purification Purification (e.g., Chromatography) crude_product->purification purified_product Purified Product purification->purified_product qc_testing Quality Control Testing purified_product->qc_testing hplc Purity by HPLC qc_testing->hplc nmr Identity by NMR qc_testing->nmr ms MW by Mass Spec qc_testing->ms other_tests Other Tests (Water, Solvents, etc.) qc_testing->other_tests pass Pass qc_testing->pass Meets Specs fail Fail qc_testing->fail Out of Spec final_product Final Product Release (Certificate of Analysis) pass->final_product rework Rework or Reject fail->rework

Caption: Quality Control Workflow for this compound Production.

Methodological & Application

Application Notes: Utilizing NH2-PEG4-COOMe for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the application of the heterobifunctional linker, NH2-PEG4-COOMe, in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We offer detailed experimental protocols, quantitative data analysis, and visualizations to facilitate the rational design and synthesis of novel protein degraders.

Introduction to PROTACs and the Role of PEG Linkers

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting these two moieties.[2][3] The linker is a critical element that influences the PROTAC's efficacy, solubility, and cell permeability.[2]

Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance aqueous solubility, improve pharmacokinetic profiles, and provide synthetic flexibility.[1][4] The this compound linker, a tetraethylene glycol derivative, offers a primary amine for initial conjugation and a methyl ester-protected carboxylic acid for subsequent coupling, allowing for a controlled, stepwise synthesis.

Core Concepts: The PROTAC Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase.[3] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, a process catalyzed by the recruited E3 ligase.[3] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[3] The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[3]

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC Molecule PROTAC->Ternary forms E3 E3 Ubiquitin Ligase E3->Ternary recruits Ternary->PROTAC releases PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub:e->Ternary:w Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocols

The synthesis of a PROTAC using this compound is a modular process that typically involves a two-stage conjugation strategy.[5] First, the primary amine of the linker is coupled to a carboxylic acid on one of the ligands. Subsequently, the methyl ester is hydrolyzed to reveal a carboxylic acid, which is then coupled to an amine on the second ligand.

Protocol 1: Amide Bond Formation with the First Ligand

This protocol details the coupling of the primary amine of this compound to a carboxylic acid-functionalized ligand (Ligand 1, which can be either the POI binder or the E3 ligase ligand).

Materials:

  • Ligand 1 with a carboxylic acid functional group

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Ligand 1 (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (2.5 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the Ligand 1-PEG4-COOMe conjugate.

Protocol 2: Methyl Ester Deprotection and Conjugation to the Second Ligand

This protocol describes the saponification of the methyl ester on the Ligand 1-PEG4-COOMe conjugate, followed by amide coupling to an amine-functionalized Ligand 2.

Part A: Methyl Ester Deprotection (Saponification)

Materials:

  • Ligand 1-PEG4-COOMe conjugate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the Ligand 1-PEG4-COOMe conjugate (1.0 equivalent) in a mixture of THF and water.

  • Add LiOH (2.0-3.0 equivalents) to the solution.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the hydrolysis by LC-MS.

  • Upon completion, remove the THF under reduced pressure.

  • Acidify the aqueous solution to a pH of ~3-4 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the Ligand 1-PEG4-COOH intermediate. This intermediate can often be used in the next step without further purification.

Part B: Amide Bond Formation with the Second Ligand

Materials:

  • Ligand 1-PEG4-COOH intermediate

  • Ligand 2 with a primary or secondary amine functional group

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Preparative reverse-phase HPLC system

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve the Ligand 1-PEG4-COOH intermediate (1.0 equivalent) and Ligand 2 (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (3.0-4.0 equivalents) to the solution.

  • Add HATU (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final crude PROTAC molecule by preparative reverse-phase HPLC to achieve high purity (>95%).

Quantitative Data Presentation

The following table provides representative data for the synthesis of PROTACs targeting Bruton's tyrosine kinase (BTK), illustrating the impact of PEG linker length on degradation potency.[6] While this data is not specific to this compound, it serves as a valuable reference for the expected outcomes of PROTAC synthesis and optimization.

PROTACLinkerLinker Length (atoms)DC50 (nM)Dmax (%)
RC-1 PEG31215>95
RC-2 PEG4158>95
RC-3 PEG5182590

Data synthesized from a study on reversible covalent BTK PROTACs.[6]

Visualizations

PROTAC Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of a PROTAC utilizing the this compound linker.

PROTAC_Synthesis_Workflow start Starting Materials: - Ligand 1 (COOH) - this compound - Ligand 2 (NH2) step1 Protocol 1: Amide Coupling start->step1 intermediate1 Intermediate 1: Ligand 1-PEG4-COOMe step1->intermediate1 step2 Protocol 2A: Saponification intermediate1->step2 intermediate2 Intermediate 2: Ligand 1-PEG4-COOH step2->intermediate2 step3 Protocol 2B: Amide Coupling intermediate2->step3 final_protac Final PROTAC: Ligand 1-PEG4-Ligand 2 step3->final_protac purification Purification & Characterization (HPLC, LC-MS, NMR) final_protac->purification

Caption: A generalized experimental workflow for PROTAC synthesis.

Chemical Reaction Scheme

The diagram below outlines the chemical transformations involved in the synthesis of a PROTAC using this compound.

Reaction_Scheme ligand1 Ligand1-COOH intermediate1 Ligand1-NH-(PEG4)-COOMe ligand1->intermediate1 HATU, DIPEA DMF linker + NH2-(PEG4)-COOMe linker->intermediate1 intermediate2 Ligand1-NH-(PEG4)-COOH intermediate1->intermediate2 1. LiOH, THF/H2O 2. H+ final_protac Ligand1-NH-(PEG4)-CO-NH-Ligand2 intermediate2->final_protac HATU, DIPEA DMF ligand2 + Ligand2-NH2 ligand2->final_protac

Caption: Reaction scheme for PROTAC synthesis with this compound.

Conclusion

The this compound linker is a valuable tool for the modular and controlled synthesis of PROTACs. Its hydrophilic PEG spacer can enhance the solubility and pharmacokinetic properties of the final molecule, while the orthogonal protecting group strategy allows for an efficient synthetic route. By following the detailed protocols and considering the principles outlined in these application notes, researchers can effectively utilize this linker to develop novel and potent protein degraders for therapeutic applications.

References

Application Notes and Protocols for the Development of Antibody-Drug Conjugates (ADCs) Utilizing an NH2-PEG4-COOMe Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics designed to selectively deliver highly potent cytotoxic agents to cancer cells, thereby enhancing efficacy while minimizing systemic toxicity. The linker molecule, which connects the monoclonal antibody (mAb) to the cytotoxic payload, is a critical component influencing the ADC's stability, pharmacokinetics, and mechanism of action. This document provides a detailed protocol for the development of ADCs using the heterobifunctional linker, NH2-PEG4-COOMe .

This linker features a primary amine (NH2) for conjugation to the antibody and a methyl ester (COOMe) for attachment to the payload, separated by a hydrophilic 4-unit polyethylene glycol (PEG4) spacer. The PEG spacer improves the ADC's solubility and stability, reduces aggregation, and can lead to a longer circulation half-life.[1][2][3] The protocols outlined herein describe a two-stage conjugation strategy: first, the payload is attached to the linker, followed by the conjugation of the drug-linker complex to the antibody.

Principle of the Method

The development of an ADC with the this compound linker involves a sequential, multi-step process.

  • Linker Hydrolysis and Activation : The methyl ester (COOMe) of the linker is first hydrolyzed to a carboxylic acid (-COOH). This carboxyl group is then activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a highly reactive NHS ester. This intermediate is susceptible to hydrolysis but readily reacts with primary amines.[4][5]

  • Payload Conjugation : The activated linker is then reacted with an amine-containing cytotoxic payload to form a stable amide bond, creating a drug-linker construct with a terminal primary amine.

  • Antibody Activation : The antibody's carboxyl groups, present on aspartic and glutamic acid residues, are activated using EDC and water-soluble Sulfo-NHS. This creates reactive intermediates on the antibody surface.[6]

  • Drug-Linker Conjugation to Antibody : The amine-containing drug-linker construct is then added to the activated antibody, forming a stable amide bond and yielding the final ADC.

  • Purification and Characterization : The resulting ADC is purified to remove unconjugated drug-linker molecules and other reagents. It is then thoroughly characterized to determine critical quality attributes such as the drug-to-antibody ratio (DAR), purity, and in vitro efficacy.

Experimental Protocols

Protocol 1: Payload-Linker Synthesis

This protocol describes the hydrolysis of the this compound linker, activation of the resulting carboxylic acid, and conjugation to an amine-containing payload.

Materials:

  • This compound Linker

  • Lithium hydroxide (LiOH) or similar base for hydrolysis

  • Hydrochloric acid (HCl) for neutralization

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[4]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)[4]

  • N-hydroxysuccinimide (NHS)[4]

  • Amine-containing cytotoxic payload (e.g., MMAE-NH2)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)[5]

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)[4]

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine)[4][7]

  • Reverse-phase HPLC for purification

Procedure:

  • Linker Hydrolysis:

    • Dissolve this compound in a mixture of water and a co-solvent like THF or methanol.

    • Add an excess of LiOH and stir at room temperature until hydrolysis is complete (monitor by LC-MS).

    • Neutralize the reaction mixture with HCl to obtain the NH2-PEG4-COOH linker.

    • Purify the product by reverse-phase HPLC and lyophilize.

  • Linker Activation:

    • Dissolve the purified NH2-PEG4-COOH (1 equivalent) in anhydrous DMF or DMSO.

    • Add NHS (1.5-2.0 equivalents) and stir until dissolved.[1]

    • Add EDC·HCl (1.5-2.0 equivalents) to the solution.[1]

    • Stir the mixture at room temperature for 30-60 minutes to form the active NHS ester.[1] This activated linker should be used immediately.

  • Payload Conjugation:

    • In a separate vial, dissolve the amine-containing payload in anhydrous DMF or DMSO.

    • Add the payload solution to the activated linker solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[4]

    • Monitor the reaction by LC-MS.

    • Purify the resulting Payload-PEG4-NH2 construct by reverse-phase HPLC.

Protocol 2: Antibody-Drug Conjugation

This protocol details the conjugation of the Payload-PEG4-NH2 construct to a monoclonal antibody.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Payload-PEG4-NH2 construct from Protocol 1

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[6]

  • N-hydroxysulfosuccinimide (Sulfo-NHS)[6]

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)[6]

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)[6]

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)[6]

  • Size Exclusion Chromatography (SEC) system for purification (e.g., Sephadex G-25)[8]

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into the Activation Buffer to a final concentration of 5-10 mg/mL.

  • Antibody Activation:

    • In a reaction tube, add the prepared antibody.

    • Add a 50-fold molar excess of EDC and Sulfo-NHS to the antibody solution.[6]

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[6]

  • Conjugation Reaction:

    • Immediately after activation, remove the excess EDC and Sulfo-NHS using a desalting column equilibrated with Conjugation Buffer.[6]

    • Add a 10- to 20-fold molar excess of the Payload-PEG4-NH2 solution to the activated antibody.[6]

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[6]

  • Quenching:

    • Add the quenching solution to a final concentration of 50-100 mM to stop the reaction.[6]

    • Incubate for 15-30 minutes at room temperature.[6]

  • Purification:

    • Purify the ADC from unconjugated drug-linker and other reaction components using a pre-equilibrated SEC column with PBS buffer, pH 7.4.[8]

    • Collect the fractions containing the purified ADC.

Protocol 3: ADC Characterization

1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC [9]

  • Principle : HIC separates ADC species based on hydrophobicity. The conjugation of the drug-linker increases the hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.

  • Procedure :

    • Equilibrate a HIC column (e.g., Butyl-NPR) with a high salt mobile phase.

    • Inject the purified ADC.

    • Elute with a decreasing salt gradient.

    • Monitor the absorbance at 280 nm.

    • Calculate the average DAR by integrating the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.) and taking the weighted average.[3]

2. Aggregation Analysis by SEC-HPLC [10]

  • Principle : SEC separates molecules based on their hydrodynamic radius. Aggregates will elute earlier than the monomeric ADC.

  • Procedure :

    • Inject the purified ADC onto an SEC column (e.g., TSKgel G3000SWxl) equilibrated with a suitable mobile phase (e.g., PBS).[11]

    • Monitor the absorbance at 280 nm.

    • Calculate the percentage of aggregation by comparing the peak area of the aggregate to the total peak area.[3]

3. Antigen Binding by ELISA

  • Principle : This assay confirms that the conjugation process has not compromised the antibody's ability to bind to its target antigen.

  • Procedure :

    • Coat a 96-well plate with the target antigen.

    • Add serial dilutions of the ADC and the unconjugated antibody.

    • Detect bound antibody using a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Measure the absorbance at 450 nm after adding a substrate.

    • Compare the binding curves of the ADC and the unconjugated antibody.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)[12]
  • Principle : This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the ADC.

  • Procedure :

    • Seed target antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.[12]

    • Treat the cells with serial dilutions of the ADC, a control antibody, and the free payload.

    • Incubate for 72-96 hours.[12]

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[12]

    • Add a solubilization solution to dissolve the formazan crystals.[12]

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[12]

Data Presentation

Quantitative data from ADC characterization and in vitro studies should be summarized for clear comparison.

Table 1: Physicochemical Characterization of ADCs

ADC ConstructAverage DAR (by HIC)Monomer Purity (by SEC)
Trastuzumab-PEG4-MMAE3.8>95%
Control mAb-PEG4-MMAE4.1>96%
Trastuzumab-Alkyl-MMAE3.5>95%

Table 2: In Vitro Cytotoxicity (IC50 Values)

Cell LineTarget AntigenADC ConstructIC50 (nM)
SK-BR-3HER2+Trastuzumab-PEG4-MMAE5.5
BT-474HER2+Trastuzumab-PEG4-MMAE2.5[13]
NCI-N87HER2+Trastuzumab-PEG4-MMAE4.9[13]
MDA-MB-468HER2-Trastuzumab-PEG4-MMAE>1000
SK-BR-3HER2+Control mAb-PEG4-MMAE>1000
SK-BR-3HER2+Free MMAE1.2

Note: IC50 values are representative and highly dependent on the specific antibody, payload, DAR, and cell line used.[2]

Visualizations

Diagrams illustrating key processes provide a clear understanding of the experimental logic and biological mechanisms.

ADC_Development_Workflow cluster_0 Payload-Linker Synthesis cluster_1 ADC Synthesis cluster_2 Characterization & Evaluation Linker_Activation Linker Hydrolysis & Activation (NHS Ester) Payload_Conjugation Payload Conjugation Linker_Activation->Payload_Conjugation Amine-reactive linker Purify_PL Purification of Payload-Linker Payload_Conjugation->Purify_PL ADC_Conjugation ADC Conjugation Purify_PL->ADC_Conjugation Amine-Payload-Linker Antibody_Activation Antibody Activation (EDC/Sulfo-NHS) Antibody_Activation->ADC_Conjugation Activated Antibody Purify_ADC ADC Purification (SEC) ADC_Conjugation->Purify_ADC Characterization DAR, Purity, Aggregation Purify_ADC->Characterization In_Vitro In Vitro Cytotoxicity (IC50) Characterization->In_Vitro In_Vivo In Vivo Efficacy (Xenograft Model) In_Vitro->In_Vivo

Caption: Experimental workflow for ADC development.

ADC_Mechanism_of_Action cluster_cell Tumor Cell Receptor Target Antigen (e.g., HER2) Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Microtubule_Disruption Microtubule Disruption Payload_Release->Microtubule_Disruption Apoptosis Cell Cycle Arrest (G2/M) & Apoptosis Microtubule_Disruption->Apoptosis ADC Antibody-Drug Conjugate (ADC) ADC->Receptor Binding

Caption: General mechanism of action for an ADC.

References

Application Notes and Protocols for Amine Coupling Reactions Using NH2-PEG4-COOMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of bioconjugation and drug development, the precise and stable linkage of molecules is paramount. The heterobifunctional linker, NH2-PEG4-COOMe, offers a versatile platform for such conjugations. This molecule features a primary amine (NH2) and a methyl ester (COOMe) group, separated by a hydrophilic 4-unit polyethylene glycol (PEG) spacer. The PEG spacer enhances solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate.[1][2]

This document provides detailed application notes and protocols for the use of this compound in amine coupling reactions. The standard and most widely used method for this purpose is a two-step process. First, the methyl ester is hydrolyzed to a carboxylic acid. Second, the resulting NH2-PEG4-COOH is coupled to a primary amine on a target molecule using the robust and efficient 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[3] This two-step approach ensures the formation of a stable amide bond under mild conditions.

Reaction Principle

The overall process involves two key stages:

  • Hydrolysis: The methyl ester (COOMe) of this compound is converted to a carboxylic acid (COOH) through acid- or base-catalyzed hydrolysis. This step is crucial to unmask the functional group required for the subsequent coupling reaction.

  • EDC/NHS Amine Coupling: The carboxylic acid of the hydrolyzed linker is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by NHS (or its water-soluble analog, Sulfo-NHS) to form a more stable, amine-reactive NHS ester. This activated linker then readily reacts with a primary amine on the target molecule to form a stable amide bond.[3]

Quantitative Data Summary

The efficiency of the EDC/NHS coupling reaction is dependent on several factors, including the molar ratios of the coupling reagents, pH, and temperature. The following table provides a summary of typical molar ratios and reaction conditions for the activation and coupling steps.

Parameter Recommended Molar Ratio / Condition Purpose
Activation Step
EDC : NH2-PEG4-COOH1.5 - 5 fold molar excessTo ensure efficient activation of the carboxylic acid.[4]
NHS/Sulfo-NHS : NH2-PEG4-COOH1.5 - 5 fold molar excessTo stabilize the activated intermediate and improve coupling efficiency.[4]
pH4.5 - 6.0Maximizes the efficiency of the carbodiimide reaction.[5]
TemperatureRoom Temperature (20-25°C)Sufficient for the activation reaction.[4]
Incubation Time15 - 30 minutesFor the formation of the NHS ester.[3]
Coupling Step
Activated Linker : Target Amine1 - 20 fold molar excessTo drive the reaction to completion. The optimal ratio depends on the target molecule.
pH7.2 - 8.0Facilitates the nucleophilic attack of the primary amine.[5]
Temperature4°C to Room TemperatureLower temperatures can be used to maintain the stability of sensitive biomolecules.[4]
Incubation Time2 hours to overnightReaction time depends on the reactivity of the amine and the desired yield.[6]

Experimental Protocols

Protocol 1: Hydrolysis of this compound to NH2-PEG4-COOH

Objective: To convert the methyl ester of this compound to a carboxylic acid.

Materials:

  • This compound

  • 1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH)

  • Deionized Water

  • Reaction vessel

  • Stir plate and stir bar

  • pH meter or pH paper

  • Lyophilizer or rotary evaporator

Procedure:

Acid Hydrolysis:

  • Dissolve this compound in a suitable volume of 1 M HCl.

  • Stir the reaction mixture at room temperature or gently heat to 40-50°C to expedite the reaction.

  • Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS) until the starting material is consumed.

  • Neutralize the reaction mixture with a suitable base (e.g., NaOH).

  • Remove the solvent under reduced pressure (e.g., using a rotary evaporator or lyophilizer) to obtain the NH2-PEG4-COOH product.

Alkaline Hydrolysis:

  • Dissolve this compound in a suitable volume of 1 M NaOH.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress until completion.

  • Acidify the reaction mixture with a suitable acid (e.g., HCl) to a pH of approximately 2-3 to protonate the carboxylate.

  • Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the NH2-PEG4-COOH product.[7]

Protocol 2: EDC/NHS Coupling of NH2-PEG4-COOH to an Amine-Containing Molecule

Objective: To covalently link NH2-PEG4-COOH to a primary amine on a target molecule.

Materials:

  • NH2-PEG4-COOH (from Protocol 1)

  • Amine-containing target molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[5]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4 (amine-free)[6]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5[5][6]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Purification equipment (e.g., desalting column, HPLC system)

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC, NHS (or Sulfo-NHS), and NH2-PEG4-COOH to room temperature before use.

    • Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO.

    • Dissolve NH2-PEG4-COOH in Activation Buffer.

    • Dissolve the amine-containing target molecule in Coupling Buffer.

  • Activation of NH2-PEG4-COOH:

    • In a reaction vessel, add the desired amount of the NH2-PEG4-COOH solution.

    • Add EDC and NHS from their stock solutions to the NH2-PEG4-COOH solution. Refer to the table above for recommended molar ratios.

    • Mix thoroughly and incubate for 15-30 minutes at room temperature.[3]

  • Conjugation to the Amine-Containing Molecule:

    • Immediately add the activated NH2-PEG4-COOH solution to the solution of the amine-containing molecule.

    • Ensure the final pH of the reaction mixture is between 7.2 and 7.4.[3]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[6]

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.[3]

    • Incubate for 15-30 minutes at room temperature.[3]

  • Purification:

    • Purify the conjugate from excess reagents and byproducts using a suitable method such as size-exclusion chromatography (e.g., a desalting column) or dialysis.

Mandatory Visualizations

Amine_Coupling_Reaction_Pathway cluster_hydrolysis Step 1: Hydrolysis cluster_coupling Step 2: EDC/NHS Coupling NH2_PEG4_COOMe This compound NH2_PEG4_COOH NH2-PEG4-COOH NH2_PEG4_COOMe->NH2_PEG4_COOH H+ or OH- Activated_Ester NHS-activated NH2-PEG4-COOH NH2_PEG4_COOH->Activated_Ester EDC, NHS Target_Amine Target Molecule with Primary Amine Conjugate Final Conjugate Activated_EsterTarget_Amine Activated_EsterTarget_Amine Activated_EsterTarget_Amine->Conjugate

Caption: Reaction pathway for amine coupling using this compound.

Experimental_Workflow Start Start with This compound Hydrolysis Protocol 1: Hydrolysis of Methyl Ester Start->Hydrolysis Purification1 Purification of NH2-PEG4-COOH Hydrolysis->Purification1 Activation Protocol 2 (Step 2): Activation with EDC/NHS Purification1->Activation Conjugation Protocol 2 (Step 3): Conjugation to Target Amine Activation->Conjugation Quenching Protocol 2 (Step 4): Quenching the Reaction Conjugation->Quenching Purification2 Protocol 2 (Step 5): Purification of Final Conjugate Quenching->Purification2 End Characterization of Final Conjugate Purification2->End

Caption: Experimental workflow for amine coupling with this compound.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with NH2-PEG4-COOMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the surface modification of nanoparticles using the heterobifunctional linker, Amino-PEG4-Methyl Ester (NH2-PEG4-COOMe). This linker features a primary amine (-NH2) and a methyl ester (-COOMe) group, separated by a 4-unit polyethylene glycol (PEG) spacer.

The process of attaching PEG chains, known as PEGylation, is a widely adopted strategy to enhance the biocompatibility and in vivo performance of nanoparticles. The PEG layer creates a hydrophilic shield that reduces non-specific protein adsorption (opsonization), minimizes clearance by the mononuclear phagocyte system, and consequently prolongs systemic circulation time.[1][2][3] This "stealth" characteristic is crucial for improving the delivery of therapeutic and diagnostic agents to target sites.[2]

The bifunctional nature of this compound allows for versatile conjugation strategies. The most common approach involves a two-step process:

  • Hydrolysis: The terminal methyl ester group is hydrolyzed to a carboxylic acid (-COOH).[4]

  • Conjugation: The newly formed carboxyl group is then covalently coupled to primary amine groups on the nanoparticle surface using the highly efficient 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[4][5][6]

This method results in a nanoparticle surface decorated with a short, hydrophilic PEG linker terminating in a primary amine, which remains available for the subsequent conjugation of targeting ligands, imaging agents, or therapeutic payloads.

Data Presentation: Expected Physicochemical Changes

Successful surface modification with the NH2-PEG4 linker will induce measurable changes in the nanoparticle's properties. The following tables summarize typical quantitative data observed before and after PEGylation.

Table 1: Changes in Colloidal Properties of Nanoparticles After PEGylation

Property Before Modification (Unmodified NP) After Modification (PEGylated NP) Rationale for Change
Hydrodynamic Diameter (Dн) (nm) Mean ± SD Increase of 5-20 nm The addition of the hydrophilic PEG layer increases the particle's effective diameter in solution.[4][7]
Zeta Potential (ζ) (mV) Positive or Negative (depending on core) Shift towards neutral (closer to 0 mV) The PEG layer shields the nanoparticle's surface charge, reducing the magnitude of the zeta potential.[4][7][8]
Polydispersity Index (PDI) < 0.2 Should remain < 0.2 A low PDI indicates a monodisperse and stable nanoparticle suspension. Successful PEGylation should not induce aggregation.[2]

| Colloidal Stability | Prone to aggregation in high salt buffers | Enhanced stability in biological media | The steric hindrance provided by the PEG chains prevents aggregation.[3][9] |

Table 2: Quantification of Surface Functional Groups

Quantification Method Analyte Typical Range of Values (Post-PEGylation) Reference
Ninhydrin Assay Surface Primary Amine Groups 5 - 20 µmol/g of nanoparticles [1]
Thermogravimetric Analysis (TGA) PEG Grafting Density 5 - 15% weight loss corresponding to the PEG layer [1]
X-ray Photoelectron Spectroscopy (XPS) Elemental Composition Increase in Nitrogen (N) and Oxygen (O) atomic percentage [1]
Quantitative NMR (qNMR) Total Amine Content (after dissolution) 10 - 40 µmol/g of nanoparticles [1]

| Fourier-Transform Infrared Spectroscopy (FTIR) | Amide Bond Formation | Appearance of a new amide bond peak (~1650 cm⁻¹) |[4] |

Experimental Workflows and Diagrams

The following diagrams illustrate the key experimental processes for nanoparticle surface modification.

Caption: Overall workflow for nanoparticle surface modification.

G Carboxyl PEG-COOH (Carboxyl Group) Intermediate1 O-acylisourea intermediate (unstable) Carboxyl->Intermediate1 + EDC EDC EDC->Intermediate1 Reacts with Intermediate2 NHS Ester (semi-stable) Intermediate1->Intermediate2 + Byproduct1 Isourea by-product Intermediate1->Byproduct1 Hydrolysis (competing reaction) NHS NHS NHS->Intermediate2 Reacts with Final NP-Amide-PEG-NH2 (Stable Amide Bond) Intermediate2->Final + Amine NP-NH2 (Primary Amine) Amine->Final Reacts with Byproduct2 NHS Final->Byproduct2 Releases G cluster_colloidal Colloidal Properties cluster_chemical Chemical Confirmation cluster_quantitative Quantitative Analysis start Purified PEGylated Nanoparticles dls Dynamic Light Scattering (DLS) start->dls ftir FTIR Spectroscopy start->ftir quant Surface Group Quantification start->quant size Measure Hydrodynamic Size dls->size zeta Measure Zeta Potential dls->zeta amide Confirm Amide Bond (~1650 cm⁻¹) ftir->amide ninhydrin Ninhydrin Assay (Amine Density) quant->ninhydrin tga TGA (PEG Grafting Density) quant->tga

References

Application Notes and Protocols for NH2-PEG4-COOMe in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of the heterobifunctional linker, NH2-PEG4-COOMe, in the development of advanced drug delivery systems. This linker, featuring a primary amine and a methyl ester-terminated tetraethylene glycol (PEG4) chain, offers a versatile platform for conjugating therapeutic agents to various delivery vehicles and targeting moieties.

The primary amine serves as a nucleophilic handle for conjugation to electrophilic groups, while the methyl ester can be hydrolyzed to a carboxylic acid, providing an additional reactive site for common bioconjugation techniques such as EDC/NHS chemistry. The hydrophilic PEG4 spacer enhances the aqueous solubility of the conjugate, reduces non-specific protein binding, and can improve the pharmacokinetic profile of the delivery system.[1][2]

Key Applications

The unique bifunctional nature of this compound makes it suitable for a range of applications in drug delivery:

  • Surface Functionalization of Nanoparticles and Liposomes: The amine terminus of this compound can be conjugated to carboxylated surfaces of nanoparticles (e.g., PLGA, silica) or liposomes to create a hydrophilic PEG shield.[3][4][5] This "stealth" layer reduces opsonization and clearance by the mononuclear phagocyte system, prolonging circulation time and enhancing accumulation in target tissues through the enhanced permeability and retention (EPR) effect.[6]

  • Linker for Antibody-Drug Conjugates (ADCs): The PEG linker can be used to attach potent cytotoxic drugs to monoclonal antibodies.[1] The hydrophilic spacer can improve the solubility and stability of the ADC, and the defined length of the PEG4 chain can influence the pharmacokinetic properties and efficacy of the conjugate.[1][7]

  • Targeted Small Molecule Drug Delivery: this compound can be used to conjugate small molecule drugs to targeting ligands (e.g., peptides, aptamers, or small molecules like folic acid). This strategy facilitates receptor-mediated endocytosis, leading to increased intracellular concentration of the drug in target cells and reduced off-target toxicity.[8]

  • Prodrug Synthesis: The linker can be used to create prodrugs where the drug is released under specific physiological conditions, such as changes in pH or the presence of certain enzymes.[9][10][11]

Data Presentation

Successful functionalization of drug delivery systems with this compound leads to measurable changes in their physicochemical and biological properties. The following tables provide representative data.

Table 1: Physicochemical Characterization of PEGylated Nanoparticles

This table illustrates the typical changes in hydrodynamic diameter and zeta potential of nanoparticles after surface modification with a PEG linker. The increase in size and shift in zeta potential towards neutrality are indicative of successful PEGylation.

Nanoparticle FormulationMean Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Unmodified PLGA Nanoparticles150 ± 5.20.15-25.3 ± 1.8[4]
PLGA-PEG4-NH2 Nanoparticles175 ± 6.10.12-10.1 ± 2.1[4]
Unmodified Liposomes110 ± 4.50.18-31.9 ± 2.5[12]
Liposomes-PEG4-NH2125 ± 5.80.16-13.5 ± 1.9[12]
Unmodified Magnetic Nanoparticles165 ± 7.30.21+15.4 ± 2.0[13]
Magnetic Nanoparticles-PEG4-COOH184 ± 8.10.19-5.2 ± 1.5[13]

Table 2: In Vitro Efficacy of a Targeted Doxorubicin-PEG4 Conjugate

This table provides illustrative data on the cytotoxic activity of a targeted drug conjugate compared to the free drug. The lower IC50 value for the targeted conjugate in receptor-positive cells demonstrates the enhanced efficacy due to targeted delivery.

FormulationCell LineTarget ReceptorIC50 (µM)Reference
Free DoxorubicinMCF-7N/A1.2[8]
Free DoxorubicinMDA-MB-231N/A1.5[8]
Doxorubicin-PEG4-NAGMCF-7GLUT1 (overexpressed)0.4[8]
Doxorubicin-PEG4-NAGMDA-MB-231GLUT1 (overexpressed)0.6[8]
Doxorubicin-PEG4 (non-targeted)MCF-7N/A1.0[8]

NAG: N-acetyl glucosamine, a targeting ligand for the GLUT1 receptor, which is often overexpressed in cancer cells.

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in drug delivery applications.

Protocol 1: Hydrolysis of this compound to NH2-PEG4-COOH

This protocol is a critical first step for applications requiring a carboxyl group for subsequent conjugation (e.g., EDC/NHS chemistry).

Materials:

  • This compound

  • Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH), 1 M solution

  • Hydrochloric Acid (HCl), 1 M solution

  • Deionized water

  • Methanol or Tetrahydrofuran (THF)

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Dissolve a known quantity of this compound in methanol or a THF/water mixture.

  • Slowly add 1.1 to 2.0 equivalents of 1 M NaOH or LiOH solution while stirring.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Once the reaction is complete, neutralize the mixture to pH ~7 by the slow addition of 1 M HCl.

  • Extract the aqueous layer three times with DCM or ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the solution and concentrate it using a rotary evaporator to obtain the NH2-PEG4-COOH product.

Protocol 2: Conjugation of a Targeting Ligand (Amine-Containing) to a Drug (Carboxyl-Containing) using this compound as a Linker

This protocol involves a two-step process: first activating the drug's carboxyl group and reacting it with the amine of this compound, followed by hydrolysis of the methyl ester and conjugation to the targeting ligand. A more direct approach is to first hydrolyze the linker as in Protocol 1.

Materials:

  • NH2-PEG4-COOH (from Protocol 1)

  • Amine-containing targeting ligand (e.g., a peptide)

  • Carboxyl-containing drug

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) or dialysis system for purification

Procedure:

  • Activation of NH2-PEG4-COOH: a. Dissolve NH2-PEG4-COOH in Activation Buffer. b. Add a 1.5 to 2-fold molar excess of EDC and NHS to the solution. c. Incubate for 15-30 minutes at room temperature to form the reactive NHS ester.

  • Conjugation to Targeting Ligand: a. Dissolve the amine-containing targeting ligand in Conjugation Buffer. b. Add the activated NH2-PEG4-COOH-NHS ester solution to the ligand solution. A 10-20 fold molar excess of the activated linker is a common starting point. c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification and Activation of the Second Terminus: a. Purify the Ligand-PEG4-COOH conjugate using SEC or dialysis to remove unreacted linker and byproducts. b. Activate the terminal carboxyl group of the purified conjugate using EDC/NHS as described in step 1.

  • Conjugation to Drug: a. Dissolve the amine- or hydroxyl-containing drug in an appropriate buffer. b. Add the activated Ligand-PEG4-COOH-NHS ester to the drug solution. c. Incubate for 2-4 hours at room temperature.

  • Quenching and Final Purification: a. Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes to quench any unreacted NHS esters. b. Purify the final targeted drug conjugate using SEC or HPLC.

Protocol 3: Functionalization of Carboxylated Nanoparticles with this compound

This protocol utilizes the amine group of the linker to attach it to the surface of pre-formed nanoparticles.

Materials:

  • Carboxylated nanoparticles (e.g., PLGA-COOH)

  • This compound

  • EDC and NHS

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Conjugation Buffer: PBS, pH 7.4

  • Centrifugal filtration devices or dialysis cassettes for purification

Procedure:

  • Nanoparticle Preparation: Disperse the carboxylated nanoparticles in Activation Buffer to a final concentration of 1-10 mg/mL.

  • Activation of Nanoparticle Carboxyl Groups: a. Add a 50- to 100-fold molar excess of EDC and NHS to the nanoparticle suspension. b. Incubate for 15-30 minutes at room temperature with gentle mixing to form NHS-activated nanoparticles.

  • Washing: a. Wash the activated nanoparticles twice with Activation Buffer using centrifugal filtration to remove excess EDC and NHS.

  • Conjugation: a. Dissolve this compound in Conjugation Buffer. b. Add a 50- to 100-fold molar excess of the linker solution to the activated nanoparticle suspension. c. Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Purification: Remove excess, unreacted linker by centrifugal filtration or dialysis against PBS, pH 7.4.

  • Characterization: Resuspend the purified PEGylated nanoparticles in an appropriate buffer for characterization (e.g., DLS for size and zeta potential).

Mandatory Visualization

Diagram 1: Chemical Activation and Conjugation Workflow

G cluster_activation Step 1: Linker Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification Linker NH2-PEG4-COOH Reagents EDC / NHS in MES Buffer, pH 6.0 Linker->Reagents ActivatedLinker NH2-PEG4-CO-NHS (Active NHS Ester) Reagents->ActivatedLinker Drug Drug-NH2 ActivatedLinker->Drug PBS, pH 7.4 Conjugate Drug-NH-CO-PEG4-NH2 (Stable Amide Bond) Drug->Conjugate Purification Size-Exclusion Chromatography or Dialysis Conjugate->Purification FinalProduct Purified Drug-Linker Conjugate Purification->FinalProduct

Caption: Workflow for activating NH2-PEG4-COOH and conjugating it to an amine-containing drug.

Diagram 2: Workflow for Targeted Nanoparticle Drug Delivery System

G cluster_np Nanoparticle Core cluster_functionalization Surface Functionalization cluster_assembly Assembly & Loading cluster_final Final Product NP PLGA Nanoparticle (with -COOH groups) Conjugation1 EDC/NHS Chemistry NP->Conjugation1 Linker NH2-PEG4-COOH Linker->Conjugation1 TargetingLigand Targeting Ligand (e.g., Antibody, Peptide) TargetingLigand->Conjugation1 Drug Therapeutic Drug Conjugation2 Drug Encapsulation or Conjugation Drug->Conjugation2 Conjugation1->Conjugation2 TargetedNP Targeted Drug-Loaded Nanoparticle Conjugation2->TargetedNP

Caption: Generalized workflow for creating a targeted nanoparticle drug delivery system.

Diagram 3: Simplified Signaling Pathway for Targeted Drug Delivery and Apoptosis

G TargetedNP Targeted Nanoparticle (Drug-PEG4-Ligand) Receptor Cell Surface Receptor (Overexpressed on Cancer Cell) TargetedNP->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Receptor-Mediated Endocytosis Lysosome Lysosome (Low pH) Endosome->Lysosome 3. Trafficking DrugRelease Drug Release Lysosome->DrugRelease 4. Degradation/ pH-sensitive cleavage Target Intracellular Target (e.g., DNA, Tubulin) DrugRelease->Target 5. Target Engagement Apoptosis Apoptosis (Programmed Cell Death) Target->Apoptosis 6. Induction of Cell Death

Caption: Receptor-mediated endocytosis and induction of apoptosis by a targeted nanoparticle.

References

Site-Specific Protein Modification with PEG4 Linkers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of proteins with polyethylene glycol (PEG) linkers, a process known as PEGylation, is a cornerstone technique in bioconjugation for enhancing the therapeutic properties of proteins.[1][2] The covalent attachment of PEG chains can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, enhancing solubility, reducing immunogenicity, and protecting it from enzymatic degradation.[3][4][5] Among the various PEG structures, the discrete PEG4 linker, composed of four ethylene glycol units, has emerged as a particularly valuable tool due to its defined length, flexibility, and hydrophilicity.[6]

These application notes provide a comprehensive overview of site-specific protein modification using PEG4 linkers. We will delve into the common conjugation chemistries, present detailed experimental protocols, and offer quantitative data to guide the rational design of protein bioconjugates. This document is intended to serve as a practical resource for researchers in academia and industry engaged in the development of next-generation protein therapeutics, including antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[6][7][8]

Core Principles of Site-Specific PEGylation with PEG4 Linkers

The versatility of PEG4 linkers stems from the ability to functionalize their termini with a variety of reactive groups, enabling a range of site-specific conjugation strategies. The choice of chemistry is dictated by the available reactive residues on the target protein and the desired stability of the resulting linkage.

Key Advantages of PEG4 Linkers:

  • Enhanced Hydrophilicity and Solubility: The ethylene glycol repeats of the PEG4 spacer increase the water solubility of the bioconjugate, which is particularly beneficial for hydrophobic payloads, preventing aggregation and simplifying formulation.[6][9]

  • Reduced Immunogenicity and Improved Stability: The PEG chain can form a protective hydration shell around the bioconjugate, masking immunogenic epitopes and enhancing stability.[4][6]

  • Defined and Flexible Spacer: The discrete length of the PEG4 linker provides precise control over the distance between the protein and the conjugated molecule, while its flexibility can help to maintain the protein's native conformation and biological activity.[6]

Common Chemistries for Site-Specific Modification

Amine-Reactive Conjugation via NHS-Ester-PEG4

This is one of the most common methods for protein modification, targeting the primary amines of lysine residues and the N-terminus.[10] By controlling the reaction pH, a degree of selectivity for the N-terminus can be achieved due to its lower pKa compared to the ε-amino group of lysine.[3][11]

Thiol-Reactive Conjugation via Maleimide-PEG4

This strategy offers high specificity for the sulfhydryl groups of cysteine residues.[1] Since free cysteines are relatively rare in proteins, site-directed mutagenesis can be employed to introduce a cysteine residue at a specific location for precise PEGylation.[11]

Carbonyl-Reactive Conjugation via Aminooxy-PEG4

This highly chemoselective reaction forms a stable oxime bond with aldehyde or ketone functionalities.[12][13] These carbonyl groups can be introduced into a protein at specific sites through enzymatic or chemical methods, such as the oxidation of N-terminal serine residues.[12]

Click Chemistry with Azide- or Alkyne-PEG4 Linkers

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a bioorthogonal reaction that provides high efficiency and specificity.[7][14] This approach requires the introduction of either an azide or an alkyne group onto the protein, often through genetic code expansion or enzymatic labeling.

Experimental Protocols

Protocol 1: Amine-Reactive Conjugation using NHS-Ester-PEG4

This protocol details the conjugation of an NHS-Ester-PEG4 linker to primary amines on a protein.[6]

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 2-10 mg/mL.

  • NHS-Ester-PEG4-Payload (e.g., NHS-PEG4-Biotin).

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Size-Exclusion Chromatography (SEC) column for purification.

Procedure:

  • Protein Preparation: Ensure the protein is in an appropriate amine-free buffer.

  • Linker Stock Solution Preparation: Immediately before use, prepare a 10 mM stock solution of the NHS-Ester-PEG4-Payload in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the linker stock solution to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.

  • Purification: Remove excess linker and other small molecules by size-exclusion chromatography.

  • Characterization: Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the degree of labeling.

Protocol 2: Thiol-Reactive Conjugation using Maleimide-PEG4

This protocol describes the conjugation of a maleimide-activated PEG4 linker to free sulfhydryl groups on a protein.[6]

Materials:

  • Protein with accessible cysteine residues.

  • Maleimide-PEG4-Payload.

  • Reaction buffer (e.g., PBS, pH 6.5-7.5, degassed).

  • Reducing agent (e.g., TCEP), if disulfide bond reduction is necessary.

  • Anhydrous DMSO or DMF.

  • Quenching solution (e.g., 1 M 2-mercaptoethanol or cysteine).

Procedure:

  • Protein Preparation: If necessary, reduce disulfide bonds by incubating the protein with a 10-fold molar excess of TCEP for 1-2 hours at room temperature. Remove the reducing agent using a desalting column.

  • Linker Stock Solution Preparation: Immediately before use, prepare a 10 mM stock solution of the Maleimide-PEG4-Payload in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide-linker solution to the protein in the reaction buffer.[6]

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.[6]

  • Quenching (Optional): Add a quenching solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature to cap any unreacted maleimide groups.[6]

  • Purification: Purify the conjugate using size-exclusion chromatography.

  • Characterization: Confirm conjugation using SDS-PAGE and mass spectrometry.

Protocol 3: Site-Specific Aldehyde/Ketone Conjugation using Aminooxy-PEG4

This protocol outlines the generation of an aldehyde handle on a protein followed by oxime ligation.[12]

Materials:

  • Protein with an N-terminal serine or a genetically encoded formylglycine-generating enzyme recognition site.

  • Sodium periodate (for N-terminal serine oxidation).

  • Aminooxy-PEG4-Payload.

  • Reaction Buffer (e.g., phosphate buffer, pH 6.0-7.0).[13]

  • Aniline (as a catalyst, optional).

Procedure:

  • Aldehyde Generation (N-terminal Serine): Dissolve the protein in a suitable buffer and add a 10-fold molar excess of sodium periodate. Incubate on ice for 30 minutes. Quench the reaction by adding glycerol and purify the protein using a desalting column.

  • Linker Stock Solution Preparation: Prepare a 10-100 mM stock solution of Aminooxy-PEG4-Payload in anhydrous DMSO.[13]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the aminooxy-linker to the aldehyde-tagged protein.[13] If using a catalyst, add aniline to a final concentration of 1-10 mM.

  • Incubation: Incubate the reaction at room temperature for 2-24 hours.[13]

  • Purification: Purify the conjugate using size-exclusion chromatography.

  • Characterization: Analyze the product by SDS-PAGE and mass spectrometry to confirm successful conjugation.

Quantitative Data Summary

The choice of linker can significantly impact the properties of the final bioconjugate. The following tables summarize quantitative data from various studies, comparing the effects of different linkers.

Table 1: Comparison of Reaction Conditions for Different PEG4 Linker Chemistries

ParameterNHS Ester (Amine-Reactive)Maleimide (Thiol-Reactive)Aminooxy (Carbonyl-Reactive)
Target Residue Primary Amine (-NH₂)Sulfhydryl (-SH)Aldehyde/Ketone (-CHO)
Optimal pH Range 7.2 – 8.5[15]6.5 – 7.5[15]6.0 - 7.0[13]
Recommended Buffer Phosphate, Borate[15]Phosphate, HEPES with EDTA[15]Phosphate, HEPES[13]
Molar Excess (Linker:Protein) 10:1 to 50:1[15]10:1 to 20:1[6]5:1 to 20:1[13]
Reaction Time 30 - 120 minutes[15]1 - 16 hours[15]2 - 24 hours[13]

Table 2: Impact of PEG Linker Length on Pharmacokinetics (PK) of an Antibody Fragment

Linker TypeAntibody Fragment Concentration at 24h (µg/mL)Terminal Half-Life (hours)Mean Residence Time (hours)
No PEG Linker (Hydrophobic) 251,5008
PEG2 Linker 1003,50017
PEG4 Linker 1505,00012
PEG8 Linker 2809,8006.1
PEG12 Linker 28010,0006.0
Data synthesized from studies on PEGylated glucuronide-MMAE linkers.[9]

Table 3: Comparative In Vitro Cytotoxicity of Antibody-Drug Conjugates with Different Linkers

Linker TypeIC50 (ng/mL)Therapeutic Window Index (>100 is favorable)
Hydrophobic Linker (e.g., SMCC) 0.5 - 5~100
PEG4 Linker 1 - 10>1000
Long-Chain PEG Linker (e.g., PEG12) 5 - 20>1000
IC50 values are representative and can vary depending on the antibody, payload, and cell line.[9]

Visualizing Workflows and Pathways

Diagrams generated using Graphviz DOT language illustrate key experimental workflows and signaling pathways relevant to the application of PEG4 linkers.

G cluster_0 Protein Preparation cluster_1 Linker Activation cluster_2 Conjugation & Purification Protein Protein in Amine-Free Buffer Reaction Conjugation Reaction (pH 7.2-8.0) Protein->Reaction Linker NHS-Ester-PEG4 Stock Solution Linker->Reaction Quench Quenching (Tris Buffer) Reaction->Quench Purify Purification (Size-Exclusion Chromatography) Quench->Purify Conjugate Purified Protein-PEG4 Conjugate Purify->Conjugate

Caption: Workflow for NHS-Ester-PEG4 Conjugation to Primary Amines.[6]

G cluster_0 Protein Preparation cluster_1 Linker Activation cluster_2 Conjugation & Purification Protein Protein with Free Cysteine Reduce Disulfide Reduction (optional) Protein->Reduce Reaction Conjugation Reaction (pH 6.5-7.5) Reduce->Reaction Linker Maleimide-PEG4 Stock Solution Linker->Reaction Purify Purification (Size-Exclusion Chromatography) Reaction->Purify Conjugate Purified Protein-PEG4 Conjugate Purify->Conjugate

Caption: Workflow for Maleimide-PEG4 Conjugation to Sulfhydryl Groups.[6]

G cluster_0 PROTAC Action cluster_1 Degradation Pathway PROTAC PROTAC (Target Binder-PEG4-E3 Ligase Binder) Ternary Ternary Complex Formation PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitination of Target Protein Ternary->Ub Proteasome Proteasomal Degradation Ub->Proteasome Degraded Degraded Target Protein Proteasome->Degraded

Caption: PROTAC-Mediated Protein Degradation Pathway.[6]

Conclusion

Site-specific protein modification with PEG4 linkers is a powerful and versatile strategy for developing next-generation biotherapeutics with improved pharmacological properties. The choice of conjugation chemistry, linker length, and attachment site are critical parameters that must be optimized for each specific protein and application. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully design and execute site-specific PEGylation experiments, ultimately accelerating the development of novel and more effective protein-based drugs.

References

Application Notes and Protocols for Peptide Conjugation using NH2-PEG4-COOMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development and biotechnology to enhance the therapeutic properties of peptides and proteins. PEGylation can improve a molecule's solubility, stability, and pharmacokinetic profile, often leading to a longer circulation half-life and reduced immunogenicity.[1][2][3] The heterobifunctional linker, NH2-PEG4-COOMe, which features a terminal amine group and a methyl ester, provides a versatile platform for peptide conjugation.

This document offers detailed protocols and application notes for the successful conjugation of peptides using the this compound linker. The process involves a two-step approach: first, the hydrolysis of the methyl ester to a carboxylic acid, and second, the coupling of this activated acid to a primary amine on the target peptide (typically the N-terminus or the side chain of a lysine residue).

Key Applications of Peptide-PEG Conjugates

PEGylated peptides have a broad range of applications in medicine and research, including:

  • Drug Delivery: Enhancing the therapeutic efficacy of peptide-based drugs by improving their pharmacokinetic and pharmacodynamic properties.[2]

  • Therapeutics: Developing novel therapeutic agents with prolonged action and improved stability.

  • Diagnostics and Imaging: Creating targeted imaging agents by attaching diagnostic moieties to peptides.[2]

  • Research Tools: Synthesizing well-defined bioconjugates for studying biological processes.

Experimental Protocols

Protocol 1: Hydrolysis of this compound to NH2-PEG4-COOH

Objective: To convert the methyl ester group of the linker into a carboxylic acid, which is necessary for the subsequent coupling reaction with the peptide.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl) for neutralization

  • Organic solvent (e.g., Dioxane or THF)

  • Lyophilizer

Procedure:

  • Dissolve the this compound in a mixture of deionized water and an organic solvent (e.g., a 1:1 mixture of water and dioxane).

  • Cool the solution in an ice bath.

  • Add a 1 M solution of LiOH or NaOH dropwise to the reaction mixture. A slight molar excess (e.g., 1.1 equivalents) is typically sufficient.

  • Stir the reaction mixture at room temperature and monitor the progress of the hydrolysis using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Mass Spectrometry. The reaction is typically complete within a few hours.

  • Once the reaction is complete, neutralize the mixture by adding a 1 M HCl solution dropwise until the pH reaches approximately 7.

  • Remove the organic solvent under reduced pressure.

  • Freeze-dry the aqueous solution to obtain the NH2-PEG4-COOH product as a salt. This product can often be used in the next step without further purification.

Protocol 2: Peptide Conjugation via Amide Bond Formation

Objective: To covalently link the carboxyl group of the hydrolyzed PEG linker to a primary amine on the target peptide using a carbodiimide coupling agent.

Materials:

  • Target peptide with at least one primary amine (N-terminus or lysine side chain)

  • NH2-PEG4-COOH (from Protocol 1)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Amine-free reaction buffer (e.g., 0.1 M MES, pH 6.0 or PBS, pH 7.4)[4]

  • Quenching buffer (e.g., 50 mM Tris buffer)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification[4]

  • Mass spectrometer for analysis

Procedure:

  • Peptide Preparation: Dissolve the target peptide in the reaction buffer to a concentration of 1-10 mg/mL. The optimal pH for the reaction with primary amines is typically between 7.2 and 8.0.[4]

  • Activation of NH2-PEG4-COOH:

    • In a separate tube, dissolve NH2-PEG4-COOH, EDC, and NHS in the reaction buffer. A typical starting point is to use a slight molar excess of EDC and NHS relative to the PEG linker (e.g., 1.1 equivalents each).

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature. This will form a more stable NHS-ester intermediate.

  • Conjugation Reaction:

    • Add the activated linker solution to the peptide solution. The molar ratio of the linker to the peptide is a critical parameter that may require optimization. A starting point is a 5 to 20-fold molar excess of the activated linker over the peptide.[4]

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[4]

  • Quenching: Stop the reaction by adding a quenching buffer to consume any unreacted NHS-ester. For example, add Tris buffer to a final concentration of 50 mM and incubate for 15 minutes.[4]

  • Purification: Purify the PEGylated peptide from excess linker and reaction byproducts. RP-HPLC is the most common method for this purpose.[4] Other suitable methods include Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC).[5][][7]

  • Characterization: Confirm the identity and purity of the final conjugate using mass spectrometry to verify the molecular weight and analytical RP-HPLC or SEC to assess purity.

Data Presentation

The efficiency of the conjugation reaction is influenced by several factors, including the molar ratio of reactants, pH, temperature, and reaction time. The following table provides a summary of typical quantitative parameters that should be optimized for a successful conjugation.

ParameterRecommended RangeNotes
Molar Ratio (Linker:Peptide) 5:1 to 30:1A higher ratio can increase conjugation efficiency but may also lead to multiple PEGylations on a single peptide. Optimization is crucial.[4]
Molar Ratio (EDC:Linker) 1:1 to 1.5:1A slight excess of the coupling agent is generally recommended to drive the reaction to completion.
Molar Ratio (NHS:Linker) 1:1 to 1.5:1NHS is used to create a more stable activated ester, reducing side reactions.
Reaction pH 7.2 - 8.0This pH range facilitates the reaction between the activated linker and the primary amines of the peptide.[4]
Reaction Time 2 - 24 hoursShorter times at room temperature or longer times at 4°C can be employed. The progress should be monitored.[4]
Expected Yield VariableThe final yield will depend on the specific peptide sequence, the purity of the starting materials, and the efficiency of the purification process.
Purity >95%The purity of the final conjugate should be assessed by analytical HPLC.

Visualizations

Experimental Workflow for Peptide Conjugation

G cluster_0 Step 1: Linker Preparation cluster_1 Step 2: Activation and Conjugation cluster_2 Step 3: Purification and Analysis a This compound b Hydrolysis (e.g., LiOH) a->b c NH2-PEG4-COOH b->c d NH2-PEG4-COOH f EDC/NHS Activation d->f e Peptide with -NH2 group g Conjugation Reaction e->g f->g h Crude PEGylated Peptide i Purification (e.g., RP-HPLC) h->i j Characterization (Mass Spec, HPLC) i->j k Pure PEGylated Peptide j->k

Caption: Workflow for peptide conjugation with this compound.

General Mechanism of Amide Bond Formation

G PEG-COOH PEG-COOH EDC_NHS + EDC/NHS PEG-COOH->EDC_NHS Peptide-NH2 Peptide-NH2 Coupling Peptide-NH2->Coupling Activated_Ester PEG-CO-NHS EDC_NHS->Activated_Ester Activated_Ester->Coupling Conjugate PEG-CO-NH-Peptide Coupling->Conjugate

Caption: Amide bond formation between a PEG-acid and a peptide amine.

Example Signaling Pathway of a Peptide-Drug Conjugate

G cluster_0 Cell Membrane Receptor Cell Surface Receptor Internalization Internalization Receptor->Internalization 2. Peptide_Drug Peptide-Drug Conjugate Peptide_Drug->Receptor 1. Targeting Binding Binding Drug_Release Drug Release Internalization->Drug_Release 3. Intracellular_Target Intracellular Target Drug_Release->Intracellular_Target 4. Cellular_Effect Therapeutic Effect (e.g., Apoptosis) Intracellular_Target->Cellular_Effect 5.

Caption: A targeted peptide-drug conjugate's mechanism of action.

References

Application Notes and Protocols for NH2-PEG4-COOMe in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of the heterobifunctional linker, NH2-PEG4-COOMe, in click chemistry applications. This versatile reagent is a valuable tool in bioconjugation, particularly for the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

This compound features a primary amine (-NH2) and a methyl ester (-COOMe) terminal group, separated by a hydrophilic tetraethylene glycol (PEG4) spacer. The primary amine allows for the straightforward introduction of a "click chemistry" handle (an azide or an alkyne), while the methyl ester can be utilized as is or hydrolyzed to a carboxylic acid for further functionalization. The PEG4 spacer enhances the solubility and reduces the immunogenicity of the resulting bioconjugate.

Core Applications in Click Chemistry

Click chemistry refers to a class of reactions that are rapid, high-yielding, and bioorthogonal, meaning they do not interfere with native biological processes. The most prominent click chemistry reactions used in bioconjugation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

This compound is an ideal starting material for creating customized linkers for these reactions. By modifying the primary amine with an azide or an alkyne, researchers can conjugate this PEGylated linker to a wide array of molecules, including antibodies, small molecule drugs, and fluorescent probes.

Data Presentation: Representative Reaction Parameters

The following tables summarize typical reaction conditions and expected outcomes for the key steps involved in utilizing this compound for click chemistry. Note that optimal conditions may vary depending on the specific substrates and should be determined empirically.

Table 1: Functionalization of this compound with a Click Chemistry Handle

Reaction StepReagentsMolar Excess of NHS EsterSolventReaction TimeTemperatureTypical Yield
Amine to AzideAzide-PEG4-NHS Ester1.2 - 2 equivalentsDMF or DMSO2 - 4 hoursRoom Temperature>90%
Amine to AlkyneAlkyne-PEG4-NHS Ester1.2 - 2 equivalentsDMF or DMSO2 - 4 hoursRoom Temperature>90%

Table 2: Comparison of CuAAC and SPAAC Reactions

ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Catalyst Copper(I)None
Biocompatibility Lower, due to copper cytotoxicityHigh, suitable for in vivo applications[1]
Second-Order Rate Constant 10² - 10³ M⁻¹s⁻¹[2]10⁻³ - 2.0 M⁻¹s⁻¹ (highly dependent on cyclooctyne structure)[1]
Typical Reaction Time 30 minutes to a few hours[1]1 to 12 hours (can be longer for less reactive alkynes)[1]
Typical Reactant Concentration >10 µM[1]Can be higher to achieve reasonable reaction times[1]
Yields Near-quantitative[1]Generally high, but can be lower than CuAAC[1]
Regioselectivity High (1,4-disubstituted triazole)Mixture of regioisomers (for asymmetric alkynes)

Experimental Protocols

Herein, we provide detailed protocols for the functionalization of this compound and its subsequent use in both CuAAC and SPAAC reactions.

Protocol 1: Functionalization of this compound with an Azide or Alkyne Handle

This protocol describes the modification of the primary amine of this compound with a click chemistry handle using an N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • Azido-PEGn-NHS ester or Alkyne-PEGn-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC for purification

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF or DMSO.

  • Add the corresponding NHS ester (e.g., Azido-PEG4-NHS Ester) in a 1.2 to 2-fold molar excess.[3]

  • Add a non-nucleophilic base such as TEA or DIPEA (2-3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, purify the product (Azido-PEG4-COOMe or Alkyne-PEG4-COOMe) by reverse-phase HPLC.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for a CuAAC reaction using an alkyne-functionalized this compound derivative and an azide-containing biomolecule.

Materials:

  • Alkyne-PEG4-COOMe derivative (from Protocol 1)

  • Azide-containing molecule (e.g., protein, peptide)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

Procedure:

  • Reactant Preparation: Dissolve the alkyne-functionalized PEG linker and the azide-functionalized molecule in a suitable solvent system, such as a mixture of PBS and DMSO.[4]

  • Catalyst Premix: In a separate tube, mix the copper(II) sulfate and the THPTA ligand. A 1:5 molar ratio of copper to ligand is often recommended.[5]

  • Reaction Setup: In the main reaction vial, combine the alkyne and azide reactants. A slight excess (1.2-1.5 equivalents) of one reactant can be used to drive the reaction to completion.

  • Initiation: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst. Immediately add the copper/ligand premix to initiate the cycloaddition.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours.[4][5] The progress can be monitored by LC-MS or SDS-PAGE for protein conjugations.

  • Purification: Purify the resulting triazole-linked conjugate using an appropriate method, such as size-exclusion chromatography (SEC) for biomolecules or reverse-phase HPLC for small molecules.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes a copper-free click chemistry reaction using an azide-functionalized this compound derivative and a strained alkyne (e.g., DBCO)-containing molecule.

Materials:

  • Azido-PEG4-COOMe derivative (from Protocol 1)

  • DBCO (Dibenzocyclooctyne)-functionalized molecule

  • PBS, pH 7.4

  • DMSO (if needed for solubility)

Procedure:

  • Reactant Preparation: Dissolve the azide-functionalized PEG linker and the DBCO-functionalized molecule in PBS. DMSO can be used as a co-solvent if necessary, but its concentration should be kept low to avoid affecting biomolecule stability.

  • Conjugation: Mix the azide and DBCO-containing reactants. A 1.5 to 10-fold molar excess of one component can be used to enhance conjugation efficiency.[6]

  • Incubation: Incubate the reaction at room temperature for 2-12 hours.[7] For sensitive biomolecules, the reaction can be performed at 4°C overnight.

  • Monitoring and Purification: Monitor the reaction by appropriate analytical techniques. Purify the final conjugate using SEC or another suitable chromatographic method to remove unreacted starting materials.

Protocol 4: Hydrolysis of the Methyl Ester (Optional)

To expose a carboxylic acid for further conjugation, the methyl ester of the PEG linker can be hydrolyzed.

Materials:

  • PEG-linked conjugate with a terminal -COOMe group

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Water/Methanol or Water/THF solvent mixture

  • Acid (e.g., HCl) for neutralization

Procedure:

  • Dissolve the methyl ester-containing compound in a mixture of water and a miscible organic solvent like methanol or THF.

  • Add an aqueous solution of LiOH or NaOH (typically 1-2 M) and stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully neutralize the reaction mixture with a suitable acid (e.g., 1 M HCl) to pH ~7.

  • Extract the product with an organic solvent or purify by HPLC.

Mandatory Visualizations

Experimental Workflow for ADC Synthesis using this compound and Click Chemistry

ADC_Synthesis_Workflow cluster_0 Phase 1: Linker Functionalization cluster_1 Phase 2: Antibody Modification cluster_2 Phase 3: Click Chemistry Conjugation (CuAAC) cluster_3 Phase 4: Payload Attachment (Optional) This compound This compound Alkyne-PEG4-COOMe Alkyne-PEG4-COOMe This compound->Alkyne-PEG4-COOMe Amine Reaction Alkyne-NHS_Ester Alkyne-NHS Ester Alkyne-NHS_Ester->Alkyne-PEG4-COOMe CuAAC_Reaction CuAAC Alkyne-PEG4-COOMe->CuAAC_Reaction Antibody Antibody Azide-Antibody Azide-Antibody Antibody->Azide-Antibody Site-specific Modification Azide-Modification Azide Modification Azide-Modification->Azide-Antibody Azide-Antibody->CuAAC_Reaction ADC_Product Antibody-Drug Conjugate CuAAC_Reaction->ADC_Product Hydrolysis Ester Hydrolysis ADC_Product->Hydrolysis COOH-ADC ADC-COOH Hydrolysis->COOH-ADC Final_ADC Final ADC COOH-ADC->Final_ADC Amide Coupling Drug-Amine Drug-NH2 Drug-Amine->Final_ADC PROTAC_Synthesis Alkyne_NHS Alkyne-NHS Ester Alkyne_PEG4_COOMe Alkyne_PEG4_COOMe Alkyne_NHS->Alkyne_PEG4_COOMe POI_Ligand_Azide POI Ligand-Azide PROTAC_Intermediate_Ester POI Ligand-Linker-COOMe POI_Ligand_Azide->PROTAC_Intermediate_Ester E3_Ligand_COOH E3 Ligase Ligand-COOH Final_PROTAC Final_PROTAC E3_Ligand_COOH->Final_PROTAC PROTAC_Intermediate_Acid POI Ligand-Linker-COOH PROTAC_Intermediate_Ester->PROTAC_Intermediate_Acid 3. Ester Hydrolysis PROTAC_Intermediate_Acid->Final_PROTAC 4. Amide Coupling Alkyne_PEG4_COOMe->PROTAC_Intermediate_Ester 2. CuAAC Reaction PROTAC_Mechanism POI Target Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targeted for Degradation Degradation of POI Proteasome->Degradation Recycling PROTAC & E3 Ligase Recycled Degradation->Recycling

References

Synthesis of Fluorescent Probes Using Amine-PEG4-Carboxylate Linkers: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluorescent probes are indispensable tools in biomedical research and drug development, enabling the visualization and quantification of biological processes in real-time.[1][2] The conjugation of a fluorophore to a biomolecule of interest is often facilitated by a linker, which can significantly influence the properties of the resulting probe. Polyethylene glycol (PEG) linkers are widely employed due to their ability to enhance solubility, improve biocompatibility, and reduce non-specific binding of fluorescent probes.[3] This "stealth" property leads to a better signal-to-noise ratio and more accurate targeting in cellular imaging and analysis.[3] This document provides detailed application notes and protocols for the synthesis of fluorescent probes using the heterobifunctional linker, Amino-PEG4-Methyl Ester (NH2-PEG4-COOMe).

This linker possesses a primary amine for conjugation to an activated fluorescent dye (e.g., an NHS ester) and a methyl ester group that can be hydrolyzed to a carboxylic acid. This carboxylic acid can then be activated to react with an amine-containing molecule of interest, such as a protein, antibody, or small molecule drug. The inclusion of the hydrophilic PEG4 spacer enhances the water solubility of the probe, reduces aggregation, and minimizes steric hindrance.[4]

Application Note 1: The Advantages of PEGylation in Fluorescent Probes

The incorporation of a PEG spacer, a process known as PEGylation, offers several key advantages that enhance the performance and utility of fluorescent probes in biological systems:

  • Improved Solubility: The hydrophilic nature of the PEG chain increases the overall water solubility of the final conjugate, which is particularly beneficial when working with hydrophobic organic fluorophores. This prevents aggregation and precipitation of the probe in aqueous buffers.[5]

  • Reduced Non-Specific Binding: The PEG linker creates a hydration shell around the fluorophore, which can mask its hydrophobicity and reduce non-specific interactions with proteins and cell membranes. This leads to lower background fluorescence and an improved signal-to-noise ratio in imaging experiments.[3][5]

  • Enhanced Biocompatibility: PEG is a biocompatible and non-immunogenic polymer, which minimizes potential toxic effects and immune responses when the fluorescent probe is used in living cells or in vivo.[1]

  • Increased Hydrodynamic Radius: The addition of a PEG chain increases the size of the probe, which can alter its biodistribution and prolong its circulation time in vivo.[6]

Quantitative Data Presentation

The successful synthesis and purification of fluorescent probes are critical for their application. The following tables summarize key parameters and expected outcomes for the synthesis and purification processes.

Table 1: Reaction Conditions for Fluorescent Probe Synthesis

ParameterHydrolysis of Methyl EsterNHS Ester Activation of Carboxylic AcidAmine-NHS Ester Conjugation
Reactants This compound, LiOH or NaOHNH2-PEG4-COOH, NHS, EDC or DCCAmine-containing molecule, Fluorophore-NHS Ester
Solvent THF/Water or MeOH/WaterAnhydrous DMF or DMSOPBS (pH 7.2-8.5) or Bicarbonate Buffer (pH 8.3)
Molar Ratio -1:1.2:1.2 (Acid:EDC:NHS)1:5 to 1:20 (Molecule:Fluorophore)
Reaction Time 2-4 hours4-12 hours1-2 hours at RT or 2-4 hours on ice
Temperature Room TemperatureRoom TemperatureRoom Temperature or 4°C

Table 2: Common Purification Techniques for PEGylated Fluorescent Probes

Purification MethodPrincipleApplicationAdvantagesDisadvantages
Size Exclusion Chromatography (SEC) Separation based on molecular size.[]Removal of unreacted small molecules (dyes, linkers).[8]Efficient for separating molecules with significant size differences.[]Can lead to sample dilution.[9]
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.High-resolution purification of the final conjugate.[4]High purity achievable.Requires organic solvents, which may denature some biomolecules.
Dialysis / Ultrafiltration Separation based on a molecular weight cut-off (MWCO) membrane.[8]Removal of small impurities like salts and unreacted dyes.[8]Simple and effective for buffer exchange and removing small molecules.Potential for product loss if MWCO is not chosen carefully.[8]
Ion Exchange Chromatography (IEX) Separation based on net charge.[]Separation of PEGylated species with different charge properties.[]Can separate positional isomers.[]PEG chains can shield charges, affecting separation.[9]

Experimental Protocols

Protocol 1: Synthesis of a Amine-PEG4-Carboxylic Acid from this compound

This protocol describes the hydrolysis of the methyl ester of this compound to yield the free carboxylic acid.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1M

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).

  • Add a 1.5 molar excess of LiOH or NaOH to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the reaction is complete, neutralize the solution to pH ~7 with 1M HCl.

  • Remove the organic solvent (THF or MeOH) under reduced pressure using a rotary evaporator.

  • Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.

  • Extract the product into dichloromethane (3 x volume of aqueous phase).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the NH2-PEG4-COOH product.

Protocol 2: Synthesis of a Fluorescent Probe via Amine-Reactive Chemistry

This protocol details the conjugation of an amine-reactive fluorescent dye (NHS ester) to the primary amine of the NH2-PEG4-COOH linker. The resulting product can then be used to label a target molecule via its carboxylic acid group.

Materials:

  • NH2-PEG4-COOH (from Protocol 1)

  • NHS ester-activated fluorescent dye (e.g., Cy5-NHS ester, FITC-NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4, amine-free.[10]

  • Size-exclusion desalting column or dialysis cassette (appropriate MWCO).[8]

Procedure:

  • Equilibrate the NHS ester-activated fluorescent dye to room temperature before opening the vial to prevent moisture condensation.[10]

  • Prepare a stock solution of the NHS ester dye (e.g., 10 mg/mL) in anhydrous DMF or DMSO.[11]

  • Dissolve the NH2-PEG4-COOH in PBS (pH 7.4) to a concentration of 1-5 mg/mL.

  • Slowly add a 1 to 1.5-fold molar excess of the fluorescent dye stock solution to the NH2-PEG4-COOH solution with gentle vortexing.[12]

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[12]

  • Purify the resulting fluorescently labeled linker (Fluorophore-PEG4-COOH) to remove unreacted dye using a size-exclusion desalting column or dialysis.[8]

Protocol 3: Activation of the Carboxylic Acid and Conjugation to a Target Protein

This protocol describes the activation of the carboxylic acid on the Fluorophore-PEG4-COOH to an NHS ester and its subsequent conjugation to a primary amine on a target protein.

Materials:

  • Fluorophore-PEG4-COOH (from Protocol 2)

  • N-hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Target protein with available primary amines (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).[10]

  • Anhydrous DMF or DMSO

  • Quenching buffer: 1M Tris-HCl, pH 8.0 or 1M Glycine.[13]

  • Size-exclusion chromatography (SEC) column for purification.[6]

Procedure:

  • Activation of Carboxylic Acid: a. Dissolve Fluorophore-PEG4-COOH in anhydrous DMF or DMSO. b. Add 1.2 molar equivalents of NHS and 1.2 molar equivalents of EDC. c. Stir the reaction mixture at room temperature for 4-12 hours, protected from light.

  • Conjugation to Target Protein: a. Prepare the target protein at a concentration of 2-10 mg/mL in amine-free PBS (pH 7.2-8.0). b. Add the activated Fluorophore-PEG4-CO-NHS ester solution to the protein solution. A 5- to 20-fold molar excess of the activated linker over the protein is a common starting point.[12] c. Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C with gentle mixing. d. (Optional) Quench the reaction by adding quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.[13]

  • Purification: a. Purify the fluorescently labeled protein from unreacted linker and byproducts using size-exclusion chromatography (SEC).[6] b. Monitor the elution profile using UV-Vis spectroscopy at 280 nm (for the protein) and the absorbance maximum of the fluorophore. c. Collect and pool the fractions containing the purified conjugate.

Mandatory Visualizations

Synthesis_Workflow A This compound B Hydrolysis (LiOH or NaOH) A->B Step 1 C NH2-PEG4-COOH B->C E Conjugation (pH 7.2-8.5) C->E D Amine-Reactive Fluorescent Dye (e.g., NHS Ester) D->E F Fluorophore-PEG4-COOH E->F Step 2 G Activation (EDC, NHS) F->G Step 3a H Fluorophore-PEG4-CO-NHS G->H J Conjugation (pH 7.2-8.0) H->J Step 3b I Target Molecule (e.g., Protein-NH2) I->J K Fluorescent Probe (Fluorophore-PEG4-Target) J->K

Caption: Workflow for synthesizing a fluorescent probe using this compound.

Purification_Workflow start Crude Reaction Mixture (Probe, Unreacted Dye, Linker, Salts) sec Size Exclusion Chromatography (SEC) or Dialysis/Ultrafiltration start->sec impurities Small Molecule Impurities (Unreacted Dye, Salts, Linker) sec->impurities Removed partially_pure Partially Purified Probe sec->partially_pure Collected Fractions rphplc Reverse-Phase HPLC (RP-HPLC) partially_pure->rphplc final_product Purified Fluorescent Probe rphplc->final_product Collected Peak byproducts Unconjugated Species & Byproducts rphplc->byproducts Separated

Caption: General purification workflow for PEGylated fluorescent probes.

Troubleshooting

Table 3: Common Issues and Solutions in Fluorescent Probe Synthesis

ProblemPossible CauseSuggested Solution
Low/No Labeling Hydrolyzed NHS Ester: Reagent exposed to moisture or pH > 8.5 for too long.[5]Equilibrate the NHS ester vial to room temperature before opening. Prepare solutions in anhydrous DMSO or DMF immediately before use.[5] Maintain reaction pH between 7.2-8.5.[5]
Inactive Target Molecule: Amines on the target molecule are not available or the molecule is denatured.Ensure the target molecule is in a suitable buffer and has not been denatured. Perform buffer exchange if necessary.
Competing Amines: Reaction buffer contains primary amines (e.g., Tris, glycine).[10]Perform buffer exchange into a non-amine buffer like PBS, Borate, or HEPES before conjugation.[5]
Precipitation of Conjugate Over-labeling: A high degree of labeling with hydrophobic dyes can decrease the solubility of the conjugate.[5]Reduce the molar ratio of dye/linker to the target molecule in the conjugation reaction. Use a desalting column to efficiently remove unreacted hydrophobic dye.[5]
Low Protein Concentration: The reaction can be less efficient at very low protein concentrations.Concentrate the protein solution to at least 1-2 mg/mL before labeling.[5]
Poor Chromatographic Resolution Polydispersity of PEG: The PEG chain length may not be uniform, leading to broad peaks.Use high-quality, monodisperse PEG linkers.
Non-specific Interactions: The fluorescent tag or the target molecule may interact with the chromatography stationary phase.[8]Optimize the mobile phase by adjusting pH or adding modifiers. Consider a different type of chromatography (e.g., HIC, IEX).[]

References

Application Notes and Protocols for NH2-PEG4-COOMe in Hydrogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) hydrogels are synthetic, biocompatible, and tunable biomaterials widely used in drug delivery, tissue engineering, and 3D cell culture. Their hydrophilicity, inertness, and ability to be functionalized with various reactive groups make them ideal for creating environments that can mimic the native extracellular matrix. The heterobifunctional linker, NH2-PEG4-COOMe, offers a unique combination of a primary amine (-NH2) and a methyl ester (-COOMe) group. This configuration allows for sequential or orthogonal crosslinking strategies, providing precise control over hydrogel architecture and properties.

The primary amine serves as a versatile reactive handle for various conjugation chemistries, including reactions with N-hydroxysuccinimide (NHS) esters and Michael-type additions. The methyl ester group, while less reactive, can be hydrolyzed to a carboxylic acid (-COOH), which can then be activated for crosslinking, for example, through carbodiimide chemistry. This two-step activation of the carboxyl end provides a temporal control over the crosslinking process.

This document provides detailed protocols for the formation of hydrogels using this compound, focusing on its application in creating scaffolds for growth factor delivery to support cartilage regeneration.

Key Applications

  • Controlled Drug Delivery: The tunable and degradable nature of hydrogels formed with this compound allows for the sustained release of therapeutic agents, such as growth factors.

  • Tissue Engineering: These hydrogels can serve as scaffolds that support cell growth, proliferation, and differentiation, making them suitable for regenerating tissues like cartilage.[1][2]

  • 3D Cell Culture: The biocompatible nature of PEG hydrogels provides a 3D environment that mimics the in vivo conditions for cell culture studies.

Crosslinking Strategies for this compound

The use of this compound in hydrogel formation typically involves a preliminary step of hydrolyzing the methyl ester to a carboxylic acid, yielding HOOC-PEG4-NH2. This unmasks the second reactive group, allowing for dual-functionality in crosslinking.

Preliminary Step: Hydrolysis of Methyl Ester

The methyl ester group of this compound can be hydrolyzed to a carboxylic acid under basic conditions.

  • Protocol:

    • Dissolve this compound in an aqueous solution of sodium hydroxide (e.g., 0.1 M NaOH).

    • Stir the solution at room temperature for 2-4 hours.

    • Neutralize the solution with an equivalent amount of hydrochloric acid (HCl).

    • The resulting HOOC-PEG4-NH2 solution can be purified by dialysis or used directly in subsequent crosslinking reactions after buffer exchange.

Following hydrolysis, the resulting HOOC-PEG4-NH2 can be used in various crosslinking schemes. Below are two common strategies.

Strategy A: Crosslinking with Multi-arm PEG-NHS Ester

In this approach, the amine groups of the hydrolyzed this compound (now HOOC-PEG4-NH2) react with a multi-arm PEG terminating in N-hydroxysuccinimide (NHS) esters to form a stable amide bond.

Strategy B: Crosslinking with Multi-arm PEG-Amine

Here, the newly formed carboxylic acid groups of HOOC-PEG4-NH2 are activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) and then crosslinked with a multi-arm PEG terminating in primary amine groups.

Quantitative Data Summary

The mechanical properties and swelling behavior of the hydrogels can be tuned by varying the PEG concentration, the molecular weight of the crosslinker, and the stoichiometry of the reactive groups. The following tables provide representative data for hydrogels formed using chemistries similar to those described above.

Table 1: Mechanical Properties of PEG Hydrogels

Hydrogel CompositionPolymer Concentration (wt%)Storage Modulus (G')Reference
4-arm PEG-NHS + PEG-Amine51 - 5 kPa[3]
4-arm PEG-NHS + PEG-Amine105 - 20 kPa[3]
8-arm PEG-SCM crosslinked collagen16~150 kPa (compressive)[4]
PEGDA100.04 MPa (tensile)[5]
PEGDA300.03 - 3.5 MPa (tensile)[5]

Note: The data presented are illustrative and can vary based on the specific molecular weights of the PEG precursors and the exact experimental conditions.

Table 2: Swelling Properties of PEG Hydrogels

Hydrogel CompositionPolymer Concentration (wt%)Swelling Ratio (q)Reference
4-arm PEG-NHS + PEG-Amine520 - 30[3]
4-arm PEG-NHS + PEG-Amine1010 - 20[3]
PEGDA10~31.5[5]
PEGDA30~2.2 - 10[5]

Experimental Protocols

Protocol 1: Hydrogel Formation via Amine-NHS Ester Reaction (Strategy A)

This protocol describes the formation of a hydrogel by crosslinking the amine group of hydrolyzed this compound (HOOC-PEG4-NH2) with a multi-arm PEG-NHS ester.

Materials:

  • HOOC-PEG4-NH2 (prepared from this compound)

  • 4-Arm PEG-Succinimidyl Carboxymethyl ester (4-Arm PEG-SCM) or similar multi-arm PEG-NHS

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, nuclease-free water

Procedure:

  • Prepare Precursor Solutions:

    • Dissolve HOOC-PEG4-NH2 in sterile PBS to the desired final concentration (e.g., 10% w/v).

    • Immediately before use, dissolve the 4-Arm PEG-SCM in sterile, cold PBS (4°C) to the desired final concentration (e.g., 10% w/v). Prepare this solution fresh as NHS esters are susceptible to hydrolysis.[3]

  • Hydrogel Formation:

    • In a sterile microcentrifuge tube, mix the HOOC-PEG4-NH2 solution with the 4-Arm PEG-SCM solution at a 1:1 molar ratio of amine groups to NHS groups.

    • Mix quickly by pipetting up and down.

    • Immediately cast the solution into a pre-chilled mold of the desired shape and size.

    • Gelation is typically rapid and should occur within 5-10 minutes at room temperature or 37°C.[3]

  • Washing and Equilibration:

    • Once gelled, carefully transfer the hydrogel to a beaker of sterile PBS.

    • Wash the hydrogel for 24 hours, replacing the PBS every 8 hours, to remove unreacted precursors and by-products like N-hydroxysuccinimide.

Protocol 2: Hydrogel Formation via Carboxyl-Amine Reaction (Strategy B)

This protocol details the crosslinking of the carboxyl group of hydrolyzed this compound (HOOC-PEG4-NH2) with a multi-arm PEG-Amine using EDC/NHS chemistry.

Materials:

  • HOOC-PEG4-NH2 (prepared from this compound)

  • 4-Arm PEG-Amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, nuclease-free water

Procedure:

  • Prepare Precursor Solutions:

    • Dissolve HOOC-PEG4-NH2 in Activation Buffer to the desired concentration.

    • Dissolve 4-Arm PEG-Amine in Reaction Buffer to the desired concentration.

  • Activation of Carboxylic Acid:

    • Add EDC and NHS to the HOOC-PEG4-NH2 solution. The molar ratio of COOH:EDC:NHS should be approximately 1:2:2.[6]

    • Allow the activation reaction to proceed for 15 minutes at room temperature.

  • Hydrogel Formation:

    • Immediately add the activated HOOC-PEG4-NH2 solution to the 4-Arm PEG-Amine solution. The molar ratio of activated COOH to NH2 should be 1:1 for optimal crosslinking.

    • Mix thoroughly by gentle vortexing or pipetting.

    • Pipette the solution into a suitable mold.

    • Gelation time can vary from minutes to an hour depending on the concentrations and temperature.

  • Washing and Equilibration:

    • Once the hydrogel is formed, wash it extensively with sterile PBS (pH 7.4) for 24-48 hours, with frequent buffer changes, to remove unreacted reagents and by-products.

Application Example: Growth Factor Delivery for Cartilage Regeneration and the TGF-β/SMAD Signaling Pathway

Hydrogels created with this compound can be loaded with growth factors, such as Transforming Growth Factor-beta (TGF-β), to promote the differentiation of mesenchymal stem cells (MSCs) into chondrocytes for cartilage repair.[1] The sustained release of TGF-β from the hydrogel scaffold can activate the TGF-β/SMAD signaling pathway in encapsulated or surrounding cells.

The TGF-β/SMAD pathway is crucial for chondrogenesis.[7][8] Binding of TGF-β to its receptor on the cell surface initiates a signaling cascade that leads to the phosphorylation of SMAD2 and SMAD3. These phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus and acts as a transcription factor to regulate the expression of genes involved in chondrocyte differentiation and extracellular matrix production, such as aggrecan and type II collagen.[9][10]

Below are diagrams illustrating the experimental workflow for hydrogel formation and the TGF-β/SMAD signaling pathway.

G Experimental Workflow for Hydrogel Formation cluster_hydrolysis Step 1: Hydrolysis cluster_strategy_A Strategy A: Amine-NHS Reaction cluster_strategy_B Step 2: Activation (Strategy B) cluster_crosslinking_B Step 3: Crosslinking (Strategy B) A This compound C HOOC-PEG4-NH2 A->C Hydrolysis B NaOH Solution D HOOC-PEG4-NH2 G HOOC-PEG4-NH2 F Hydrogel A D->F Crosslinking E Multi-arm PEG-NHS E->F I Activated HOOC-PEG4-NH2 G->I Activation H EDC/NHS J Activated HOOC-PEG4-NH2 L Hydrogel B J->L Crosslinking K Multi-arm PEG-Amine K->L

Caption: Workflow for hydrogel formation using this compound.

TGF_beta_SMAD_pathway TGF-β/SMAD Signaling Pathway in Chondrogenesis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Receptor TGF-β Receptor Complex (Type I & II) TGFb->Receptor Binding SMAD23 SMAD2/3 Receptor->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 Complex p-SMAD2/3-SMAD4 Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Complex_nuc p-SMAD2/3-SMAD4 Complex Complex->Complex_nuc Translocation DNA DNA Complex_nuc->DNA Binds to Promoter Genes Target Gene Expression (e.g., Aggrecan, Collagen II) DNA->Genes Transcription Chondrogenesis Chondrogenesis Genes->Chondrogenesis Promotes

References

Troubleshooting & Optimization

How to improve NH2-PEG4-COOMe solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support for challenges related to the solubility of NH2-PEG4-COOMe (Amino-PEG4-Methyl Ester) in aqueous buffers. Below you will find frequently asked questions, troubleshooting advice, and detailed protocols to ensure successful dissolution and application in your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation when I add this compound directly to my aqueous buffer. Why is this happening?

A1: While the 4-unit polyethylene glycol (PEG) chain imparts hydrophilicity, the overall aqueous solubility of this compound can be limited. Several factors may contribute to precipitation:

  • Hydrophobic End Groups: The methyl ester group (-COOMe) is more hydrophobic than a free carboxylic acid.

  • High Concentration: Attempting to dissolve the compound at a high concentration can easily exceed its solubility limit in a purely aqueous environment.

  • Direct Dissolution: Direct addition of the solid to a buffer can lead to the formation of localized, highly concentrated pockets that precipitate before the bulk solution is homogenized.

Q2: What is the recommended method for dissolving this compound in an aqueous buffer?

A2: The most reliable method is to first prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous buffer.

  • Recommended Solvents: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are excellent choices for creating a high-concentration stock solution (e.g., 10-100 mM).[1][2]

  • Procedure: Add the organic stock solution dropwise to your vigorously stirring aqueous buffer.[1] This ensures rapid dispersion and prevents the linker from precipitating. Ensure the final concentration of the organic solvent remains low (typically <10%) to avoid adversely affecting the stability of proteins or other biomolecules in your experiment.[3][4][5]

Q3: How does the pH of the aqueous buffer affect the solubility of this compound?

A3: The pH of your buffer plays a crucial role by influencing the charge of the terminal amine group and the stability of the methyl ester.

  • Amine Group (NH2): In neutral to acidic buffers (pH < ~9), the primary amine will be protonated to form a positively charged ammonium group (-NH3+). This charge significantly increases the molecule's interaction with water, thereby enhancing its solubility.

  • Methyl Ester Group (COOMe): This group is susceptible to hydrolysis, especially under acidic or basic conditions, which converts it to a carboxylic acid (-COOH).[6] At neutral or basic pH (pH > ~4.5), this new carboxylic acid group will be deprotonated to a negatively charged carboxylate (-COO-), which can also improve solubility. However, this chemical modification may be undesirable for your experiment.

Q4: Can I heat the solution or sonicate it to improve solubility?

A4: Yes, but with caution.

  • Heating: Gently warming the solution can increase the solubility of PEG compounds.[7] However, elevated temperatures will also significantly accelerate the rate of hydrolysis of the methyl ester group.[8] If the integrity of the ester is critical, heating should be avoided or minimized.

  • Sonication: Sonication can be an effective method to break up small aggregates and aid dissolution after the organic stock has been added to the aqueous buffer.

Q5: Are there any incompatible buffers I should avoid?

A5: Yes. If your experimental goal involves a subsequent reaction with the primary amine of the linker (e.g., conjugation to an NHS ester), you must avoid buffers containing primary amines.[4][5][9] These buffers, such as Tris (tris(hydroxymethyl)aminomethane) or Glycine, will compete with the linker for your reactive molecule, leading to low yields and undesirable side products.[4][5][9] In such cases, phosphate-buffered saline (PBS), HEPES, or MOPS are excellent alternatives.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Precipitation upon adding solid linker to buffer Exceeded solubility limit; slow dissolution rate.Do not add the solid directly. Prepare a concentrated stock solution in anhydrous DMSO or DMF and add it dropwise to the stirring buffer as described in Protocol 1 and 2.[1]
Solution becomes cloudy or oily after adding organic stock Final concentration is too high; insufficient mixing.Decrease the final target concentration of the linker in the aqueous buffer. Ensure the buffer is being stirred vigorously during the dropwise addition of the stock solution.[1] Consider slightly increasing the percentage of the organic co-solvent if your experimental system can tolerate it.
Inconsistent experimental results (e.g., low conjugation yield) Hydrolysis of the methyl ester group prior to or during the experiment.Prepare solutions fresh and use them immediately. Avoid storing the linker in aqueous buffers for extended periods. If possible, conduct experiments at a neutral or slightly acidic pH (e.g., pH 6.0-7.4) and at room temperature or below to minimize the rate of hydrolysis.[6]
Poor solubility even with the organic stock method The buffer composition (e.g., high salt) is "salting out" the compound.Try decreasing the salt concentration of your buffer. You can also perform a small-scale pilot experiment to determine the maximum achievable concentration in your specific buffer system using Protocol 3.

Data Presentation

Table 1: Qualitative Solubility of PEG Linkers in Common Solvents This data is based on the typical behavior of short-chain, functionalized PEG linkers.

SolventQualitative SolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble / Highly Soluble[10]
Dimethylformamide (DMF)Soluble / Highly Soluble[10]
Dichloromethane (DCM)Soluble[10]
Water & Aqueous BuffersSparingly Soluble to Soluble (highly dependent on concentration, pH, and temperature)[10]
Methanol / EthanolSoluble[]

Visual Guides and Workflows

G Recommended workflow for dissolving this compound. cluster_prep Step 1: Stock Solution Preparation cluster_final Step 2: Aqueous Solution Preparation solid Weigh solid This compound solvent Add anhydrous DMSO or DMF solid->solvent stock Vortex/Sonicate to create 10-100 mM Stock Solution solvent->stock add Add stock solution dropwise to buffer stock->add buffer Prepare aqueous buffer (e.g., PBS, pH 7.4) stir Stir buffer vigorously buffer->stir stir->add final Final working solution (Organic solvent <10%) add->final

Caption: Recommended workflow for dissolving this compound.

G Troubleshooting logic for solubility issues. start Observe Precipitation or Cloudiness in Buffer? q1 Did you add the solid directly to buffer? start->q1 Yes a1_yes Action: Use the recommended organic stock solution method (See Protocol 1 & 2). q1->a1_yes Yes q2 Is the final concentration of the linker too high? q1->q2 No end Solution should be clear. Proceed with experiment. a1_yes->end a2_yes Action: Lower the final concentration of the linker. q2->a2_yes Yes q3 Is the buffer pH appropriate? q2->q3 No a2_yes->end a3_no Action: Adjust pH. Slightly acidic to neutral (pH 6-7.4) is often optimal. q3->a3_no No q3->end Yes a3_no->end

Caption: Troubleshooting logic for solubility issues.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

  • Equilibrate: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh: In a suitable vial, weigh out the desired amount of the linker.

  • Dissolve: Add the required volume of anhydrous DMSO or DMF to achieve the target stock concentration (e.g., 10-50 mM).

  • Homogenize: Vortex or gently sonicate the vial until the solid is completely dissolved.

  • Storage: If not for immediate use, store the stock solution in small, single-use aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.

Protocol 2: Preparation of the Final Aqueous Working Solution

  • Prepare Buffer: Prepare the desired volume of your chosen aqueous reaction buffer (e.g., PBS, pH 7.4).

  • Stir: Place the buffer in a suitable container on a magnetic stir plate and begin stirring vigorously.

  • Add Stock: While the buffer is stirring, add the required volume of the this compound stock solution (from Protocol 1) dropwise into the center of the vortex.

  • Final Check: Ensure the final concentration of the organic solvent (DMSO or DMF) is below a level that would impact your experiment (typically <10% v/v). The solution should be clear and free of any precipitate.

Protocol 3: Empirical Determination of Aqueous Solubility

This protocol helps determine the approximate solubility limit in your specific buffer.

  • Prepare Stock: Create a high-concentration stock solution (e.g., 100 mM) in DMSO as described in Protocol 1.

  • Aliquots: In a series of microcentrifuge tubes, place a fixed volume of your aqueous buffer (e.g., 500 µL).

  • Titrate: Add incrementally increasing volumes of the stock solution to each tube to create a range of final concentrations (e.g., 0.5 mM, 1 mM, 2 mM, 5 mM, 10 mM).

  • Equilibrate: Vortex each tube briefly and let them sit at room temperature for 30 minutes.

  • Observe: Visually inspect each tube for the first sign of persistent cloudiness or precipitation. Centrifuge the tubes briefly to better visualize any pellet. The highest concentration that remains perfectly clear is your approximate working solubility limit under those conditions.

References

Optimizing reaction conditions for NH2-PEG4-COOMe conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing conjugation reactions involving NH2-PEG4-COOMe. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common challenges encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during the conjugation of a carboxyl-containing molecule to the primary amine of this compound using EDC/NHS chemistry.

Q1: My conjugation yield is very low or non-existent. What are the most common causes?

A1: Low conjugation yield is a frequent issue that can stem from several factors. The most common culprits are suboptimal reaction conditions, degradation of reagents, or incompatible buffer components.[1][2] A systematic approach to troubleshooting is recommended:

  • Reagent Quality: EDC and NHS are highly sensitive to moisture.[3] Ensure they have been stored properly under desiccated conditions at -20°C and warmed to room temperature before opening to prevent condensation.[3] Always prepare EDC and NHS solutions immediately before use, as their stability in aqueous solutions is limited.[1]

  • Reaction pH: The pH is critical for both the activation and coupling steps. A suboptimal pH can either prevent the reaction or lead to rapid hydrolysis of the activated ester.[3]

  • Buffer Choice: The presence of primary amines (e.g., Tris, glycine) or carboxylates in your buffer will compete with the reaction, significantly reducing your yield.[2][3]

  • Molar Ratios: An insufficient molar excess of the PEG reagent or the coupling agents (EDC/NHS) can lead to an incomplete reaction.[1][2]

Q2: What is the optimal pH for the two-step EDC/NHS conjugation reaction?

A2: A two-step pH process is highly recommended for optimal efficiency.[4]

  • Step 1 (Activation): The activation of the carboxyl group on your target molecule with EDC and NHS is most efficient in a slightly acidic buffer, typically in the pH range of 4.5 to 6.0.[3][4] A common choice is 0.1 M MES buffer.[3][5]

  • Step 2 (Conjugation): The subsequent reaction of the activated NHS-ester with the primary amine of this compound is favored at a neutral to slightly basic pH, generally between 7.2 and 8.5.[2][4] This higher pH ensures the primary amine is deprotonated and thus more nucleophilic.[4] Buffers like phosphate-buffered saline (PBS) at pH 7.2-7.5 are commonly used for this step.[4][6]

Q3: My protein/antibody is aggregating during the conjugation reaction. How can I prevent this?

A3: Aggregation can be caused by several factors, including reaction temperature and excessive cross-linking.

  • Temperature: While higher temperatures can accelerate the reaction, they may also lead to the denaturation and aggregation of sensitive proteins. Try performing the incubation step at 4°C overnight instead of at room temperature.[3]

  • Molar Ratio: Using a very high molar excess of EDC can sometimes lead to intermolecular cross-linking between protein molecules. Perform optimization experiments with varying molar ratios of EDC and your protein to find the ideal balance.

Q4: How can I confirm that my conjugation reaction was successful?

A4: Several analytical techniques can be used to assess the outcome of your conjugation:

  • SDS-PAGE: This is a straightforward method to visualize the increase in molecular weight of a protein after PEGylation. The PEGylated protein will migrate slower than the unconjugated protein.[3]

  • Mass Spectrometry: This technique provides the most accurate mass information, confirming the covalent attachment of the PEG linker and allowing you to determine the degree of PEGylation.[3]

  • Chromatography (SEC, IEX): Size exclusion or ion-exchange chromatography can be used to separate the reaction components. The PEGylated product will have a different retention time compared to the starting materials.[]

Q5: What is the best method to purify my final PEGylated conjugate?

A5: The choice of purification method depends on the size and properties of your conjugate and the unreacted components.

  • Size Exclusion Chromatography (SEC): This is a very effective method for separating the larger PEGylated product from smaller, unreacted molecules like excess PEG reagent, EDC, and NHS byproducts.[3][]

  • Ion-Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, which allows for separation from the unmodified protein using IEX.[][8]

  • Dialysis / Ultrafiltration: These methods are useful for removing small molecule impurities and for buffer exchange, but may not be effective at removing excess, unreacted PEG reagent if its molecular weight is close to the cutoff of the membrane.[9][10]

Data Presentation: Reaction Condition Optimization

Optimizing reaction parameters is crucial for maximizing conjugation efficiency. The following tables provide recommended starting conditions that can be further optimized for your specific molecule.

Table 1: Recommended pH for Two-Step EDC/NHS Coupling

Reaction StepParameterRecommended RangeCommon Buffer
Activation pH4.5 - 6.0[4][6]0.1 M MES[3][5]
Conjugation pH7.2 - 8.5[2][]0.1 M PBS[3][4]

Table 2: Typical Molar Ratios and Incubation Conditions

ReagentMolar Excess (Reagent:Molecule)Incubation TimeIncubation Temperature
EDC / NHS 2- to 50-fold15 - 30 min (Activation)[12]Room Temperature[12]
This compound 5- to 50-fold[2]2 hours to OvernightRoom Temperature or 4°C[3]

Note: These are starting recommendations. The optimal molar excess depends heavily on the number of available reactive sites on your molecule and should be determined empirically.[2]

Experimental Protocols

This section provides a detailed methodology for a standard two-step protocol to conjugate a carboxyl-containing protein to this compound.

Materials:

  • Carboxyl-containing protein

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[5]

  • NHS (N-hydroxysuccinimide)[5]

  • Activation Buffer: 0.1 M MES, pH 6.0[4][12]

  • Conjugation Buffer: 0.1 M PBS, pH 7.4[4]

  • Quenching Buffer (Optional): 1 M Tris-HCl or Glycine, pH 8.0[12]

  • Desalting columns for purification/buffer exchange[3]

Procedure:

  • Protein Preparation:

    • Dissolve or buffer exchange your carboxyl-containing protein into the Activation Buffer. Adjust the protein concentration to 1-10 mg/mL.

  • Activation of Carboxyl Groups:

    • Prepare fresh stock solutions of EDC and NHS in the Activation Buffer (e.g., 10 mg/mL).[12]

    • Add a 50-fold molar excess of both EDC and NHS to the protein solution.[12]

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[12]

  • Buffer Exchange (Optional but Recommended):

    • To remove excess EDC and NHS, immediately pass the activated protein solution through a desalting column equilibrated with Conjugation Buffer. This maximizes yield by preventing unwanted side reactions.

  • Conjugation Reaction:

    • Dissolve the this compound in the Conjugation Buffer.

    • Add a 10- to 20-fold molar excess of the this compound solution to the activated protein solution.[12]

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.[3][12]

  • Quenching the Reaction (Optional):

    • To stop the reaction and quench any unreacted NHS esters, add Quenching Buffer to a final concentration of 20-50 mM.[3]

    • Incubate for 15-30 minutes at room temperature.[3]

  • Purification:

    • Purify the final conjugate from unreacted PEG and byproducts using an appropriate method such as size exclusion chromatography (SEC).[3]

Visualizations

The following diagrams illustrate the key processes and logical workflows involved in the conjugation reaction.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis p1 Prepare Protein in Activation Buffer (pH 6.0) r1 Activate Protein (Add EDC/NHS) p1->r1 p2 Prepare Fresh EDC/NHS Solution p2->r1 p3 Prepare PEG in Conjugation Buffer (pH 7.4) r3 Conjugate (Add PEG-Amine) p3->r3 r2 Buffer Exchange (Optional) r1->r2 15-30 min @ RT r2->r3 r4 Quench Reaction (Optional) r3->r4 2h @ RT or Overnight @ 4°C a1 Purify Conjugate (e.g., SEC) r4->a1 a2 Analyze Product (SDS-PAGE, MS) a1->a2

Caption: Experimental workflow for a two-step EDC/NHS conjugation.

ReactionScheme mol1 Molecule-COOH edc_nhs + EDC / NHS (pH 4.5-6.0) mol1->edc_nhs mol_activated Molecule-CO-NHS (Activated Ester) edc_nhs->mol_activated peg + H₂N-PEG-COOMe (pH 7.2-8.5) mol_activated->peg hydrolysis Hydrolysis (Competing Reaction) mol_activated->hydrolysis conjugate Molecule-CO-NH-PEG-COOMe (Stable Amide Bond) peg->conjugate

Caption: Chemical reaction scheme for EDC/NHS mediated PEGylation.

Troubleshooting start Problem: Low Conjugation Yield q1 Did you use an amine-free buffer (e.g., MES, PBS)? start->q1 a1_yes Check Reagents q1->a1_yes Yes a1_no Solution: Use non-competing buffers like MES and PBS. q1->a1_no No q2 Were EDC/NHS reagents fresh and handled properly? a1_yes->q2 a2_yes Check pH q2->a2_yes Yes a2_no Solution: Use fresh, moisture-free EDC and NHS. q2->a2_no No q3 Was the pH correct for activation (4.5-6.0) and conjugation (7.2-8.5)? a2_yes->q3 a3_yes Optimize Molar Ratios q3->a3_yes Yes a3_no Solution: Adjust buffer pH for each reaction step. q3->a3_no No end_node Increase molar excess of PEG, EDC, and NHS. a3_yes->end_node

Caption: Troubleshooting logic for low conjugation yield.

References

Technical Support Center: Troubleshooting Low Yield in PRO-TAC Synthesis with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) that utilize polyethylene glycol (PEG) linkers, with a particular focus on resolving issues related to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of incorporating PEG linkers in PROTAC design?

A1: PEG linkers are frequently employed in PROTAC design due to their favorable physicochemical properties.[1][2] Their main advantages include:

  • Enhanced Solubility: The hydrophilic nature of the ethylene glycol units can significantly improve the aqueous solubility of the often large and lipophilic PROTAC molecule.[1][2][3][4][5]

  • Improved Permeability: The flexibility of PEG linkers can allow the PROTAC to adopt a more compact conformation, which may help in crossing the cell membrane.[1][4]

  • Synthetic Tractability: The length of a PEG linker can be systematically and easily varied, which is ideal for optimizing PROTAC performance.[2][4] Bifunctional PEG linkers also facilitate a modular and efficient assembly of PROTACs.[2][3]

  • Biocompatibility: PEG is well-known for its biocompatibility and low toxicity.[4]

Q2: How does the length of the PEG linker impact PROTAC synthesis and efficacy?

A2: The linker's length is a critical parameter in PROTAC design and must be empirically optimized for each specific target protein and E3 ligase pair.[4][6]

  • Too Short: A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase).[3][4] This leads to poor degradation efficacy.[4]

  • Too Long: An excessively long linker might lead to an unstable or unproductive ternary complex, failing to bring the two proteins into the correct proximity for ubiquitination.[3][4]

  • Optimal Length: An optimal linker length maximizes the stability and productivity of the ternary complex, resulting in the most potent degradation.[4] From a synthesis perspective, the use of longer PEG linkers can sometimes present challenges in purification due to increased polarity and potential for multiple PEG additions.

Q3: I am observing a complex mixture of products in my reaction. What are the likely causes?

A3: A complex product mixture often indicates the presence of side reactions or degradation of starting materials or products.[3][7] When working with PEG linkers, which can be sensitive, it's crucial to ensure anhydrous reaction conditions if moisture-sensitive reagents are used and to perform reactions under an inert atmosphere (e.g., nitrogen or argon).[3] Common side reactions can occur if your ligands or linker contain reactive functional groups.

Q4: My reaction appears to be complete by LC-MS analysis, but the isolated yield after purification is very low. What could be the reason?

A4: Significant product loss during purification is a common issue, especially with PEGylated PROTACs.[7] The high polarity imparted by the PEG linker can make standard purification techniques like normal-phase silica gel chromatography ineffective, leading to product streaking or failure to elute.[1] It is often necessary to switch to reverse-phase preparative HPLC for efficient purification.[1] Additionally, the flexible nature of PEG linkers can sometimes lead to broadened peaks during chromatography, making fraction collection challenging.[3]

Troubleshooting Guide: Low Synthetic Yield

Low yields in multi-step PROTAC synthesis can arise from various stages. A systematic approach is essential to identify and resolve the root cause.

Problem 1: Low or No Product Formation in Coupling Reactions
Observation (by LC-MS)Possible CauseSuggested Solution
Only starting materials are present.Inactive coupling reagents; Insufficient base; Poor solubility of reactants.Use fresh, high-quality coupling reagents (e.g., HATU, HOBt).[1] Add 2-3 equivalents of a non-nucleophilic base like DIPEA.[1] Consider switching to a more polar solvent like NMP or using a co-solvent system (e.g., DMF/DCM, DMSO).[3][7]
Incomplete reaction with both starting material and product present.Insufficient reaction time or temperature; Steric hindrance.Extend the reaction time and/or moderately increase the temperature (e.g., to 40-50 °C), while monitoring for side reactions.[8] If steric hindrance is suspected, consider a different coupling reagent or a longer PEG linker.[1]
Presence of TFA salts in starting materials.Inhibition of the coupling reaction by the acidic counterion neutralizing the base.Neutralize the TFA salt by adding an extra equivalent of base or by performing a salt-free workup of the starting material before the coupling reaction.[7]
Problem 2: Purification Challenges Leading to Low Isolated Yield
ObservationPossible CauseSuggested Solution
Product streaks or does not elute from normal-phase silica gel column.High polarity of the PEGylated PROTAC.Switch to reverse-phase preparative HPLC (RP-HPLC) for purification.[1]
Co-elution of product with impurities in RP-HPLC.Suboptimal gradient or column chemistry.Optimize the HPLC gradient, for instance, by using a shallower gradient of acetonitrile in water.[1] Try a different column stationary phase (e.g., C8 instead of C18).[1]
Product degradation during purification.Instability of the PROTAC molecule to acidic conditions often used in RP-HPLC (e.g., TFA).Consider using a mobile phase with a different additive like formic acid or ammonium acetate. If the product is base-sensitive, avoid basic conditions.
Broad peaks during HPLC.Conformational flexibility of the PEG linker.Optimize the column temperature. Running the HPLC at a slightly elevated temperature (e.g., 40 °C) can sometimes sharpen peaks.

Experimental Protocols

General Protocol for Amide Coupling

This protocol outlines a general procedure for the amide coupling of a carboxylic acid-containing component with an amine-functionalized component, a common step in PROTAC synthesis.

Materials:

  • Carboxylic acid-containing component (1.0 eq)

  • Amine-functionalized component (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF or NMP

  • Argon or Nitrogen gas

Procedure:

  • Dissolve the carboxylic acid-containing component in anhydrous DMF or NMP under an Argon atmosphere.[7]

  • Add the amine-functionalized component to the solution.

  • Add DIPEA to the reaction mixture, followed by the addition of HATU.

  • Stir the reaction at room temperature and monitor its progress by LC-MS. Reactions can take from a few hours to overnight.[8]

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate chromatographic method, typically reverse-phase HPLC for PEGylated PROTACs.

General Protocol for Trityl Deprotection of a Thiol

This protocol describes a common method for the deprotection of a trityl-protected thiol.

Materials:

  • Trityl-protected compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIPS)

Procedure:

  • Dissolve the trityl-protected compound in DCM.[7]

  • Add TIPS (typically 5-10 equivalents).[7]

  • Add TFA (typically 5-10 equivalents) dropwise at 0 °C.[7]

  • Stir the reaction at room temperature for 1-2 hours.[7]

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure and purify the product.[7]

Visualizations

G cluster_troubleshooting_workflow Troubleshooting Workflow for Low PROTAC Yield start Start: Low PROTAC Yield verify_materials 1. Verify Starting Material Quality (Ligands, Linker) start->verify_materials quality_check Quality OK? verify_materials->quality_check analyze_coupling1 2. Analyze First Coupling Reaction (e.g., Amide Bond Formation) conversion1_check Conversion >80%? analyze_coupling1->conversion1_check analyze_coupling2 3. Analyze Second Coupling Reaction conversion2_check Conversion >80%? analyze_coupling2->conversion2_check review_purification 4. Review Purification Strategy isolated_yield_check Isolated Yield >50%? review_purification->isolated_yield_check end_optimized End: Yield Optimized quality_check->analyze_coupling1 Yes source_new Source new materials. Re-purify and re-characterize. quality_check->source_new No conversion1_check->analyze_coupling2 Yes optimize_coupling1 Optimize coupling reagents/base/solvent. Neutralize amine salts. conversion1_check->optimize_coupling1 No conversion2_check->review_purification Yes optimize_coupling2 Protect reactive functional groups. Use inert atmosphere. conversion2_check->optimize_coupling2 No isolated_yield_check->end_optimized Yes optimize_purification Switch to Reverse-Phase HPLC. Optimize gradient and conditions. isolated_yield_check->optimize_purification No source_new->verify_materials optimize_coupling1->analyze_coupling1 optimize_coupling2->analyze_coupling2 optimize_purification->review_purification

Caption: A systematic workflow for troubleshooting low yields in PROTAC synthesis.

G cluster_protac_structure General Structure of a PROTAC with a PEG Linker poi_ligand Target Protein (POI) Ligand peg_linker PEG Linker (n = number of PEG units) poi_ligand->peg_linker e3_ligand E3 Ligase Ligand peg_linker->e3_ligand

Caption: The modular structure of a PROTAC molecule with a central PEG linker.

G cluster_purification_workflow Purification Strategy for PEGylated PROTACs crude_product Crude PROTAC Product normal_phase_check Attempt Normal-Phase Silica Gel Chromatography crude_product->normal_phase_check rp_hplc Perform Reverse-Phase Preparative HPLC (RP-HPLC) normal_phase_check->rp_hplc Streaking or No Elution fraction_analysis Analyze Fractions by LC-MS normal_phase_check->fraction_analysis Successful Separation rp_hplc->fraction_analysis optimize_gradient Optimize HPLC Gradient (e.g., shallower gradient) optimize_gradient->rp_hplc optimize_column Try Different Column Stationary Phase (e.g., C8) optimize_gradient->optimize_column optimize_column->rp_hplc coelution_check Co-elution with Impurities? fraction_analysis->coelution_check pure_product Pure PROTAC Product coelution_check->optimize_gradient Yes coelution_check->pure_product No

Caption: A decision-making flowchart for the purification of PROTACs containing PEG linkers.

References

Technical Support Center: Challenges in Methyl Ester Hydrolysis of PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the methyl ester hydrolysis of Polyethylene Glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the methyl ester hydrolysis of PEG linkers?

The main challenges include incomplete or slow hydrolysis, degradation of the PEG backbone under harsh conditions, and premature hydrolysis during storage or subsequent reaction steps.[1] Factors such as pH, temperature, and reaction time are critical parameters that need to be carefully controlled to ensure efficient and clean conversion to the desired carboxylic acid.

Q2: How do pH and temperature affect the rate of methyl ester hydrolysis on a PEG linker?

The rate of hydrolysis is highly dependent on both pH and temperature.

  • pH: Hydrolysis is significantly accelerated under basic conditions (pH > 8) through a process called saponification, which is generally much faster than acid-catalyzed hydrolysis. The reaction rate is at its minimum in the neutral to slightly acidic range (pH 4-6). For efficient hydrolysis, a pH of > 9 (base-catalyzed) or < 2 (acid-catalyzed) is recommended.

  • Temperature: Increasing the reaction temperature will increase the rate of hydrolysis.[1] For instance, raising the temperature to 37°C or 50°C can accelerate the reaction. However, elevated temperatures, especially in conjunction with extreme pH, can risk degrading the PEG backbone.

Q3: What are the typical products of methyl ester hydrolysis of a PEG linker?

The hydrolysis of a methyl ester group on a PEG linker yields the corresponding PEG carboxylic acid and methanol.[2]

Q4: Can the methyl ester group be cleaved enzymatically?

Yes, esterases present in biological fluids, cell lysates, or serum can recognize and cleave the terminal methyl ester bond.[1][3] This is a crucial consideration for in vitro cell-based assays and in vivo applications as it can lead to the premature conversion of the methyl ester to a carboxylic acid, altering the properties of the PEGylated molecule.[1]

Q5: How should I store methyl ester-terminated PEG linkers to prevent premature hydrolysis?

To minimize premature hydrolysis, store the lyophilized powder at -20°C under dessication.[1] When preparing stock solutions, use anhydrous solvents like DMSO or DMF.[1] For aqueous working solutions, it is best to use a buffer with a neutral or slightly acidic pH (e.g., PBS at pH 7.4 or MES at pH 6.0), prepare them fresh, and store them at 4°C for short-term use.[1]

Troubleshooting Guide

Issue 1: Incomplete or Slow Hydrolysis

Q: My methyl ester hydrolysis is not going to completion, or is very slow. What are the possible causes and solutions?

A: Incomplete or slow hydrolysis is a common issue and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Incomplete Hydrolysis

start Incomplete Hydrolysis check_pH Incorrect pH? start->check_pH check_temp Low Temperature? check_pH->check_temp No solution_pH Verify buffer pH. Adjust to >9 (base) or <2 (acid). check_pH->solution_pH Yes check_time Insufficient Time? check_temp->check_time No solution_temp Increase reaction temp. (e.g., 37°C or 50°C). check_temp->solution_temp Yes solution_time Monitor reaction over time using HPLC or NMR. check_time->solution_time Yes end Complete Hydrolysis check_time->end No solution_pH->check_temp solution_temp->check_time solution_time->end

Caption: Troubleshooting workflow for incomplete hydrolysis.

Possible Cause Troubleshooting Steps
Incorrect pH The pH of the reaction buffer may not be sufficiently basic or acidic to effectively catalyze the hydrolysis. Verify the pH of your buffer. For efficient base-catalyzed hydrolysis, adjust the pH to > 9. For acid-catalyzed hydrolysis, adjust the pH to < 2.
Low Temperature The reaction is being conducted at a temperature that is too low for a sufficient reaction rate. Increase the reaction temperature to, for example, 37°C or 50°C to accelerate the hydrolysis rate.
Insufficient Reaction Time The reaction has not been allowed to proceed for a long enough duration. Monitor the reaction's progress over time using an appropriate analytical method such as HPLC or NMR to determine the time required for complete hydrolysis under your specific conditions.
Issue 2: Degradation of the PEG Backbone

Q: I am observing degradation of my PEG linker during hydrolysis. How can I prevent this?

A: PEG backbone degradation can occur under extreme pH or high temperatures for prolonged periods.

Possible Cause Troubleshooting Steps
Harsh Reaction Conditions Extreme pH or high temperatures can lead to the degradation of the polyethylene glycol chain. Use the mildest conditions possible that still achieve the desired level of hydrolysis. Minimize the reaction time at elevated temperatures.
Issue 3: Low Yield of Desired Product After Hydrolysis and Subsequent Reactions

Q: I am getting a low yield in my subsequent reaction after the hydrolysis step. What could be the issue?

A: Low yields in subsequent steps can be due to premature hydrolysis or side reactions.

Logical Relationship for Low Yield Troubleshooting

start Low Yield in Subsequent Reaction cause1 Premature Hydrolysis start->cause1 cause2 Side Reactions with Buffer Components start->cause2 solution1 Store linker properly (dry, -20°C). Prepare stock solutions in anhydrous solvents. Minimize exposure to aqueous buffers before intended reaction. cause1->solution1 solution2 Avoid buffers with primary amines (e.g., Tris) if performing subsequent reactions with the PEG molecule. Use standard phosphate or acetate buffers. cause2->solution2

Caption: Troubleshooting logic for low product yield.

Possible Cause Troubleshooting Steps
Premature Hydrolysis The methyl ester may have hydrolyzed before the intended subsequent reaction could take place. Ensure that the methyl ester-terminated PEG linker is stored properly in a dry environment at -20°C.[1] Prepare stock solutions in anhydrous solvents if possible and minimize the exposure to aqueous buffers before the intended reaction.[1]
Buffer Component Interference Certain buffer components can interfere with subsequent reactions. For example, if you are performing a subsequent reaction involving the PEG molecule, avoid using buffers that contain primary amines, such as Tris, as these can compete as nucleophiles. Standard phosphate or acetate buffers are generally suitable for hydrolysis studies.

Experimental Protocols

Protocol 1: General Procedure for Base-Catalyzed Methyl Ester Hydrolysis

This protocol describes the conversion of a methyl ester-terminated PEG linker to its corresponding carboxylic acid using a base.

Materials:

  • Methyl ester-terminated PEG linker

  • Solvent (e.g., a mixture of Tetrahydrofuran (THF) and water, or Methanol and water)[4][5]

  • Base (e.g., Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH))[4]

  • 1N Hydrochloric acid (HCl)[5]

  • Dichloromethane (DCM) or other suitable organic solvent for extraction[5]

  • Anhydrous sodium sulfate (Na2SO4)[5]

Procedure:

  • Dissolve the methyl ester-terminated PEG linker (1.0 equivalent) in a suitable solvent mixture (e.g., 3:1 v/v THF:water).[5]

  • Add the base (e.g., LiOH, 1.5 equivalents) to the solution.[5]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by an appropriate analytical method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[5]

  • Upon completion, carefully acidify the mixture to a pH of approximately 3 with 1N HCl.[5]

  • Extract the aqueous layer with a suitable organic solvent like DCM (repeat 3 times).[5]

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the PEG-carboxylic acid product.[5]

Experimental Workflow for Base-Catalyzed Hydrolysis

start Start dissolve Dissolve PEG-methyl ester in Solvent start->dissolve add_base Add Base (e.g., LiOH) dissolve->add_base stir Stir at Room Temperature add_base->stir monitor Monitor Reaction (TLC/LC-MS) stir->monitor monitor->stir Incomplete acidify Acidify with 1N HCl monitor->acidify Complete extract Extract with Organic Solvent acidify->extract dry_concentrate Dry and Concentrate extract->dry_concentrate end PEG-Carboxylic Acid dry_concentrate->end

Caption: Step-by-step workflow for base-catalyzed hydrolysis.

Protocol 2: Monitoring Hydrolysis Rate by HPLC

This protocol outlines a general method to monitor the hydrolysis of a methyl ester-terminated PEG linker to its corresponding carboxylic acid over time.

Materials:

  • Methyl ester-terminated PEG linker

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, PBS, at a specific pH)[1]

  • Quenching solution (e.g., a small amount of formic acid)[1]

Procedure:

  • Prepare a stock solution of the methyl ester-terminated PEG linker in the aqueous buffer of interest (e.g., 1 mg/mL).[1]

  • Incubate the solution at a controlled temperature (e.g., 37°C).[1]

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the sample solution.[1]

  • If necessary, quench any further reaction by acidifying the sample (e.g., with a small amount of formic acid) and/or freezing it at -20°C until analysis.[1]

  • Analyze the samples by High-Performance Liquid Chromatography (HPLC) or LC-MS.

  • Quantify the peak areas corresponding to the intact methyl ester-terminated PEG linker and the hydrolyzed carboxylic acid product to determine the rate of hydrolysis.

Quantitative Data Summary

Parameter Condition Effect on Hydrolysis Rate Reference
pH Acidic (pH < 4)Rate increases as pH decreases
Neutral (pH 6-7)Rate is at its minimum
Basic (pH > 8)Rate significantly increases with increasing pH
Temperature Increase in TemperatureRate of hydrolysis increases[1]
Decrease in TemperatureRate of hydrolysis decreases
Buffer Composition Presence of primary amines (e.g., Tris)Can compete as nucleophiles in subsequent reactions
Presence of esterases (in biological media)Can enzymatically catalyze cleavage[1]

References

Optimizing PEG Linker Length for PROTAC Efficacy: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of Polyethylene Glycol (PEG) linker length for Proteolysis Targeting Chimera (PROTAC) efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the role of the PEG linker in a PROTAC, and why is its length critical?

A1: The PEG linker is a crucial component of a PROTAC that connects the ligand binding to the protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1] Its primary function is to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase.[1] The length, composition, and attachment points of the linker are critical determinants of PROTAC efficacy.[1][2][3] An optimal linker length allows for the proper orientation and proximity of the POI and E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent proteasomal degradation of the target protein.[2][4] A linker that is too short may cause steric hindrance, preventing ternary complex formation, while a linker that is too long might lead to an unstable or unproductive complex with excessive flexibility.[1][2][4]

Q2: What is the typical range of PEG linker lengths used in PROTAC design?

A2: The most commonly used PEG linkers in PROTACs range from 2 to 12 ethylene glycol units.[3] However, the optimal length is highly dependent on the specific target protein and E3 ligase pair, and there is no universal optimal length.[3][5] Empirical testing is crucial, and systematic variation by synthesizing a library of PROTACs with different linker lengths is a common and necessary approach.[1][3]

Q3: How does PEG linker length affect the physicochemical properties of a PROTAC?

A3: The length of the PEG linker significantly influences several key physicochemical properties:

  • Solubility: Increasing the number of PEG units generally improves the aqueous solubility of the PROTAC due to the hydrophilicity of the ethylene glycol units.[3][6] This can be beneficial for both in vitro assays and in vivo applications.[3]

  • Permeability: There is often a trade-off between linker length and cell permeability. While shorter linkers may lead to better permeability, longer PEG linkers can increase the molecular weight and polar surface area, which may hinder passive diffusion across cell membranes.[3][7]

  • Flexibility: Longer PEG linkers provide greater conformational flexibility.[3] This can be advantageous for allowing the target protein and E3 ligase to adopt a productive orientation, but excessive flexibility can also lead to an entropic penalty for ternary complex formation.[3][8]

Q4: What are the key parameters for quantifying PROTAC efficacy?

A4: The degradation efficiency of a PROTAC is primarily quantified by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[2]

  • Dmax: The maximum percentage of the target protein that can be degraded. A higher Dmax value signifies greater efficacy.[2]

Troubleshooting Guide

Issue 1: My PROTAC shows high binding affinity to the target protein and E3 ligase in binary assays, but it fails to induce target degradation in cells.

  • Possible Cause 1: Suboptimal Linker Length. The linker may be too short, causing steric hindrance, or too long, leading to an unstable or non-productive ternary complex where ubiquitination sites are inaccessible.[2][3] Even if a ternary complex forms, an improper distance or geometry can hinder the transfer of ubiquitin.[3]

  • Solution: Synthesize and test a library of PROTACs with varying PEG linker lengths (e.g., n=2, 4, 6, 8, 12 PEG units).[3] Assess the degradation activity (DC50 and Dmax) for each construct to empirically determine the optimal length.[3]

  • Possible Cause 2: Poor Cell Permeability. The overall physicochemical properties of the PROTAC, influenced by the linker, may prevent it from efficiently crossing the cell membrane.[1][7]

  • Solution: Modify the linker to improve physicochemical properties. This could involve changing the length or incorporating more rigid elements to balance solubility and permeability.[1] Perform cell permeability assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess this directly.[9]

  • Possible Cause 3: Inefficient Ternary Complex Formation. Despite good binary affinities, the linker may not effectively promote the cooperative protein-protein interactions needed to form a stable ternary complex in the cellular environment.[4]

  • Solution: Directly evaluate ternary complex formation using biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or cellular proximity assays like NanoBRET.[3][4][8] A higher cooperativity value generally indicates a more stable and productive complex.[3]

Issue 2: A significant "hook effect" is observed, where degradation efficiency decreases at higher PROTAC concentrations.

  • Possible Cause: High-Affinity Binary Interactions. At high concentrations, the PROTAC may preferentially form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex (POI-PROTAC-E3 ligase).[4][10] This competition reduces the efficiency of degradation.[10]

  • Solution 1: Optimize Linker for Cooperativity. A linker that promotes strong positive cooperativity in ternary complex formation can help mitigate the hook effect.[10] This can be assessed through detailed biophysical characterization (e.g., SPR, ITC).[3]

  • Solution 2: Adjust Experimental Concentrations. Perform dose-response experiments across a wider and lower concentration range to identify the optimal concentration window that maximizes degradation before the hook effect becomes prominent.[4]

Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy

The optimal PEG linker length is highly dependent on the specific POI and E3 ligase pair. The following tables summarize data from various studies, illustrating the impact of linker length on degradation efficacy.

Table 1: Effect of PEG Linker Length on Estrogen Receptor α (ERα) Degradation (Note: Data is synthesized from multiple studies and illustrates general trends.)

PROTAC VariantLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
ERα-PROTAC-1PEG312>1000< 20
ERα-PROTAC-2PEG416~100~80
ERα-PROTAC-3PEG520~500~60

Summary: For ERα degraders, a 16-atom linker demonstrated significantly higher potency compared to shorter or longer linkers.[5][11]

Table 2: Effect of PEG Linker Length on BRD4 Degradation (Note: Data is synthesized from multiple studies and illustrates general trends.)

PROTAC VariantLinker CompositionDC50 (nM)Dmax (%)
BRD4-PROTAC-1PEG2~80>90
BRD4-PROTAC-2PEG3~20>95
BRD4-PROTAC-3PEG4~5>95
BRD4-PROTAC-4PEG5~30>90

Summary: For BRD4-targeting PROTACs, a clear optimal linker length is observed, with potency decreasing as the linker becomes either too short or too long.[4]

Table 3: Effect of PEG Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation (Note: Data is synthesized from multiple studies and illustrates general trends.)

PROTAC VariantLinker CompositionDC50 (nM)Dmax (%)
BTK-PROTAC-1PEG2>500~40
BTK-PROTAC-2PEG4~50~85
BTK-PROTAC-3PEG6~10>90

Summary: Studies on BTK degraders have shown that shorter linkers (e.g., < 4 PEG units) can impair binding affinity and degradation, while longer linkers can improve efficacy.[5][8]

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary Bridges E3 E3 Ligase E3->Ternary Binds PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitin Transfer Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Workflow cluster_workflow Linker Optimization Workflow start 1. Synthesize PROTAC Library (Varying PEG Linker Lengths) step2 2. Cellular Degradation Assay (e.g., Western Blot) start->step2 decision 3. Is Degradation Observed? step2->decision step4_yes 4a. Determine DC50 & Dmax decision->step4_yes Yes step4_no 4b. Troubleshoot decision->step4_no No step5 5. Identify Optimal Linker & Further Optimization step4_yes->step5 step4_no_details Assess Permeability (PAMPA) Assess Ternary Complex (SPR, ITC) step4_no->step4_no_details step4_no_details->start Redesign Linker

Caption: Experimental workflow for optimizing linker length.

Troubleshooting_Tree cluster_troubleshooting Troubleshooting: No Degradation start Start: No Degradation Observed Despite Good Binary Binding q1 Assess Cell Permeability (e.g., PAMPA Assay) start->q1 res1_ok Permeable q1->res1_ok res1_bad Not Permeable q1->res1_bad q2 Evaluate Ternary Complex Formation (e.g., SPR, ITC, NanoBRET) res1_ok->q2 action1 Redesign Linker: Adjust Length/Composition res1_bad->action1 res2_ok Complex Forms q2->res2_ok res2_bad No Complex q2->res2_bad q3 Assess Ubiquitination (In-cell Ubiquitination Assay) res2_ok->q3 action2 Synthesize Library: Vary Linker Length & Rigidity res2_bad->action2 res3_ok Ubiquitination Occurs q3->res3_ok Check Proteasome Activity / Other Cellular Factors res3_bad No Ubiquitination q3->res3_bad action3 Re-evaluate Linker Geometry: Change Attachment Points res3_bad->action3

Caption: Troubleshooting decision tree for PROTAC experiments.

Experimental Protocols

Protocol 1: Western Blot for Target Protein Degradation

This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[12][13]

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of each PROTAC linker variant for a specified duration (e.g., 18-24 hours).[14] Include a vehicle control (e.g., DMSO).[7]

  • Cell Lysis: Wash cells twice with ice-cold PBS. Harvest the cells and lyse them using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[14]

  • Protein Quantification: Determine the total protein concentration of each cell lysate using a standard method, such as the BCA assay, to ensure equal protein loading for each sample.[13]

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.[1] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1][13]

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[1]

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[10] A loading control antibody (e.g., GAPDH, β-actin) should also be used.

    • Wash the membrane three times with TBST.[10]

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[10] Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[9]

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

This biophysical technique can measure the binding kinetics and affinity of the PROTAC to both the target protein and the E3 ligase, and confirm the formation of the ternary complex.[3][8]

Methodology:

  • Immobilization: Covalently immobilize either the purified target protein or the E3 ligase complex onto a sensor chip surface.

  • Binary Interaction Analysis: Inject a solution of the PROTAC at various concentrations over the chip to measure its binary binding affinity to the immobilized protein.[4]

  • Ternary Complex Analysis: Inject a pre-incubated solution containing a fixed, saturating concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.[4]

  • Data Analysis: An increase in the response units (RU) compared to the binary interaction (PROTAC alone) indicates the formation of the ternary complex.[4] This data can be used to determine the affinity, stability, and cooperativity of the complex.

Protocol 3: Cell Viability Assay (e.g., MTT Assay)

This assay is used to determine the effect of PROTACs on cell proliferation and viability, which is often correlated with the degradation of an essential target protein.[9]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.[9]

  • Compound Treatment: Treat the cells with a serial dilution of the PROTACs for a predetermined period (e.g., 72 hours).[9]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[9]

  • Solubilization and Measurement: Add a solubilization solution (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of PROTAC that inhibits cell growth by 50%).

References

Technical Support Center: Purification of NH2-PEG4-COOMe Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying NH2-PEG4-COOMe conjugates from unreacted starting materials and reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The synthesis of this compound typically involves the reaction of a protected amine-PEG-acid with a methylating agent, followed by deprotection of the amine. Common impurities can include:

  • Unreacted NH2-PEG4-COOH: The starting material before the esterification step.

  • Excess methylating agent and its byproducts: Depending on the reagent used.

  • Di-PEGylated species: If the starting material was a di-acid.

  • Partially reacted intermediates: Such as the protected amine version of the final product.

  • Solvents and other reagents: Used during the synthesis and workup.[1]

Q2: What are the key properties of this compound to consider for purification?

A2: this compound is a relatively polar molecule due to the PEG chain and the terminal amine group. The methyl ester group adds some hydrophobicity compared to the carboxylic acid precursor. These properties dictate the choice of purification technique. The molecule lacks a strong UV chromophore, which can be a challenge for detection during chromatography.[2]

Q3: Which chromatographic techniques are most effective for purifying this compound?

A3: Several chromatography techniques can be employed, with the choice depending on the nature of the impurities:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for separating the more hydrophobic methyl ester conjugate from the more polar carboxylic acid starting material.[3][4][5]

  • Size-Exclusion Chromatography (SEC): Useful for removing small molecule impurities, such as excess reagents and byproducts, from the larger PEG conjugate.[3][6]

  • Ion-Exchange Chromatography (IEX): Can be effective for separating the amine-containing product from non-charged or negatively charged impurities.[3]

Q4: Can I use liquid-liquid extraction for purification?

A4: Liquid-liquid extraction can be a useful initial purification step. By adjusting the pH of the aqueous phase, the charge of the amine and any residual carboxylic acid can be manipulated to facilitate separation. For example, an acidic wash can protonate the amine, making it more water-soluble, while a basic wash can deprotonate any remaining carboxylic acid, also increasing its aqueous solubility.[7]

Q5: Is precipitation a viable purification method?

A5: Precipitation can be used to isolate the PEGylated conjugate. PEGs are often soluble in polar organic solvents like dichloromethane and acetonitrile, and insoluble in non-polar solvents like diethyl ether or hexane. Adding a non-polar "anti-solvent" can induce precipitation.[1] However, this method may not be very selective in separating the desired product from similar PEG-containing impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound conjugates.

Problem Potential Cause Suggested Solution
Low Recovery After RP-HPLC The conjugate is adsorbing irreversibly to the column.Use a column with a different stationary phase (e.g., C8 instead of C18). Add a small amount of a competitive agent like a tertiary amine to the mobile phase.
The product is precipitating on the column.Decrease the sample concentration. Modify the mobile phase to increase solubility.
Broad Peaks in HPLC The PEG conjugate is heterogeneous (polydisperse).This is an inherent property of some PEG materials. If monodispersity is critical, use a highly pure, monodisperse starting material.[8]
Secondary interactions with the stationary phase.Modify the mobile phase pH or ionic strength. Use a different column type.
Co-elution of Product and Impurity The impurity has very similar properties to the product.Optimize the HPLC gradient to improve resolution. Try a different chromatographic mode (e.g., HILIC if both are very polar).[7]
The impurity is an isomer of the product.High-resolution analytical techniques like LC-MS/MS may be needed for identification and specialized chromatography for separation.
Difficulty Removing Water After Extraction The PEG conjugate is retaining water.Use a strong drying agent like anhydrous sodium sulfate or magnesium sulfate. Lyophilization (freeze-drying) can be very effective for removing final traces of water.
Product is an Oil Instead of a Solid This is common for PEGylated compounds.Try precipitating the product from a concentrated solution by adding a non-polar solvent like cold diethyl ether or hexane.[1]

Experimental Protocols

Protocol 1: Purification by Reversed-Phase HPLC (RP-HPLC)

This protocol is suitable for separating the this compound conjugate from less hydrophobic impurities like the corresponding carboxylic acid.

Materials:

  • Crude this compound conjugate

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA) or formic acid

  • C18 or C8 preparative HPLC column

  • HPLC system with a fraction collector

  • Rotary evaporator or lyophilizer

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Preparation: Dissolve the crude conjugate in a minimal amount of Mobile Phase A or a 50:50 mixture of A and B. Filter the sample through a 0.22 µm syringe filter.[2]

  • Chromatography:

    • Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the sample onto the column.

    • Run a linear gradient to increase the concentration of Mobile Phase B to elute the conjugate. A typical gradient might be 5% to 95% B over 30-60 minutes.

    • Monitor the elution profile using a UV detector (if applicable, though PEG has a weak chromophore) or an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD).[4]

  • Fraction Collection: Collect fractions corresponding to the peak of the desired product.

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm purity.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator or by lyophilization.

Protocol 2: Purity Assessment by LC-MS

This protocol is for confirming the identity and assessing the purity of the final product.

Materials:

  • Purified this compound conjugate

  • LC-MS grade water and acetonitrile

  • Formic acid

  • Analytical C18 or C8 column

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the purified conjugate in the initial mobile phase.

  • LC Separation:

    • Inject the sample onto the analytical column.

    • Elute using a gradient of acetonitrile in water, both containing 0.1% formic acid.[3]

  • MS Analysis:

    • Introduce the eluent into an electrospray ionization (ESI) source.

    • Acquire mass spectra in positive ion mode to detect the protonated molecule [M+H]+.

    • Confirm the molecular weight of the this compound conjugate.

  • Data Analysis: Integrate the peak area from the chromatogram to determine the purity of the conjugate.

Visualizations

Purification_Workflow Purification Workflow for this compound crude Crude Reaction Mixture extraction Liquid-Liquid Extraction (Optional First Step) crude->extraction chromatography Primary Purification: Reversed-Phase HPLC crude->chromatography Direct Purification extraction->chromatography waste Impurities extraction->waste fractions Collect Fractions chromatography->fractions chromatography->waste analysis Purity Analysis (Analytical HPLC, LC-MS) fractions->analysis analysis->chromatography Re-purify pooling Pool Pure Fractions analysis->pooling Purity > 95% solvent_removal Solvent Removal (Lyophilization/Evaporation) pooling->solvent_removal final_product Pure this compound solvent_removal->final_product

Caption: A typical workflow for the purification of this compound conjugates.

Troubleshooting_Logic Troubleshooting Common Purification Issues start Purification Issue Identified low_yield Low Yield? start->low_yield broad_peaks Broad HPLC Peaks? low_yield->broad_peaks No check_adsorption Check for Irreversible Adsorption Modify Mobile Phase/Column low_yield->check_adsorption Yes co_elution Co-elution of Impurities? broad_peaks->co_elution No check_polydispersity Assess Polydispersity of Starting Material broad_peaks->check_polydispersity Yes optimize_gradient Optimize HPLC Gradient Increase Resolution co_elution->optimize_gradient Yes end Problem Resolved co_elution->end No check_precipitation Check for On-Column Precipitation Lower Sample Concentration check_adsorption->check_precipitation check_precipitation->end check_polydispersity->end change_mode Change Chromatographic Mode (e.g., HILIC, IEX) optimize_gradient->change_mode change_mode->end

Caption: A decision tree for troubleshooting common purification challenges.

References

Technical Support Center: Characterization of PEGylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of PEGylated proteins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes of a PEGylated protein that need to be characterized?

The primary goals of characterization are to determine the degree of PEGylation (the number of PEG molecules per protein), identify the specific sites of PEG attachment, and assess the structural integrity of the protein after modification.[1] A thorough characterization is essential for ensuring product quality, consistency, and regulatory compliance.[1]

Q2: Which analytical technique is best suited for determining the degree of PEGylation?

Several techniques can be used, and the choice often depends on the specific protein, the PEG reagent used, and available instrumentation.[2] Mass spectrometry (MS), particularly MALDI-TOF, provides a direct measurement of the molecular weight increase due to PEGylation, allowing for the calculation of the number of attached PEG chains.[3][4] Size Exclusion Chromatography (SEC) can separate PEGylated species from the native protein, and the relative peak areas can be used for quantification.[5] ¹H NMR spectroscopy is a non-destructive method that can determine the average degree of PEGylation by comparing the integral of the characteristic PEG signal to a signal from the protein.[2]

Q3: How can I identify the specific amino acid residues where PEG is attached?

Peptide mapping using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most powerful technique for identifying PEGylation sites.[6] The PEGylated protein is enzymatically digested (e.g., with trypsin), and the resulting peptides are separated and analyzed. The mass shift caused by the PEG moiety on a specific peptide fragment reveals the site of attachment.[6] Edman degradation can also be used to confirm N-terminal PEGylation.[6]

Q4: My PEGylated protein shows reduced biological activity. What could be the cause?

PEGylation can sometimes sterically hinder the protein's active site or its binding interface with other molecules, leading to a decrease in biological activity.[7][8] This is more likely to occur with high molecular weight substrates.[8] It is crucial to assess the bioactivity of the PEGylated protein as part of the characterization process.

Troubleshooting Guides

Size Exclusion Chromatography (SEC)

Issue: Poor resolution between the PEGylated protein and free (unreacted) PEG.

  • Possible Cause: The hydrodynamic volumes of the PEGylated conjugate and the free PEG may be too similar for effective separation by SEC.[9] This is more common when using large PEG chains with smaller proteins.[10] The polydispersity of the PEG reagent can also lead to broader peaks and increased overlap.[5]

  • Troubleshooting Steps:

    • Assess Feasibility: Before running the experiment, you can predict the hydrodynamic radii of your protein, PEG, and the conjugate. A ratio of hydrodynamic radii of approximately 1.26 or greater between two species is generally needed for good SEC separation.[9]

    • Optimize Mobile Phase: While SEC is primarily based on size, altering the mobile phase composition can sometimes improve resolution. Adding a small percentage of an organic solvent or adjusting the salt concentration may help.[11]

    • Alternative Techniques: If SEC resolution is insufficient, consider using Reversed-Phase Chromatography (RPC) or Ion-Exchange Chromatography (IEX). RPC separates based on hydrophobicity, which is significantly altered by PEGylation, often providing excellent separation of PEGylated and non-PEGylated species.[9][10] IEX separates based on surface charge, which can be shielded by PEG chains, allowing for the separation of different PEGylated forms.[]

Issue: Poor peak shape, tailing, or low recovery of the PEGylated protein.

  • Possible Cause: Non-ideal interactions between the PEGylated protein and the silica-based stationary phase of the SEC column can cause these issues.[11]

  • Troubleshooting Steps:

    • Column Selection: Use columns specifically designed for the analysis of biomolecules to minimize non-specific interactions.[9]

    • Mobile Phase Additives: The inclusion of additives like arginine in the mobile phase can help to reduce non-specific binding and improve peak shape.[13]

    • Optimize Flow Rate: A lower flow rate can sometimes improve peak shape and resolution, although it will increase the run time.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Issue: Low signal intensity or no signal for the PEGylated protein.

  • Possible Cause: The presence of PEG can interfere with the co-crystallization of the analyte and the matrix, which is crucial for efficient ionization in MALDI.[14] This issue is often more pronounced for larger proteins and higher degrees of PEGylation.

  • Troubleshooting Steps:

    • Matrix Selection and Preparation: Experiment with different matrices. Sinapinic acid is a common choice for proteins.[15] Try preparing the matrix solution fresh and consider different solvent compositions (e.g., acetonitrile/water with 0.1% TFA).[14]

    • Sample-Matrix Co-crystallization:

      • Dried Droplet Method: Apply the matrix to the target plate first and let it dry completely before applying the sample mixed with the matrix solution on top.[14]

      • Lawn Preparation: Create a thin film of matrix on the target plate using a solvent like acetone. After it dries, apply the aqueous sample on top. Focus the laser on the rim of the sample spot during analysis.[14]

    • Optimize Laser Power: Carefully adjust the laser energy. Start with low energy and gradually increase it to find the optimal setting that provides good signal without causing excessive fragmentation.

Issue: Broad peaks and complex spectra, making it difficult to determine the degree of PEGylation.

  • Possible Cause: The inherent polydispersity of the PEG reagent contributes to the heterogeneity of the PEGylated protein, resulting in a distribution of masses rather than a single sharp peak.[3][4] This leads to broadened peaks in the mass spectrum.

  • Troubleshooting Steps:

    • Use High-Resolution Instruments: Employing a MALDI-TOF MS system with a high-mass detector can improve the resolution and detection of high molecular weight, heterogeneous species.[15][16]

    • Data Analysis: The peak of the broad distribution corresponds to the average molecular weight of the PEGylated protein. From this, the average degree of PEGylation can be calculated.[3]

    • Consider Monodisperse PEG: If possible, using monodisperse PEG reagents (single molecular weight) will result in much sharper peaks and simpler spectra, facilitating easier characterization.[17]

Quantitative Data Summary

The selection of an analytical method for characterizing PEGylated proteins depends on the specific information required. The table below provides a comparative overview of the quantitative performance of key techniques.

Analytical TechniqueParameter MeasuredAdvantagesLimitations
SEC-HPLC Hydrodynamic VolumeGood for initial assessment of aggregation and removal of unreacted PEG.[18]May have limited resolution between the PEGylated conjugate and free PEG, especially for large PEGs.[5]
RP-HPLC HydrophobicityHigh resolution, capable of separating positional isomers.[18][19]Can use denaturing conditions (organic mobile phases, high temperature) that may not be suitable for all proteins.[5]
IEX-HPLC Surface ChargeCan separate charge variants and positional isomers under non-denaturing conditions.[18]The "shielding" effect of PEG on surface charges can sometimes lead to weak interactions and poor separation.[5]
MALDI-TOF MS Molecular WeightProvides direct determination of the average molecular weight and heterogeneity, allowing for calculation of the degree of PEGylation.[3][15]PEG polydispersity can broaden peaks and complicate spectra.[4] Ionization can be challenging.[14]
ESI-MS Mass-to-Charge RatioCan be coupled with LC for online separation and analysis. Good for quantitative analysis.[3]Produces multiply charged ions, which can lead to complex spectra, especially with polydisperse PEGs.[4]
¹H NMR PEG Protons vs. Protein ProtonsNon-destructive method for determining the average degree of PEGylation.[2][20] Can also provide information on structural integrity.[21]Lower sensitivity compared to MS. Requires higher sample concentrations.[20]

Experimental Protocols

Protocol 1: Determination of Degree of PEGylation by SEC-HPLC

Objective: To separate and quantify the native protein, PEGylated protein species, and free PEG in a reaction mixture.[5]

Materials:

  • HPLC or UPLC system with a UV detector (and optionally a Refractive Index detector for PEG detection).[5]

  • Size-exclusion chromatography column suitable for the molecular weight range of the analytes.

  • Mobile Phase: Phosphate-buffered saline (PBS) or another buffer that minimizes non-specific interactions.[5]

  • PEGylated protein reaction mixture.

  • Standards for the native protein and activated PEG.

Procedure:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved. Ensure the mobile phase is filtered and degassed.[5]

  • Sample Preparation: Dilute the sample in the mobile phase to a concentration within the linear range of the detector.

  • Chromatographic Run: Inject a defined volume of the prepared sample onto the column. Monitor the elution profile using the UV detector at 280 nm for protein detection. If an RI detector is available, use it in series to detect the PEG, which lacks a strong UV chromophore.[5]

  • Data Analysis: Identify the peaks corresponding to aggregated protein (eluting first), the PEGylated conjugate, the native protein, and the free PEG based on their elution times by comparing them to the standards. The degree of PEGylation can be estimated from the relative peak areas of the PEGylated and native protein peaks.

Protocol 2: Determination of Degree of PEGylation by MALDI-TOF MS

Objective: To determine the average molecular weight of the PEGylated protein and calculate the average number of attached PEG chains.

Materials:

  • MALDI-TOF Mass Spectrometer.

  • MALDI target plate.

  • Matrix solution (e.g., 10 mg/mL sinapinic acid in a 1:1 solution of acetonitrile and 1% aqueous formic acid).[15]

  • PEGylated protein sample, desalted.

  • Unmodified protein control, desalted.

Procedure:

  • Sample Preparation: Ensure the PEGylated protein and unmodified control samples are free of non-volatile salts and buffers, which can interfere with ionization. This can be achieved through dialysis, ultrafiltration, or using a desalting column.[22]

  • Matrix and Sample Application:

    • Mix 1 µL of the matrix solution with 1 µL of the sample solution in an Eppendorf tube.[15]

    • Spot 1 µL of the final mixture onto the MALDI target and allow it to air dry at room temperature.[15]

  • MS Data Acquisition:

    • Insert the target into the mass spectrometer.

    • Acquire mass spectra in linear, positive ion mode. Adjust the laser power to obtain optimal signal intensity and resolution.

  • Data Analysis:

    • Determine the average molecular weight of the unmodified protein and the PEGylated protein from their respective mass spectra.

    • Calculate the mass increase due to PEGylation: Mass Increase = MW(PEGylated Protein) - MW(Unmodified Protein).

    • Calculate the average number of PEG molecules per protein: Number of PEG molecules = Mass Increase / MW(PEG reagent).[22]

Visualizations

experimental_workflow_sec cluster_prep Preparation cluster_analysis SEC-HPLC Analysis cluster_data Data Analysis Sample PEGylation Reaction Mixture Injection Sample Injection Sample->Injection Standards Native Protein & Free PEG Standards PeakID Peak Identification Standards->PeakID MobilePhase Mobile Phase Preparation (e.g., PBS) Equilibration Column Equilibration MobilePhase->Equilibration Equilibration->Injection Separation Size-Based Separation Injection->Separation Detection UV (280nm) & RI Detection Separation->Detection Detection->PeakID Quantification Quantification of Species PeakID->Quantification Degree Determine Degree of PEGylation Quantification->Degree

Caption: Workflow for SEC analysis of PEGylated proteins.

troubleshooting_logic start Poor Resolution in SEC q1 Are Hydrodynamic Radii Sufficiently Different? start->q1 sol1 Optimize Mobile Phase (e.g., additives, organic solvent) q1->sol1 Yes sol2 Consider Alternative Chromatography (RP-HPLC or IEX-HPLC) q1->sol2 No a1_yes Yes a1_no No

Caption: Troubleshooting logic for poor SEC resolution.

characterization_methods cluster_primary Primary Characterization cluster_secondary Secondary Characterization PEG_Protein PEGylated Protein Degree Degree of PEGylation PEG_Protein->Degree Site PEGylation Site PEG_Protein->Site Purity Purity & Heterogeneity PEG_Protein->Purity Structure Structural Integrity PEG_Protein->Structure Activity Biological Activity PEG_Protein->Activity MS MS Degree->MS SEC SEC Degree->SEC NMR NMR Degree->NMR LC-MS/MS LC-MS/MS Site->LC-MS/MS Purity->SEC IEX IEX Purity->IEX RP_HPLC RP_HPLC Purity->RP_HPLC NMR_spec NMR Structure->NMR_spec CD_spec CD Spectroscopy Structure->CD_spec Bioassay Bioassay Activity->Bioassay

Caption: Key characterization methods for PEGylated proteins.

References

Common side reactions with amine-reactive crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with amine-reactive crosslinkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets and potential side-reaction targets for NHS esters on a protein?

N-hydroxysuccinimide (NHS) esters are primarily used to label biomolecules by targeting primary amines.[1] The intended targets are the ε-amino group (-NH₂) of lysine residues and the α-amino group at the N-terminus of a polypeptide chain, which result in stable amide bonds.[1] However, under certain conditions, NHS esters can react with other nucleophilic amino acid side chains. These side reactions are generally less efficient, and the resulting chemical linkages are often less stable than amide bonds. The most common residues involved in side reactions include:

  • Tyrosine (Tyr): The phenolic hydroxyl group can be acylated.[1][2]

  • Serine (Ser) & Threonine (Thr): The aliphatic hydroxyl groups can react.[1][2]

  • Cysteine (Cys): The sulfhydryl group is a potent nucleophile that can react to form a thioester.[1]

  • Histidine (His): The imidazole ring can be acylated.[1]

  • Arginine (Arg): The guanidinium group has shown minor reactivity.[1]

A primary competing reaction is the hydrolysis of the NHS ester by water, which becomes more rapid at higher pH values and converts the ester into a non-reactive carboxylic acid.[1][3]

Q2: How does pH affect the efficiency and side reactions of NHS ester crosslinkers?

The pH of the reaction buffer is a critical factor influencing the specificity and efficiency of NHS ester labeling.[1][3]

  • Optimal pH for Amine Reaction: The reaction with primary amines is most efficient in the pH range of 7.2 to 8.5.[4][5] In this range, a sufficient concentration of the primary amines are in their deprotonated, nucleophilic state (-NH₂).[3]

  • Low pH (<7.0): At lower pH values, primary amines are increasingly protonated (-NH₃⁺), rendering them non-nucleophilic and slowing down the desired reaction.[1] However, reactions with hydroxyl groups on tyrosine, serine, and threonine can become more significant at these lower pH ranges where primary amines are less reactive.[1]

  • High pH (>8.5): At higher pH values, the rate of NHS ester hydrolysis increases significantly, which reduces the overall labeling efficiency.[1][3] While the lysine amine group is more nucleophilic at a higher pH, the short half-life of the NHS ester in the aqueous buffer can become the limiting factor.[1]

Q3: What causes low or no crosslinking product?

Several factors can lead to poor crosslinking efficiency:

  • Suboptimal pH: The reaction buffer pH is outside the optimal 7.2-8.5 range.[5]

  • Presence of Primary Amines in Buffer: Buffers like Tris or glycine contain primary amines that will compete with the target molecules for the crosslinker.[5]

  • Hydrolyzed/Inactive Crosslinker: The NHS ester can be degraded by moisture.[6] It is crucial to use freshly prepared crosslinker solutions and to allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[6]

  • Dilute Protein Solution: In dilute protein solutions, the concentration of water is much higher than that of the primary amines, favoring hydrolysis of the NHS ester.[6]

Q4: My protein precipitated after adding the crosslinker. How can I prevent this?

Protein precipitation can occur for several reasons:

  • High Degree of Crosslinking: Excessive crosslinking can lead to the formation of large, insoluble aggregates.[6] Try reducing the molar excess of the crosslinker or shortening the reaction time.[6]

  • Hydrophobicity of the Crosslinker: Some crosslinkers are hydrophobic and can cause aggregation, especially with sensitive proteins. Consider using a more hydrophilic crosslinker, such as one containing a polyethylene glycol (PEG) spacer.[3]

  • Solvent Effects: If the crosslinker is dissolved in an organic solvent like DMSO or DMF, ensure the final concentration in the reaction mixture is low (typically <10%) to avoid protein denaturation.[3][7]

Q5: My protein lost biological activity after labeling. What could be the cause?

Loss of activity can result from several factors:

  • Modification of Critical Residues: A lysine or N-terminus residue in the active site or a key binding interface may have been modified, blocking its function.[1]

  • Side Reactions: Modification of critical tyrosine, serine, threonine, or cysteine residues could alter the protein's structure or function.[1]

  • Denaturation: High pH or an excess of the crosslinker may have caused the protein to denature.[1]

  • Over-labeling: A high degree of labeling can lead to conformational changes or aggregation, resulting in loss of activity.[1]

Troubleshooting Guides

Issue 1: Low Crosslinking Efficiency
Potential Cause Recommended Solution
Suboptimal pH Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5.[5]
Contaminating Primary Amines Use an amine-free buffer such as PBS, HEPES, or borate.[5] If your protein is in a buffer containing Tris or glycine, perform a buffer exchange using dialysis or a desalting column.[5]
Inactive Crosslinker Always use freshly prepared crosslinker solutions.[6] Store NHS esters desiccated at -20°C and allow the vial to warm to room temperature before opening to prevent moisture condensation.[6]
Dilute Protein Solution Increase the protein concentration to favor the reaction with amines over hydrolysis.[6]
Issue 2: Protein Precipitation
Potential Cause Recommended Solution
Excessive Crosslinking Decrease the molar ratio of the crosslinker to the protein.[3] Optimize the reaction time and temperature; shorter incubation times or lower temperatures (e.g., 4°C) can reduce the extent of crosslinking.[3]
Crosslinker Hydrophobicity Use a water-soluble crosslinker, such as a Sulfo-NHS ester or a PEGylated crosslinker.[3]
High Organic Solvent Concentration Ensure the final concentration of the organic solvent (e.g., DMSO, DMF) is below 10% of the total reaction volume.[3][7]

Quantitative Data Summary

Table 1: Half-life of NHS Esters at Various pH and Temperatures

pHTemperature (°C)Half-life
7.004-5 hours[4][8]
8.6410 minutes[4][8]

Note: These values are general estimates and can vary based on the specific NHS ester compound and buffer conditions.[6]

Experimental Protocols

General Protocol for Protein Crosslinking with a Homobifunctional NHS Ester
  • Protein Preparation: Ensure the protein sample is in an amine-free buffer (e.g., PBS, HEPES, Borate) at a pH between 7.2 and 8.5.[9] If the buffer contains primary amines (e.g., Tris), it must be exchanged via dialysis or gel filtration.[9] The protein concentration should ideally be 1-5 mg/mL.[10]

  • Crosslinker Preparation: Immediately before use, prepare a stock solution of the NHS ester crosslinker in an anhydrous organic solvent such as DMSO or DMF (e.g., 10-25 mM).[7][10] Allow the reagent to equilibrate to room temperature before opening to prevent moisture condensation.[7]

  • Crosslinking Reaction: Add the crosslinker stock solution to the protein sample to achieve the desired final concentration. A 10- to 50-fold molar excess of crosslinker to protein is a common starting point.[7] The final concentration of the organic solvent should not exceed 10%.[7]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[7][10]

  • Quenching: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 7.5, or 1 M glycine, to a final concentration of 20-50 mM.[7][11] Incubate for 15 minutes at room temperature.[7][11]

  • Analysis: The crosslinked protein sample is now ready for analysis by methods such as SDS-PAGE, Western blotting, or mass spectrometry to identify the crosslinked products.[7][10]

Protocol for Quenching Unreacted NHS Esters
  • Prepare Quenching Solution: Prepare a stock solution of a primary amine-containing reagent, such as 1 M Tris-HCl, pH 8.0, or 1 M glycine.[11][12]

  • Add to Reaction: At the end of the desired incubation time for your crosslinking reaction, add the quenching solution to the reaction mixture to a final concentration of 20-100 mM.[11]

  • Incubate: Allow the quenching reaction to proceed for 15-30 minutes at room temperature.[11] This will ensure that all unreacted NHS esters are deactivated.

  • Purification: Proceed with purification steps, such as dialysis or desalting, to remove excess crosslinker and quenching reagent.[11]

Visualizations

G cluster_workflow General Protein Crosslinking Workflow Protein_Preparation 1. Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) Crosslinker_Preparation 2. Prepare Fresh Crosslinker Stock (in DMSO/DMF) Reaction 3. Add Crosslinker to Protein Solution Incubation 4. Incubate (RT or 4°C) Reaction->Incubation Quenching 5. Quench Reaction (e.g., Tris, Glycine) Incubation->Quenching Analysis 6. Analyze Products (SDS-PAGE, MS) Quenching->Analysis

Caption: A typical experimental workflow for protein crosslinking.

G cluster_troubleshooting Troubleshooting Loss of Protein Activity Start Protein Lost Activity After Labeling Check_Residue Was a lysine or N-terminus residue in the active site or a key binding interface? Start->Check_Residue Blocked_Site Primary amine modification likely blocked the active site. Check_Residue->Blocked_Site Yes Check_Conditions Were reaction conditions harsh? (e.g., high pH, excess reagent) Check_Residue->Check_Conditions No Denaturation Denaturation or hydrolysis may have occurred. Check_Conditions->Denaturation Yes Check_Side_Reactions Could there be side reactions on critical Tyr, Ser, Thr, or Cys? Check_Conditions->Check_Side_Reactions No Altered_Structure Modification may alter structure or function. Check_Side_Reactions->Altered_Structure Possible Check_Aggregation Is there evidence of aggregation? Check_Side_Reactions->Check_Aggregation No Aggregation Over-labeling or reagent hydrophobicity may have caused aggregation. Check_Aggregation->Aggregation Yes

Caption: A logical workflow to diagnose the cause of protein inactivity.

G cluster_reaction NHS Ester Reaction Pathways NHS_Ester NHS Ester Crosslinker Aminolysis Aminolysis (Desired Reaction) NHS_Ester->Aminolysis Hydrolysis Hydrolysis (Side Reaction) NHS_Ester->Hydrolysis Amide_Bond Stable Amide Bond (Crosslinked Product) Aminolysis->Amide_Bond Inactive_Acid Inactive Carboxylic Acid Hydrolysis->Inactive_Acid Protein_Amine Protein Primary Amine (-NH2) Protein_Amine->Aminolysis Water Water (H2O) Water->Hydrolysis

Caption: Competing reactions for an NHS ester crosslinker in an aqueous buffer.

References

Technical Support Center: Minimizing Protein-PEG Conjugate Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to identify, resolve, and prevent aggregation during the protein PEGylation process.

Frequently Asked Questions (FAQs)

Q1: What is protein aggregation in the context of PEGylation? Protein aggregation during PEGylation is a phenomenon where protein-PEG conjugates interact and associate to form a range of species from small, soluble oligomers to large, insoluble precipitates.[1] This process can lead to reduced therapeutic efficacy, loss of biological activity, and potential immunogenicity, making its prevention a critical challenge in developing therapeutic proteins.[1]

Q2: What are the primary causes of protein aggregation during PEGylation? Aggregation is a multifaceted issue stemming from three main areas: the protein itself, the PEG reagent, and the reaction conditions.

  • Protein-Related Factors: Some proteins are inherently unstable and prone to aggregation.[2] The presence of pre-existing aggregates in the protein stock can act as seeds for further aggregation.[3]

  • PEG Reagent-Related Factors: The use of bifunctional PEG reagents or the presence of bifunctional impurities (like PEG diol) in monofunctional reagents can cause intermolecular cross-linking, directly linking multiple protein molecules together.[1][4] The molecular weight and chemistry of the PEG can also impact protein stability.[1]

  • Reaction Condition-Related Factors: Suboptimal conditions are a major cause. High protein concentrations increase the likelihood of intermolecular interactions.[1][4][5] The reaction pH, if too close to the protein's isoelectric point (pI), can minimize electrostatic repulsion, leading to aggregation.[1] Higher temperatures can induce partial protein unfolding, exposing hydrophobic patches that promote aggregation.[1][4]

View Diagram: Key Factors Leading to Aggregation

cluster_protein Protein Factors cluster_peg PEG Reagent Factors cluster_conditions Reaction Condition Factors Aggregation Protein-PEG Conjugate Aggregation Prot_Instability Inherent Instability Prot_Instability->Aggregation Prot_Conc High Concentration Prot_Conc->Aggregation Prot_Purity Pre-existing Aggregates Prot_Purity->Aggregation PEG_Purity Bifunctional Impurities PEG_Purity->Aggregation PEG_MW Molecular Weight PEG_MW->Aggregation PEG_Chem Linker Chemistry PEG_Chem->Aggregation Cond_pH Suboptimal pH (near pI) Cond_pH->Aggregation Cond_Temp High Temperature Cond_Temp->Aggregation Cond_Buffer Buffer Composition Cond_Buffer->Aggregation

Caption: Key factors related to the protein, PEG reagent, and reaction conditions that can lead to aggregation.

Q3: How does PEGylation, in general, help prevent protein aggregation? While PEGylation can sometimes cause aggregation if not optimized, the process is more commonly used to prevent it. The attached PEG chain creates a hydrophilic shield around the protein.[4] This shield can mask hydrophobic patches on the protein surface that might otherwise lead to aggregation.[4] Additionally, the steric hindrance provided by the bulky PEG chain physically prevents close contact between protein molecules.[4][6]

Q4: How can I detect and quantify protein aggregation? No single method can cover the entire size range of aggregates, so using a combination of orthogonal techniques is highly recommended.[2][7][8]

Technique Principle Information Provided Typical Size Range
Size-Exclusion Chromatography (SEC) Separates molecules based on hydrodynamic radius.Quantifies monomers, dimers, and higher-order soluble aggregates.[2][7][9]~10 nm to >1 µm (soluble)[2]
Dynamic Light Scattering (DLS) Measures size distribution based on the Brownian motion of particles.[2]Detects the presence of larger aggregates and provides an overall size distribution profile.[2][10]0.6 nm to 6 µm[2][10]
Analytical Ultracentrifugation (AUC) Measures the sedimentation rate of molecules under high centrifugal force.[10]Assesses sample homogeneity and characterizes the molecular weight of different species in solution.[2][10]kDa to MDa[10]
SDS-PAGE (non-reducing) Separates proteins by molecular weight under denaturing conditions.Reveals high-molecular-weight bands corresponding to covalently linked aggregates.[2]Wide range

Troubleshooting Guide

Problem: My solution turned cloudy or formed a precipitate during the PEGylation reaction. What should I do?

Immediate cloudiness indicates rapid and large-scale aggregation.[1] Before consuming more of your valuable protein, the first step is to pause and perform a systematic, small-scale screening of reaction parameters to identify the cause.[1][4]

View Diagram: Systematic Troubleshooting Workflow

start Aggregation Observed (Cloudiness/Precipitate) step1 Step 1: Verify Protein Quality (SEC/DLS on starting material) start->step1 protein_ok Protein is Monomeric step1->protein_ok No aggregates_present Aggregates Present step1->aggregates_present Yes step2 Step 2: Optimize Reaction Conditions (Temp, Protein Conc., Molar Ratio) step3 Step 3: Optimize Buffer System (pH, Ionic Strength, Additives) step2->step3 Aggregation Persists rerun Re-run Reaction step2->rerun Improvement Seen step4 Step 4: Evaluate PEG Reagent (Alternative MW, Chemistry, or Vendor) step3->step4 Aggregation Persists step3->rerun Improvement Seen step4->rerun Improvement Seen consult Consult Specialist step4->consult Aggregation Persists protein_ok->step2 purify Purify Protein (e.g., SEC) aggregates_present->purify purify->step1 resolved Aggregation Resolved rerun->resolved

Caption: A logical workflow for troubleshooting protein aggregation during PEGylation experiments.[1]

Follow these steps:

  • Verify Starting Material: Before troubleshooting the reaction, analyze your stock protein solution using SEC or DLS. Pre-existing aggregates can seed the formation of new ones.[3] If aggregates are present, purify the protein stock via SEC before proceeding.

  • Optimize Reaction Conditions (Small-Scale Screening):

    • Reduce Protein Concentration: High concentrations increase the chance of intermolecular events. Test a range of lower concentrations (e.g., 0.5, 1, 2, 5 mg/mL).[1][4]

    • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 4°C instead of room temperature). This slows down both PEGylation and aggregation kinetics, which can favor the desired modification.[1][5]

    • Optimize PEG:Protein Molar Ratio: A high excess of PEG reagent can lead to over-PEGylation or modification of unfavorable sites, destabilizing the protein.[1] Titrate the molar ratio, starting low (e.g., 1:1, 5:1, 10:1 of PEG to reactive sites).[1][4]

  • Optimize the Buffer System:

    • pH: Ensure the buffer pH is at least 1-1.5 units away from your protein's isoelectric point (pI) to maintain stabilizing electrostatic repulsion.[1]

    • Buffer Type: Avoid buffers with primary amines (e.g., Tris, glycine) if you are using NHS-ester or aldehyde-based PEGylation chemistry, as they will compete with the protein.[1] Phosphate, HEPES, or acetate buffers are often suitable alternatives.[3]

    • Add Stabilizing Excipients: The inclusion of stabilizers in the reaction buffer can be highly effective.

Excipient Class Examples Typical Concentration Mechanism of Action
Sugars / Polyols Sucrose, Trehalose, Sorbitol5-10% (w/v)Act as protein stabilizers through preferential exclusion.[3]
Amino Acids Arginine, Glycine50-100 mMSuppress non-specific protein-protein interactions.[3]
Surfactants Polysorbate 20, Polysorbate 800.01-0.05% (v/v)Reduce surface tension and can prevent surface-induced aggregation.[3]
  • Evaluate the PEG Reagent:

    • Purity: Ensure you are using a high-quality, monofunctional PEG reagent. The presence of bifunctional impurities is a common cause of cross-linking.[1]

    • Molecular Weight & Chemistry: The size and linker chemistry of the PEG can impact stability. If aggregation persists, consider screening PEGs with different molecular weights or an alternative chemistry (e.g., maleimide for cysteine modification instead of NHS ester for amine modification).[1]

Experimental Protocols

Protocol 1: Small-Scale Screening to Minimize Aggregation

This protocol outlines a method to systematically screen protein concentration and PEG:protein molar ratio, two of the most common factors in aggregation.

View Diagram: Experimental Workflow for Screening Conditions

prep 1. Prepare Stocks - Monomeric Protein - Activated PEG - Reaction Buffer setup 2. Set up Reaction Matrix (Vary Protein Conc. & Molar Ratio) prep->setup incubate 3. Incubate Reactions (e.g., 4°C, with gentle mixing) setup->incubate analyze 4. Analyze Aggregation (Turbidity, DLS, or SEC) incubate->analyze optimize 5. Identify Optimal Conditions (Low Aggregation + Desired PEGylation) analyze->optimize

Caption: An experimental workflow for screening optimal PEGylation reaction conditions.[2]

1. Materials:

  • Purified, monomeric protein stock solution

  • Activated PEG reagent

  • Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4)

  • Microcentrifuge tubes or a 96-well plate

2. Procedure:

  • Prepare Stocks: Ensure the starting protein is monomeric via SEC analysis. Prepare a concentrated stock of the activated PEG reagent in an appropriate anhydrous solvent (like DMSO or DMF) immediately before use.[11]

  • Set up Reaction Matrix: Create a matrix of small-scale reactions (50-100 µL total volume) varying the final protein concentration (e.g., 0.5, 1, 2, 5 mg/mL) and the molar ratio of PEG to protein (e.g., 1:1, 5:1, 10:1, 20:1).[3][4]

  • Initiate Reaction: Add the calculated volume of activated PEG stock solution to the protein-buffer mixture. It is best to add the PEG reagent slowly while gently mixing.[3]

  • Incubation: Incubate the reactions for a set time (e.g., 2 hours to overnight) at a controlled temperature (e.g., 4°C).[4]

  • Analysis: Analyze the extent of aggregation in each reaction. This can be done initially by measuring turbidity (absorbance at 350-600 nm) or more quantitatively using DLS or SEC.

  • Optimization: Identify the combination of conditions that results in the lowest level of aggregation while still achieving the desired degree of PEGylation (which can be checked via SDS-PAGE or Mass Spectrometry).[2]

Protocol 2: Analysis of Aggregation by Size-Exclusion Chromatography (SEC)

1. Objective: To separate and quantify the amounts of monomer, soluble aggregates, and unreacted protein in a post-PEGylation reaction mixture.

2. Materials:

  • SEC column suitable for the size range of your protein and its potential aggregates.

  • HPLC or FPLC system with a UV detector (280 nm).

  • Mobile Phase (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Low-protein-binding 0.1 µm or 0.22 µm syringe filters.[1]

3. Procedure:

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dilute a small aliquot of the PEGylation reaction mixture to a suitable concentration (e.g., 0.5-1.0 mg/mL) using the mobile phase.[1]

  • Sample Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any large, insoluble aggregates that could damage the column.[1]

  • Injection and Analysis: Inject a defined volume (e.g., 20-100 µL) of the filtered sample onto the equilibrated column.[1]

  • Data Interpretation: Monitor the elution profile at 280 nm. Aggregates, being larger, will elute first, followed by the PEGylated conjugate, and finally the unmodified monomer. The area under each peak corresponds to the relative amount of each species.

References

Best practices for handling and storing NH2-PEG4-COOMe

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NH2-PEG4-COOMe. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the best practices for handling, storing, and utilizing this bifunctional PEG linker in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It contains a primary amine (-NH2) group and a methyl ester (-COOMe) group, separated by a 4-unit polyethylene glycol (PEG) spacer. The PEG spacer is hydrophilic, which can improve the solubility and pharmacokinetic properties of the conjugated molecule.[1] The primary amine is a versatile functional group that can react with carboxylic acids, activated esters (like NHS esters), and carbonyls.[2][3] The methyl ester can be a reactive partner for primary amines to form a stable amide bond, though this reaction is generally less reactive than with NHS esters.[4] Alternatively, the methyl ester can be hydrolyzed to a carboxylic acid, which can then be activated to react with amines.[5] This dual functionality makes it useful in bioconjugation, drug delivery, and for creating PROTACs.[2]

Q2: How should I store and handle this compound?

Proper storage and handling are crucial to maintain the integrity of the reagent.

  • Storage: For long-term stability, it is recommended to store this compound at -20°C in a dry (desiccated) environment.[5] Some suppliers may recommend storage at 2-8°C for shorter periods.[6] Always refer to the manufacturer's specific instructions.

  • Handling: this compound, like many PEG reagents, can be sensitive to moisture, which can lead to hydrolysis of the ester group.[7][8] Before use, it is best practice to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[7][9] For preparing stock solutions, use anhydrous organic solvents like dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[5][7] It is advisable to prepare solutions fresh before each use and avoid repeated freeze-thaw cycles.[10]

Q3: In what solvents is this compound soluble?

The hydrophilic PEG chain generally imparts good solubility in aqueous solutions and polar organic solvents.[1]

SolventReported SolubilityNotes
Dimethyl Sulfoxide (DMSO) ≥ 100 mg/mLUse of anhydrous DMSO is recommended.[1]
Dimethylformamide (DMF) SolubleA common solvent for preparing stock solutions.[5][7]
Water SolubleThe PEG spacer enhances aqueous solubility.[11]
Phosphate-Buffered Saline (PBS) SolubleSuitable for many bioconjugation reactions.

This data is based on similar PEG compounds and should be confirmed for your specific application.

Troubleshooting Guide

Issue 1: Low or No Conjugation Yield to a Protein/Peptide

Q: I am trying to conjugate this compound to my protein, which has primary amines (lysine residues), but I am seeing a very low yield. What could be the cause?

A: Low conjugation yield when targeting primary amines with the methyl ester group of this compound can be due to several factors. The reaction of a methyl ester with an amine to form an amide is possible but generally requires more forcing conditions (e.g., elevated temperatures, catalysts, or long reaction times) than highly reactive esters like N-hydroxysuccinimide (NHS) esters.[4] Here’s a systematic approach to troubleshooting:

  • Reactivity of the Methyl Ester: The methyl ester is significantly less reactive towards primary amines at neutral pH and room temperature compared to NHS esters.[4] Direct conjugation to proteins under standard physiological buffer conditions may be inefficient.

  • Reaction Conditions:

    • pH: While amine-reactive chemistry with NHS esters is optimal at pH 7.2-8.5, the direct amidation with a methyl ester might require different conditions.[12][13] However, harsh pH conditions can be detrimental to the stability of your protein.

    • Temperature: Increasing the temperature can drive the reaction, but this may also lead to protein denaturation and aggregation.[10]

  • Hydrolysis of the Ester: The methyl ester can hydrolyze, especially at non-neutral pH, converting it to a non-reactive carboxylic acid.[14]

  • Alternative Strategy - Hydrolysis and Activation: A more reliable method is to first hydrolyze the methyl ester to a carboxylic acid and then use a standard carbodiimide coupling chemistry (like EDC/NHS) to react with the primary amines on your protein.[5] This two-step approach offers better control and efficiency under mild, protein-friendly conditions.

Experimental Protocols

Protocol 1: Hydrolysis of Methyl Ester to Carboxylic Acid

This protocol describes the conversion of the methyl ester group of this compound to a carboxylic acid (NH2-PEG4-COOH).

Materials:

  • This compound

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M) for neutralization

  • Organic solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the this compound in an appropriate solvent.

  • Add an excess of NaOH solution to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress (e.g., by TLC or LC-MS) until the starting material is consumed.

  • Upon completion, carefully neutralize the reaction mixture to approximately pH 7 with dilute HCl.

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the carboxylic acid derivative (NH2-PEG4-COOH).[5]

Protocol 2: Conjugation of NH2-PEG4-COOH to a Protein via EDC/NHS Chemistry

This protocol details the conjugation of the hydrolyzed linker (NH2-PEG4-COOH) to primary amines on a protein.

Materials:

  • NH2-PEG4-COOH (from Protocol 1)

  • Target protein in an amine-free buffer (e.g., PBS or MES buffer)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis. The protein concentration should typically be between 1-10 mg/mL.

  • Activate the Carboxylic Acid:

    • Dissolve the NH2-PEG4-COOH in Activation Buffer.

    • Add EDC (typically 1.5-2 equivalents) and NHS or Sulfo-NHS (typically 1.5-2 equivalents) to the linker solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.[5]

  • Conjugation:

    • Add the activated linker solution to the protein solution in the Coupling Buffer. A typical starting molar excess of the linker to the protein is 10-20 fold.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[5]

  • Quench the Reaction (Optional but Recommended):

    • Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS-activated linker.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess linker and by-products by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer.

Visualizations

troubleshooting_workflow start Low Conjugation Yield with This compound check_reactivity Is the methyl ester (-COOMe) group sufficiently reactive under your conditions? start->check_reactivity harsh_conditions Consider if harsher conditions (higher temp, catalyst) are feasible for your biomolecule. check_reactivity->harsh_conditions No alternative_strategy Recommended Alternative: Two-Step Approach check_reactivity->alternative_strategy Likely No protein_stability Risk of protein denaturation or aggregation? harsh_conditions->protein_stability protein_stability->alternative_strategy No, but still low yield stop Re-evaluate experiment or choose a different linker protein_stability->stop Yes hydrolyze Step 1: Hydrolyze methyl ester to carboxylic acid (-COOH) (See Protocol 1) alternative_strategy->hydrolyze activate Step 2: Activate -COOH with EDC/NHS and conjugate to protein amine (-NH2) (See Protocol 2) hydrolyze->activate success Achieve Higher Conjugation Efficiency activate->success

Caption: Troubleshooting workflow for low conjugation yield.

experimental_workflow cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Conjugation start_reagent This compound hydrolysis Base-catalyzed hydrolysis (e.g., NaOH) start_reagent->hydrolysis hydrolyzed_product NH2-PEG4-COOH hydrolysis->hydrolyzed_product activation EDC / NHS Activation hydrolyzed_product->activation protein Protein-NH2 conjugation Amine Coupling (pH 7.2-8.0) protein->conjugation activated_peg NH2-PEG4-CO-NHS activation->activated_peg activated_peg->conjugation final_product Protein-NH-CO-PEG4-NH2 conjugation->final_product

Caption: Recommended two-step conjugation workflow.

References

Technical Support Center: Enhancing ADC Linker Stability in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antibody-Drug Conjugate (ADC) linker stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions related to maintaining ADC integrity in systemic circulation.

Troubleshooting Guides

This section addresses specific issues researchers may encounter during their experiments, offering potential causes and actionable solutions.

Issue 1: You are observing significant premature payload release in plasma during an in vitro assay.

  • Question: What are the likely causes of premature payload release, and how can I address them?

  • Answer: Premature payload release is a critical issue that can lead to off-target toxicity and reduced efficacy.[1][2] The primary causes and recommended solutions are outlined below:

    • Possible Cause 1: Inherent Linker Instability. The chosen linker chemistry may be intrinsically susceptible to hydrolysis or other forms of chemical degradation at physiological pH.[1][3]

      • Solution: Consider selecting a more stable linker. For example, if using a pH-sensitive hydrazone linker which can be prone to hydrolysis, you might switch to a more stable enzyme-cleavable peptide linker or a non-cleavable linker.[1][3][4] A novel silyl ether-based acid-labile linker has shown a half-life of over 7 days in human plasma, a significant improvement over traditional hydrazone linkers.[4][5]

    • Possible Cause 2: Susceptibility to Plasma Proteases. Peptide-based linkers, such as the widely used valine-citrulline (Val-Cit), can be prematurely cleaved by circulating proteases.[1] For instance, Val-Cit is known to be unstable in mouse plasma due to cleavage by carboxylesterase Ces1C, an issue not observed in human plasma.[6][7]

      • Solution: Modify the peptide sequence to reduce susceptibility to non-target proteases. Adding a glutamic acid residue to create a glutamic acid-valine-citrulline (EVCit) tripeptide has been shown to dramatically improve the ADC half-life in mouse models from 2 days to 12 days.[7] Alternatively, linkers like valine-alanine (Val-Ala) may offer better stability and hydrophilicity.[4]

    • Possible Cause 3: Unstable Conjugation Chemistry. The bond connecting the linker to the antibody, particularly when using maleimide chemistry, can be unstable. This can lead to deconjugation via a retro-Michael reaction, where the linker-payload is transferred to other circulating proteins like albumin.[1][8]

      • Solution: Employ self-stabilizing maleimides or explore alternative, more stable conjugation chemistries.[1] Site-specific conjugation at locations with low solvent accessibility can also enhance stability by shielding the linkage from the surrounding environment.[8][9]

Issue 2: Your ADC shows good in vitro stability but poor efficacy and/or high toxicity in vivo.

  • Question: Why is there a discrepancy between my in vitro and in vivo results, and how can I investigate it?

  • Answer: This common issue often points to in vivo stability problems not captured by standard in vitro assays.

    • Possible Cause 1: Species-Specific Linker Cleavage. As mentioned, certain linkers exhibit different stability profiles in preclinical animal models compared to humans.[6] The instability of Val-Cit linkers in mouse plasma is a classic example.[7]

      • Solution: Conduct a thorough pharmacokinetic (PK) study in the relevant animal model.[10] This involves quantifying the intact ADC, total antibody, and free payload over time.[10] If species-specific cleavage is confirmed, consider using a more stable linker (e.g., EVCit for mouse studies) or selecting a more appropriate preclinical species for toxicology studies.[7][11]

    • Possible Cause 2: ADC Aggregation. Hydrophobic linkers and payloads can promote the formation of ADC aggregates in vivo.[1][6] Aggregation can alter pharmacokinetics, reduce efficacy, and potentially trigger an immunogenic response.[1]

      • Solution: Characterize aggregation using methods like Size Exclusion Chromatography (SEC).[12][13] To mitigate aggregation, consider using more hydrophilic linkers, such as those incorporating polyethylene glycol (PEG), or optimizing the formulation with stabilizing excipients.[1][14][15]

    • Possible Cause 3: Inefficient Payload Release at the Tumor. The linker may be too stable, preventing the efficient release of the payload after the ADC has been internalized by target cells.

      • Solution: If using a non-cleavable linker, confirm that the resulting payload-linker-amino acid catabolite is pharmacologically active. For cleavable linkers, verify that the necessary trigger for cleavage (e.g., specific proteases like Cathepsin B) is present and active within the target tumor cells.[1]

Quantitative Data on Linker Stability

The stability of an ADC in plasma is a critical parameter that can be influenced by linker chemistry, conjugation site, and the biological matrix. The following tables summarize representative stability data for different linker types.

Linker TypeCleavage MechanismStability in Human PlasmaKey Considerations
Peptide (Val-Cit) Protease (Cathepsin B)Generally High (stable for >28 days)[2]Can be susceptible to cleavage by carboxylesterase in mouse plasma.[2][6]
Peptide (Glu-Val-Cit) Protease (Cathepsin B)HighDesigned to be more stable in mouse plasma than Val-Cit.[7]
Hydrazone Acid HydrolysisModerate (t½ ~2 days, variable)[1][4]Stability is highly pH-dependent; may not be sufficient for highly potent payloads.[3]
Silyl Ether Acid HydrolysisHigh (t½ >7 days)[4][5]A more stable acid-cleavable alternative to hydrazones.[4][5]
Disulfide Reduction (e.g., by Glutathione)Moderate to LowStability can be improved by introducing steric hindrance near the bond.[1][10]
Thioether (Non-cleavable) N/A (Antibody Degradation)Very HighRelies on lysosomal degradation of the antibody to release the payload.[1]
Linker ModificationTime Point (hours)% Payload Loss in Mouse PlasmaReference
ADC-PEG4 2422%[16]
ADC-PEG8 2412%[16]

This data indicates that longer PEG chains can enhance ADC stability by shielding the payload.[16]

Experimental Protocols

Protocol: In Vitro Plasma Stability Assay using LC-MS

This protocol assesses the stability of an ADC by measuring the change in the drug-to-antibody ratio (DAR) over time.[16][17]

Objective: To determine the rate of payload deconjugation from an ADC in plasma from various species.

Materials:

  • Test ADC

  • Frozen plasma from relevant species (e.g., human, mouse, rat)[12][16]

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Immunoaffinity capture beads (e.g., Protein A/G magnetic beads)[12][18]

  • Elution and reduction buffers

  • Liquid chromatography-mass spectrometry (LC-MS) system[17][18]

Procedure:

  • ADC Incubation: Thaw plasma at 37°C. Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in the plasma. Prepare a parallel control sample by diluting the ADC in PBS.[16]

  • Incubation Conditions: Incubate all samples at 37°C with gentle agitation for the duration of the time course (e.g., up to 7 days).[2][16]

  • Time-Point Sampling: At specified time points (e.g., 0, 6, 24, 48, 96, 168 hours), collect aliquots of the plasma and PBS samples.[16] Immediately snap-freeze the aliquots and store them at -80°C to halt any further degradation until analysis.[16]

  • ADC Isolation (Immunoaffinity Capture): Thaw the collected samples. Isolate the ADC from the complex plasma matrix using anti-human IgG antibody-conjugated or Protein A/G magnetic beads.[16][18]

  • Sample Preparation: Wash the beads to remove non-specifically bound plasma proteins. Elute the captured ADC and, if necessary, reduce the interchain disulfide bonds to separate the heavy and light chains for analysis.[16]

  • LC-MS Analysis: Analyze the samples by LC-MS to determine the relative abundance of different drug-loaded species.[16][18]

  • Data Analysis: Calculate the average DAR at each time point. Plot the average DAR against time to determine the stability profile. The rate of DAR decrease is a direct measure of the ADC's plasma stability.[2][16]

Visualizations

Linker_Cleavage_Pathways cluster_cleavable Cleavable Linkers cluster_non_cleavable Non-Cleavable Linkers ADC ADC in Plasma Enzymatic Enzymatic Cleavage (e.g., Proteases, Esterases) ADC->Enzymatic Hydrolysis Chemical Hydrolysis (pH-sensitive) ADC->Hydrolysis Reduction Reduction (e.g., Glutathione) ADC->Reduction Stable Stable in Plasma ADC->Stable ReleasedPayload Premature Payload Release Enzymatic->ReleasedPayload Hydrolysis->ReleasedPayload Reduction->ReleasedPayload IntactADC Intact ADC Stable->IntactADC

Caption: Mechanisms of ADC linker cleavage in plasma.

Experimental_Workflow cluster_prep Sample Preparation & Incubation cluster_analysis Sample Analysis cluster_data Data Interpretation start Prepare ADC stock and thaw plasma incubate Incubate ADC in plasma and PBS (control) at 37°C start->incubate sampling Collect aliquots at specified time points incubate->sampling freeze Snap-freeze and store samples at -80°C sampling->freeze thaw Thaw samples freeze->thaw capture Isolate ADC via immunoaffinity capture thaw->capture elute Elute and reduce ADC capture->elute lcms Analyze via LC-MS elute->lcms dar Calculate average DAR at each time point lcms->dar plot Plot DAR vs. Time dar->plot stability Determine Stability Profile (Rate of Payload Loss) plot->stability

Caption: Experimental workflow for an in vitro plasma stability assay.

Troubleshooting_Workflow start ADC Instability Observed (e.g., low in vivo efficacy) q1 Is instability species-specific? start->q1 cause1 Probable Cause: Plasma-specific enzymes (e.g., mouse Ces1C) q1->cause1 Yes q2 Is aggregation observed (via SEC)? q1->q2 No sol1 Solution: - Use modified linker (e.g., EVCit) - Select different animal model cause1->sol1 end Re-evaluate ADC with modifications sol1->end cause2 Probable Cause: Hydrophobic linker/payload q2->cause2 Yes q3 Is conjugation chemistry known to be labile? q2->q3 No sol2 Solution: - Use hydrophilic linkers (PEG) - Optimize formulation cause2->sol2 sol2->end cause3 Probable Cause: Retro-Michael reaction (maleimide chemistry) q3->cause3 Yes q3->end No sol3 Solution: - Use stabilized maleimides - Explore alternative chemistries cause3->sol3 sol3->end

Caption: Troubleshooting workflow for diagnosing ADC instability.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary challenges related to ADC linker stability?

    • A1: The main challenge is balancing two opposing needs: the linker must be highly stable in systemic circulation to prevent premature payload release, which causes off-target toxicity, yet it must be efficiently cleaved to release the drug at the tumor site.[1] Key issues arising from instability include off-target toxicity, reduced efficacy, and ADC aggregation.[1]

  • Q2: What are the main stability differences between cleavable and non-cleavable linkers?

    • A2: Cleavable linkers are designed to be broken by triggers in the tumor environment (e.g., low pH, specific enzymes), offering versatile release mechanisms but carrying a higher risk of premature cleavage in circulation.[1][14] Non-cleavable linkers (e.g., thioether) rely on the complete degradation of the antibody in the lysosome to release the payload. This generally results in greater plasma stability and a lower risk of off-target toxicity.[1][10]

  • Q3: How does the conjugation site on the antibody affect linker stability?

    • A3: The location of conjugation significantly impacts stability.[19][20] Conjugation at sites with high solvent accessibility can lead to rapid deconjugation, especially with thiol-reactive linkers, due to exchange reactions with proteins like albumin.[8] Conversely, conjugation at less solvent-accessible sites can shield the linker, enhancing its stability in plasma.[1][8]

  • Q4: Can the drug-to-antibody ratio (DAR) influence plasma stability?

    • A4: Yes. ADCs with a high DAR, particularly those with hydrophobic payloads, have a greater tendency to aggregate, which can lead to rapid clearance from circulation.[8][21] While a higher DAR can increase potency, it must be balanced with its potential negative impact on stability and pharmacokinetics.[]

  • Q5: What are the best analytical methods to measure ADC stability in plasma?

    • A5: A combination of methods is often used. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for determining the average DAR and identifying different drug-loaded species.[17][18] Ligand-binding assays like ELISA can be used to quantify intact ADC or total antibody.[2] Size Exclusion Chromatography (SEC) is the standard method for detecting and quantifying aggregates.[12][23][24]

References

Quantification of conjugation efficiency for PEG linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for quantifying PEG linker conjugation efficiency. This resource provides researchers, scientists, and drug development professionals with detailed guides, protocols, and data to support their bioconjugation experiments.

Frequently Asked Questions (FAQs) - General Concepts

Q1: What are the most critical factors influencing PEGylation efficiency?

A1: Achieving high conjugation efficiency depends on several critical reaction parameters. The most common factors to control are:

  • pH: The pH of the reaction buffer is crucial as it affects the reactivity of the functional groups on both the PEG linker and the target molecule.[1][2] For example, NHS-ester reactions with primary amines are most efficient at a pH between 7.2 and 8.5.[3]

  • Molar Ratio: The ratio of the PEG reagent to the target molecule (e.g., protein) directly influences the extent of conjugation.[1][4] A low molar excess may lead to incomplete reactions, while an excessive amount can result in multi-PEGylated species and complicate purification.[1]

  • Temperature and Time: Reaction kinetics are temperature-dependent. While higher temperatures can speed up the reaction, they may also risk denaturing the protein or degrading reagents.[1] Reactions are often performed at room temperature for 1-2 hours or at 4°C overnight to balance efficiency and stability.[5]

  • Reagent Quality: The stability and activity of the PEG reagent are paramount.[1] Reagents like NHS esters are moisture-sensitive and can hydrolyze, rendering them inactive.[3][6] It is crucial to use freshly prepared solutions and store stock reagents under appropriate conditions (e.g., desiccated at -20°C).[6]

  • Buffer Composition: The reaction buffer must be free of components that could compete with the target molecule.[1] For instance, buffers containing primary amines, such as Tris, should not be used for NHS-ester-based conjugations as they will compete for the reagent.[3][5]

Q2: How does the choice of PEG linker functional group affect conjugation?

A2: The functional group on the PEG linker determines its target on the biomolecule and the resulting bond stability. The two most common chemistries are:

  • Amine-Reactive (e.g., NHS Esters): These are highly popular for their efficiency in reacting with primary amines (the N-terminus and lysine residues on proteins) to form stable amide bonds.[7][8] This reaction is highly pH-dependent.[9]

  • Thiol-Reactive (e.g., Maleimides): These react very specifically with thiol (-SH) groups from cysteine residues.[7][8] This allows for more site-specific and controlled conjugation, as cysteine residues are typically less abundant than lysine residues.[7] The reaction is most efficient at a neutral pH (6.5-7.5) and forms a stable thioether bond.[10]

Click chemistry groups, such as azides and alkynes, are also used for highly specific and efficient reactions that proceed quickly without side products.[7][8]

Q3: What are the main causes of heterogeneity in PEGylated products?

A3: Product heterogeneity is a common challenge in PEGylation and can arise from several sources:

  • Variable Degree of PEGylation: Multiple reactive sites on a protein can lead to the attachment of different numbers of PEG chains (e.g., mono-, di-, tri-PEGylated species).[4]

  • Positional Isomerism: Even with a single PEG chain attached, it can be located at different sites on the protein (e.g., different lysine residues), resulting in a mixture of isomers.[4]

  • Incomplete Reactions: A significant amount of unreacted protein remaining in the final mixture contributes to heterogeneity.[4]

Strategies to control heterogeneity include adjusting the molar ratio of PEG to protein, controlling reaction conditions (pH, time), and employing site-specific conjugation chemistries.[4]

FAQs - Quantification Methods

Q4: What are the primary methods for quantifying PEG conjugation efficiency?

A4: Several analytical techniques can be used to quantify the degree of PEGylation. The choice depends on the specific requirements of the analysis, such as the need for high resolution, mass accuracy, or throughput.

MethodPrincipleProsCons
Size-Exclusion HPLC (SEC-HPLC) Separates molecules based on their hydrodynamic size. PEGylation increases the size of a protein, causing it to elute earlier than the unmodified version.[11][12]Robust, reproducible, excellent for separating aggregates and determining purity.[13][14]May have insufficient resolution to separate different PEGylated species (mono-, di-) or free PEG from the conjugate.[15]
Mass Spectrometry (MALDI-TOF & ESI-MS) Measures the mass-to-charge ratio of molecules. The mass increase corresponds to the number of attached PEG molecules.[11][16]Provides precise molecular weight and can determine the exact number of attached PEG chains.[17][18]Can be challenging for very large or heterogeneous samples. ESI-MS spectra can be complex due to multiple charge states.[16][17]
SDS-PAGE Separates proteins based on molecular weight. PEGylated proteins migrate more slowly than their unmodified counterparts, appearing as a smear or a higher molecular weight band.Simple, widely available, good for a quick qualitative assessment of the reaction outcome.Semi-quantitative at best; PEG can affect staining efficiency, making accurate quantification difficult.[11]
UV-Vis Spectroscopy Measures absorbance to determine protein concentration. Can be used to quantify PEG if the PEG reagent contains a chromophore.[11]Simple and fast for determining overall protein concentration.Indirect method for PEG quantification; requires the PEG or linker to have a unique absorbance signal.[11]
Ion-Exchange HPLC (IEX-HPLC) Separates molecules based on net surface charge. PEGylation can shield or neutralize charged residues (like lysine), altering the protein's elution profile.[14]Can separate species with different degrees of PEGylation and sometimes positional isomers.[14]Method development can be more complex; requires careful buffer and pH selection.
Q5: How is conjugation efficiency calculated from SEC-HPLC data?

A5: Conjugation efficiency is typically calculated by comparing the peak areas of the conjugated protein, the unconjugated protein, and any aggregates. The calculation is as follows:

  • Identify Peaks: In the chromatogram (monitoring at 280 nm), identify the peaks corresponding to the PEGylated protein conjugate (elutes earliest), the unconjugated protein, and any aggregates (elute even earlier).[11]

  • Integrate Peak Areas: Determine the area under each identified peak.

  • Calculate Efficiency: Use the following formula:

    Conjugation Efficiency (%) = [ (Area of Conjugate Peak) / (Area of Conjugate Peak + Area of Unconjugated Peak) ] x 100

This calculation gives the percentage of the protein that has been successfully conjugated.

Troubleshooting Guide: Low Conjugation Yield

Low or no yield is one of the most common issues in PEGylation experiments. This guide provides a systematic approach to diagnosing the problem.

dot

Troubleshooting_Low_Yield cluster_start cluster_checks cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_target Target Molecule Issues cluster_solutions start Low Conjugation Yield Detected (via HPLC, MS, or SDS-PAGE) check_reagents 1. Check Reagent Quality check_conditions 2. Verify Reaction Conditions check_target 3. Assess Target Molecule hydrolysis Is the PEG reagent (e.g., NHS-ester) active? It may have hydrolyzed. check_reagents->hydrolysis solution Solution: Use fresh reagents, optimize pH/ratio, ensure protein purity and concentration. check_reagents->solution ph_check Is the buffer pH correct? (e.g., 7.2-8.5 for NHS) check_conditions->ph_check check_conditions->solution purity Is the protein pure? (Contaminants compete) check_target->purity check_target->solution storage Were reagents stored correctly (e.g., desiccated, -20°C)? fresh_prep Were solutions prepared fresh before use? buffer_comp Does the buffer contain competing nucleophiles (e.g., Tris, Azide)? ratio_check Is the PEG:Protein molar ratio sufficient? concentration Is the protein concentration too low?

Caption: Troubleshooting flowchart for low PEGylation yield.

Detailed Experimental Protocols

Protocol: Amine-Reactive PEGylation using an NHS Ester

This protocol describes a general procedure for conjugating an NHS-ester functionalized PEG linker to a protein and subsequently analyzing the efficiency by SEC-HPLC.

Materials:

  • Protein: In an amine-free buffer (e.g., PBS, pH 7.4). Purity should be >95%.

  • mPEG-NHS Ester: Stored desiccated at -20°C.

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4-8.0.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Solvent: Anhydrous DMSO or DMF for dissolving the PEG reagent.

  • SEC-HPLC System: With a UV detector and a suitable SEC column (e.g., Superdex 200 or equivalent).

  • SEC Mobile Phase: e.g., 150 mM Sodium Phosphate, pH 7.0.[12]

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is at a suitable concentration (e.g., 1-10 mg/mL) in the Reaction Buffer.[9]

    • If the protein is in a buffer containing primary amines (like Tris), perform a buffer exchange into the Reaction Buffer.[5]

  • PEG Reagent Preparation:

    • Allow the mPEG-NHS ester vial to warm to room temperature before opening to prevent moisture condensation.[6]

    • Immediately before use, dissolve the mPEG-NHS ester in anhydrous DMSO or DMF to a known concentration (e.g., 100 mg/mL).

  • Conjugation Reaction:

    • Add the desired molar excess of the dissolved PEG reagent to the protein solution (a 5- to 20-fold molar excess is a common starting point).[3][6]

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-12 hours with gentle stirring.[3]

  • Quenching:

    • Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM.[6]

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.[5]

  • Purification & Analysis (SEC-HPLC):

    • Filter the quenched reaction mixture through a 0.22 µm syringe filter.[1]

    • Equilibrate the SEC column with the SEC Mobile Phase until a stable baseline is achieved.[1][14]

    • Inject the filtered sample onto the equilibrated column.

    • Monitor the elution profile at 280 nm.

    • Identify and integrate the peaks corresponding to the PEGylated conjugate and the unconjugated protein to calculate the conjugation efficiency.

dot

PEGylation_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification cluster_result 4. Outcome prep_protein Prepare Protein (Correct Buffer, pH, Conc.) react Mix & Incubate (Control Time, Temp) prep_protein->react prep_peg Prepare PEG Reagent (Dissolve Fresh) prep_peg->react quench Quench Reaction (e.g., add Tris) react->quench purify Purification (e.g., SEC, IEX) quench->purify analyze Quantification (HPLC, MS, SDS-PAGE) purify->analyze result Pure Conjugate & Efficiency Data analyze->result

Caption: General experimental workflow for protein PEGylation.

Diagram of Competing Reactions in NHS-Ester Chemistry

A key challenge in amine-reactive PEGylation is the competition between the desired conjugation reaction and the hydrolysis of the active NHS ester. This balance is highly pH-dependent.

dot

Competing_Reactions reagent Active PEG-NHS Ester conjugation conjugation reagent->conjugation + Protein-NH₂ (Optimal pH 7.2-8.5) hydrolysis hydrolysis reagent->hydrolysis + H₂O (Rate increases with pH) product_good product_good conjugation->product_good product_bad product_bad hydrolysis->product_bad

Caption: Competing reaction pathways for NHS-ester PEGylation.

References

Validation & Comparative

A Comparative Guide to NH2-PEG4-COOMe and Other Short-Chain PEG Linkers (PEG2, PEG6, PEG8) in Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical design parameter in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker, which connects the targeting moiety to the payload, profoundly influences the efficacy, safety, and pharmacokinetic profile of the entire construct.[1] Among the diverse linker technologies, discrete, short-chain polyethylene glycol (PEG) linkers have become indispensable tools due to their ability to enhance solubility, improve stability, and provide precise spatial control between the conjugated molecules.[2][3]

This guide provides an objective comparison of NH2-PEG4-COOMe with its shorter and longer counterparts—NH2-PEG2-COOMe, NH2-PEG6-COOMe, and NH2-PEG8-COOMe. We will explore their performance characteristics, supported by a synthesis of available experimental data, and provide detailed methodologies for key evaluative experiments.

The Impact of PEG Chain Length on Bioconjugate Performance

The length of the PEG linker is not merely a spacer; it is a critical determinant of the physicochemical properties and biological activity of the bioconjugate.[4][5] Key parameters affected by the number of PEG units include:

  • Hydrophilicity and Solubility: Many potent cytotoxic payloads used in ADCs are hydrophobic, which can lead to aggregation and rapid clearance. The inclusion of a hydrophilic PEG linker mitigates this issue, improving the solubility and formulation stability of the bioconjugate. Generally, a longer PEG chain imparts greater hydrophilicity.[6][7]

  • Pharmacokinetics: PEGylation increases the hydrodynamic radius of a molecule, which can lead to reduced renal clearance and a longer plasma half-life. This prolonged circulation can result in greater accumulation in tumor tissue for ADCs.[8][9]

  • Steric Hindrance and In Vitro Potency: There is often a trade-off between the pharmacokinetic benefits of longer linkers and in vitro potency. While longer linkers can enhance in vivo performance, they may also introduce steric hindrance that can slightly impede binding to the target receptor or cellular internalization, potentially leading to a decrease in in vitro cytotoxicity.[4][10][11] Conversely, shorter linkers can lead to more compact conjugates that may exhibit higher in vitro potency.[4]

  • Ternary Complex Formation (in PROTACs): The linker must have an optimal length to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase. A linker that is too short may cause steric hindrance, while one that is too long may not effectively bring the proteins together.[12][13][14]

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key performance metrics. It is important to note that this data is compiled from different experimental systems (e.g., different antibodies, payloads, and cell lines), and direct comparisons should be made with this in mind. The data illustrates general trends rather than absolute values for direct comparison.

Table 1: Physicochemical Properties of NH2-PEGn-COOMe Linkers

PropertyNH2-PEG2-COOMeThis compoundNH2-PEG6-COOMeNH2-PEG8-COOMeGeneral Trend with Increasing PEG Length
Molecular Weight ~177 g/mol ~265 g/mol ~353 g/mol ~441 g/mol Increases
Calculated LogP *LowLowerLowerLowestDecreases (Increased Hydrophilicity)
Flexibility ModerateHighHigherHighestIncreases

Table 2: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance (Illustrative Data)

ParameterPEG2 LinkerPEG4 LinkerPEG8 LinkerPEG12 LinkerReference
In Vitro Cytotoxicity (IC50) Highly PotentHighly PotentPotency may be slightly reducedPotency often reduced[4]
Plasma Half-life Moderately IncreasedModerately IncreasedIncreasedSignificantly Increased[8]
In Vivo Efficacy (Tumor Growth Inhibition) EffectiveEffectiveImprovedOften Superior[8]
ADC Stability (% Aggregate after 4 weeks at 4°C) ~1.8%~1.5%~1.2%~1.0%[6]

This table presents hypothetical and synthesized data based on trends reported in the literature to illustrate the general performance of ADCs with varying short to medium PEG linker lengths.

Table 3: Impact of PEG Linker Length on PROTAC Degradation Efficiency (Illustrative Data)

Target ProteinLinker LengthDC50 (nM)Dmax (%)Reference
Protein XPEG22590[12][13]
Protein XPEG41595[12][13][15]
Protein XPEG610>95[15]
Protein XPEG81890[13]
Protein YPEG45085[12][13][15]
Protein YPEG67580[15]

This table provides hypothetical data based on general trends observed in PROTAC development, where an optimal linker length, rather than a linear increase, often yields the best degradation performance.

Mandatory Visualization

ADC_Mechanism ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

PROTAC_Workflow start Start: Design & Synthesize PROTAC with varied PEG Linker Lengths (PEG2, PEG4, PEG6, PEG8) treatment Treat Cancer Cell Lines with PROTACs at Varying Concentrations start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis western_blot Western Blot Analysis for Target Protein Levels lysis->western_blot data_analysis Data Analysis: Determine DC50 and Dmax western_blot->data_analysis decision Optimal Linker Length Identified? data_analysis->decision end End: Proceed with Optimized PROTAC decision->end Yes iterate Iterate: Synthesize New Linker Lengths or Chemistries decision->iterate No

Caption: Experimental workflow for evaluating PROTAC degradation efficiency.

Experimental Protocols

Detailed and reproducible methodologies are crucial for the comparative evaluation of bioconjugates with different PEG linker lengths.

Protocol 1: In Vitro Cytotoxicity Assay (MTT-based)

This assay determines the potency of an ADC by measuring its ability to kill cancer cells in culture.[10]

Materials:

  • Target cancer cell line (e.g., NCI-N87 for HER2-targeted ADCs)

  • Appropriate cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS) and Penicillin-Streptomycin

  • ADCs with NH2-PEG2, PEG4, PEG6, and PEG8 linkers

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • ADC Treatment: Prepare serial dilutions of the ADCs in complete cell culture medium. Add the diluted ADCs to the respective wells. Include wells with untreated cells as a negative control and cells treated with the free payload as a positive control.

  • Incubation: Incubate the plates for 72-96 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and incubate for at least 1 hour at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration at which 50% of the cells are killed) using a non-linear regression analysis.

Protocol 2: Plasma Stability Assay

This assay assesses the stability of the drug conjugate in a biological matrix by measuring the amount of intact conjugate over time.

Materials:

  • ADCs with different PEG linker lengths

  • Fresh human or mouse plasma

  • Incubator at 37°C

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the ADCs in plasma at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), aliquot a sample of the mixture.

  • Quenching: Immediately quench the reaction by adding the cold quenching solution to precipitate plasma proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant containing the ADC by LC-MS/MS to quantify the amount of intact conjugate.

  • Calculation: Calculate the percentage of intact ADC remaining at each time point relative to the amount at time zero to determine the half-life.

Protocol 3: Characterization of PEGylated Proteins by HPLC

High-Performance Liquid Chromatography (HPLC) is a key analytical technique for assessing the purity and homogeneity of PEGylated proteins.[16]

A. Size-Exclusion Chromatography (SEC-HPLC)

This method separates molecules based on their hydrodynamic size and is useful for quantifying aggregates.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A suitable SEC column (e.g., TSKgel G3000SWxl).

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Sample Preparation: Dilute the protein sample in the mobile phase to approximately 1 mg/mL and filter through a 0.22 µm filter.

B. Reversed-Phase HPLC (RP-HPLC)

This method separates molecules based on their hydrophobicity and can be used to separate proteins with different degrees of PEGylation.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C4 or C18 reverse-phase column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient might be 20-80% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 45-60 °C.

  • Detection: UV absorbance at 214 nm or 280 nm.

Conclusion

The choice of PEG linker length is a critical parameter in the design of bioconjugates, with a significant impact on their physicochemical properties and biological activity. Shorter PEG linkers, such as NH2-PEG2-COOMe and this compound, often contribute to high in vitro potency and may be advantageous in applications like PROTACs where precise spatial orientation is key.[4][5] Longer linkers like NH2-PEG6-COOMe and NH2-PEG8-COOMe tend to provide greater improvements in solubility and in vivo pharmacokinetics, which can lead to enhanced overall therapeutic efficacy, particularly for ADCs.[8][10] The optimal PEG linker length is highly context-dependent and must be empirically determined for each specific bioconjugate, taking into account the properties of the targeting moiety, the payload, and the biological target. A systematic evaluation of a range of PEG linker lengths, using the protocols outlined in this guide, is therefore crucial in the preclinical development of any new biotherapeutic.

References

A Head-to-Head Comparison: NH2-PEG4-COOMe vs. Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a pivotal decision in the design of an effective and safe Antibody-Drug Conjugate (ADC). The linker, the molecular bridge between the antibody and the cytotoxic payload, dictates the ADC's stability, mechanism of drug release, and ultimately, its therapeutic index. This guide provides an objective comparison of a non-cleavable hydrophilic linker, represented by NH2-PEG4-COOMe, and various classes of cleavable linkers, supported by experimental data from published studies.

The fundamental distinction lies in the payload release mechanism. Non-cleavable linkers, such as those incorporating polyethylene glycol (PEG) chains like this compound, rely on the complete degradation of the antibody within the lysosome to release the payload.[1][2] In contrast, cleavable linkers are engineered to break and release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell, such as enzymes, pH, or reducing agents.[3][4] This difference has profound implications for an ADC's efficacy, safety, and pharmacokinetic profile.

Quantitative Data Comparison

Direct head-to-head comparisons of ADCs using this compound and various cleavable linkers with the same antibody and payload are limited in publicly available literature. The following tables summarize representative data from various studies to facilitate a comparative overview. It is crucial to consider the specific antibody, payload, and experimental conditions when interpreting these data.

Table 1: Comparative Plasma Stability of ADCs with Different Linker Technologies

Linker TypeLinker ExampleADC ModelPlasma SourceStability MetricFindingReference(s)
Non-Cleavable (PEGylated) Thioether-PEGAffibody-Drug ConjugateMouseIn vivo half-lifePEGylation improved pharmacokinetic profile compared to non-PEGylated linkers.[5]
Non-Cleavable SMCC (Thioether)Trastuzumab-MCC-DM1 (Kadcyla®)HumanIn vivo half-lifeGenerally longer half-life compared to cleavable linker ADCs.[6]
Cleavable (Enzyme-sensitive) Val-CitTrastuzumab-vc-MMAEHumanIn vitro incubationNo significant degradation observed after 28 days.[7]
Cleavable (Enzyme-sensitive) Val-CitAnti-CD22-vc-MMAEMouseIn vivo half-lifeShorter half-life compared to non-cleavable counterparts in some studies.[8]
Cleavable (pH-sensitive) HydrazoneInotuzumab ozogamicinHumanIn vivo half-lifeHalf-life of approximately 2-3 days.[1]
Cleavable (Redox-sensitive) DisulfideAnti-HER2 4D5 PDS-MMAEMouseIn vivo (24h)Less stable in vivo than in plasma.[9]

Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Linker Technologies

Linker TypeLinker ExampleADC ModelTarget Cell LineIC50 (nM)Reference(s)
Non-Cleavable Cys-linker-MMAEmil40-ADCBT-474 (HER2+)~0.01[10]
Non-Cleavable SMCCTrastuzumab-MCC-DM1 (T-DM1)SK-BR-3 (HER2+)2.8[8]
Cleavable (Enzyme-sensitive) Val-CitTrastuzumab-vc-MMAESK-BR-3 (HER2+)0.5[8]
Cleavable (Enzyme-sensitive) Val-AlaMMAE conjugateHER2+ cells92 pM[11]
Cleavable (pH-sensitive) HydrazoneGemtuzumab ozogamicinHL-60~0.1[8]
Cleavable (Enzyme-sensitive) Sulfatase-cleavableMMAE conjugateHER2+ cells61 pM[11]

Table 3: In Vivo Efficacy (Tumor Growth Inhibition) of ADCs with Different Linker Technologies

Linker TypeLinker ExampleADC ModelTumor ModelDosageTumor Growth Inhibition (%)Reference(s)
Non-Cleavable mc-MMADAnti-HER2 ADCBxPC3 Xenograft10 mg/kgReduced efficacy for less stable conjugation sites.[12]
Non-Cleavable SMCCTrastuzumab-MCC-DM1 (Kadcyla®)JIMT-1 Breast CancerNot specifiedSuperior efficacy compared to lower DAR conjugates.[6]
Cleavable (Enzyme-sensitive) Val-CitAnti-CD22-vc-MMAEBJAB-luc Xenograft1 mg/kgSignificant tumor regression.[8]
Cleavable (Enzyme-sensitive) Val-CitTrastuzumab-vc-MMAENCI-N87 Gastric Carcinoma XenograftSingle doseDose-dependent tumor growth inhibition.[13]
Cleavable (Enzyme-sensitive) β-galactosidase-cleavableTrastuzumab-MMAEXenograft Mouse Model1 mg/kg57-58% reduction in tumor volume.[11]

Mechanisms of Action and Key Differentiators

The choice between a non-cleavable PEGylated linker and a cleavable linker impacts several key aspects of ADC performance:

  • Payload Release: Non-cleavable linkers release the payload as a conjugate with the linker and an amino acid residue after lysosomal degradation of the antibody.[9] Cleavable linkers release the payload in its native or near-native form upon encountering a specific trigger.[3]

  • Bystander Effect: Cleavable linkers can induce a "bystander effect" where the released, membrane-permeable payload diffuses out of the target cell and kills neighboring antigen-negative tumor cells.[1][3] This is particularly advantageous in heterogeneous tumors. Non-cleavable linkers generally have a lower bystander effect as the released payload-linker-amino acid complex is often less membrane-permeable.[6]

  • Plasma Stability: Non-cleavable linkers, especially those incorporating hydrophilic PEG chains, generally exhibit higher plasma stability, leading to a longer circulation half-life and reduced potential for premature payload release and off-target toxicity.[2][14]

  • Hydrophilicity: The inclusion of PEG moieties, as in this compound, enhances the hydrophilicity of the ADC. This can improve solubility, reduce aggregation, and lead to more favorable pharmacokinetic properties.[1]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate comparison of different ADC linker technologies.

In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC in plasma by measuring the amount of intact ADC and/or released payload over time.

Methodology:

  • Incubation: Incubate the test ADC at a final concentration of 100 µg/mL in plasma from relevant species (e.g., human, mouse, rat) at 37°C. Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Sample Analysis (LC-MS):

    • To quantify free payload, precipitate plasma proteins with an organic solvent (e.g., acetonitrile).

    • Analyze the supernatant using liquid chromatography-mass spectrometry (LC-MS/MS) to determine the concentration of the released payload.

    • To determine the drug-to-antibody ratio (DAR), the ADC can be captured using affinity beads (e.g., Protein A) and then analyzed by LC-MS.

  • Data Analysis: Plot the concentration of the released payload or the average DAR over time to determine the plasma half-life of the ADC.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To measure the potency of an ADC in killing cancer cells.

Methodology:

  • Cell Culture: Plate target cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and relevant controls (e.g., isotype control ADC, free payload). Add the dilutions to the cells and incubate for a period of 3-5 days.

  • Cell Viability Measurement: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: Solubilize the formazan crystals and measure the absorbance at 570 nm. Plot the percentage of viable cells against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a non-linear regression analysis.

In Vivo Efficacy Study (Xenograft Models)

Objective: To evaluate the anti-tumor activity of an ADC in a living organism.

Methodology:

  • Tumor Implantation: Implant human tumor cells (cell lines or patient-derived xenografts) subcutaneously into immunocompromised mice.

  • Tumor Growth Monitoring: Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³).

  • ADC Administration: Randomize the mice into treatment groups and administer the ADC, a vehicle control, and any relevant control ADCs intravenously at specified doses and schedules.

  • Efficacy Assessment: Measure tumor volume and body weight regularly (e.g., twice weekly). The primary endpoint is often tumor growth inhibition (TGI) or tumor regression.

  • Data Analysis: Compare the tumor growth curves between the different treatment groups to determine the efficacy of the ADC.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the structures, mechanisms, and workflows.

ADC_Structure cluster_non_cleavable ADC with Non-Cleavable PEG Linker cluster_cleavable ADC with Cleavable Linker Antibody_NC Antibody PEG4_Linker This compound (Non-Cleavable) Antibody_NC->PEG4_Linker Payload_NC Payload PEG4_Linker->Payload_NC Antibody_C Antibody Cleavable_Linker Cleavable Linker (e.g., Val-Cit) Antibody_C->Cleavable_Linker Payload_C Payload Cleavable_Linker->Payload_C

Figure 1: ADC Structures with Different Linkers.

ADC_Internalization_Release cluster_non_cleavable_pathway Non-Cleavable Linker Pathway cluster_cleavable_pathway Cleavable Linker Pathway ADC_NC_binds ADC Binds to Antigen Internalization_NC Internalization (Endocytosis) ADC_NC_binds->Internalization_NC Lysosome_NC Trafficking to Lysosome Internalization_NC->Lysosome_NC Degradation Antibody Degradation Lysosome_NC->Degradation Payload_Release_NC Payload-Linker-AA Release Degradation->Payload_Release_NC ADC_C_binds ADC Binds to Antigen Internalization_C Internalization (Endocytosis) ADC_C_binds->Internalization_C Lysosome_C Trafficking to Lysosome Internalization_C->Lysosome_C Cleavage Linker Cleavage (Enzymes, pH) Lysosome_C->Cleavage Payload_Release_C Payload Release Cleavage->Payload_Release_C Bystander_Effect Bystander Effect Payload_Release_C->Bystander_Effect

Figure 2: Intracellular Trafficking and Payload Release.

Experimental_Workflow ADC_Synthesis ADC Synthesis & Characterization In_Vitro_Assays In Vitro Assays ADC_Synthesis->In_Vitro_Assays Plasma_Stability Plasma Stability (LC-MS) In_Vitro_Assays->Plasma_Stability Cytotoxicity Cytotoxicity (MTT Assay) In_Vitro_Assays->Cytotoxicity In_Vivo_Studies In Vivo Studies In_Vitro_Assays->In_Vivo_Studies Data_Analysis Data Analysis & Comparison Plasma_Stability->Data_Analysis Cytotoxicity->Data_Analysis Pharmacokinetics Pharmacokinetics In_Vivo_Studies->Pharmacokinetics Efficacy Efficacy (Xenograft Model) In_Vivo_Studies->Efficacy Pharmacokinetics->Data_Analysis Efficacy->Data_Analysis

Figure 3: General Experimental Workflow for ADC Comparison.

Conclusion

The decision between a non-cleavable linker like this compound and a cleavable linker is a critical strategic choice in ADC development, with no single answer being universally superior.

This compound and other non-cleavable PEGylated linkers offer the significant advantages of enhanced plasma stability and a more favorable pharmacokinetic profile, which can translate to a wider therapeutic window and reduced off-target toxicity.[2][14] This makes them particularly suitable for ADCs targeting highly and homogeneously expressed antigens where a bystander effect is not essential.

Cleavable linkers , on the other hand, provide the potent advantage of the bystander effect, enabling the killing of neighboring antigen-negative tumor cells.[1][3] This is a crucial feature for treating heterogeneous tumors. However, this often comes with the trade-off of potentially lower plasma stability and a narrower therapeutic window.

Ultimately, the optimal linker strategy depends on a comprehensive evaluation of the target biology, the tumor microenvironment, the properties of the payload, and the desired balance between efficacy and safety. The experimental data and protocols provided in this guide serve as a valuable resource for making an informed decision in the rational design of the next generation of antibody-drug conjugates.

References

The Architect's Blueprint: A Comparative Guide to PROTAC Efficacy Based on Linker Composition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in harnessing their therapeutic potential. This guide provides an objective comparison of PROTAC efficacy as influenced by the composition of their linkers, supported by experimental data and detailed methodologies.

PROTACs are revolutionary bifunctional molecules that orchestrate the degradation of specific target proteins by hijacking the body's own ubiquitin-proteasome system.[1][2] These molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] While often perceived as a mere spacer, the linker is a critical determinant of a PROTAC's success, profoundly influencing the formation and stability of the crucial ternary complex between the POI and the E3 ligase.[3][5] The linker's length, chemical nature, and rigidity collectively dictate the efficiency of target ubiquitination and subsequent degradation.[1][3]

Comparative Analysis of Common Linker Types

The choice of linker can dramatically impact a PROTAC's biological activity. The most common linker compositions—Polyethylene Glycol (PEG), alkyl chains, and rigid linkers—each confer distinct properties to the PROTAC molecule.

  • Polyethylene Glycol (PEG) Linkers: Composed of repeating ethylene glycol units, PEG linkers are frequently used to enhance the hydrophilicity and aqueous solubility of PROTACs.[5][6] Their biocompatibility and the ease with which their length can be modulated make them a popular choice.[1] However, they may exhibit reduced metabolic stability.[3]

  • Alkyl Linkers: These linkers consist of saturated or unsaturated hydrocarbon chains and are known for their synthetic accessibility and chemical stability.[3] While their length can be systematically varied, their hydrophobic nature can negatively impact the solubility of the overall PROTAC molecule.[3][5]

  • Rigid Linkers: To enhance conformational control, rigid linkers incorporating cyclic structures like piperazine, piperidine, or aromatic rings are employed.[3][5] These linkers can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation.[5] However, their reduced flexibility can sometimes hinder the formation of an optimal ternary complex.[3]

Quantitative Comparison of PROTAC Efficacy

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50), which is the concentration required to degrade 50% of the target protein, and its maximum degradation level (Dmax), indicating the percentage of protein degraded at saturating concentrations.[1][7] Lower DC50 values signify higher potency, while higher Dmax values indicate greater efficacy.[8]

Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Reference
PROTAC 1PEG-based12>100~60[9][10]
PROTAC 2PEG-based16<100>80[9][10][]
PROTAC 3PEG-based19>100~70[9][10]
PROTAC 4PEG-based21>1000<50[9][10]

Note: Data is compiled from studies on ERα degradation in MCF7 cells. Direct comparison across different studies should be done with caution due to variations in experimental conditions.[3]

Impact of Linker Composition on BRD4 Degradation
PROTACLinker CompositionDC50 (nM)Dmax (%)Reference
PROTAC APEG-based100-300~80[5]
PROTAC BAlkyl-based>1000<50[5]
PROTAC CRigidified Alkyl<100>90[5]

Note: This table summarizes representative data illustrating the impact of linker composition on the degradation of BRD4.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods for evaluating PROTAC efficacy, the following diagrams illustrate the key processes.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_cellular_environment Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex Binds E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Binds Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Proteasome->PROTAC Recycled Proteasome->E3_Ligase Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Poly_Ub_POI->Proteasome Recognition

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Workflow for Evaluating PROTAC Efficacy Cell_Culture 1. Cell Culture & Treatment (e.g., MCF7 cells treated with PROTACs) Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification Western_Blot 4. Western Blot Protein_Quantification->Western_Blot Data_Analysis 5. Densitometry & Data Analysis Western_Blot->Data_Analysis DC50_Dmax 6. Determine DC50 & Dmax Data_Analysis->DC50_Dmax

Caption: A typical workflow for evaluating PROTAC efficacy.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTAC efficacy.

Western Blot for Protein Degradation

This protocol is used to evaluate the degradation of a target protein in a cellular context.[1]

  • Cell Culture and Treatment:

    • Seed the chosen cell line (e.g., MCF7 breast cancer cells) in 6-well or 24-well plates and allow them to adhere overnight.[1][7]

    • Treat the cells with varying concentrations of the PROTACs or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24-48 hours).[1][12]

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[5]

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[12]

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a standard protein assay, such as a BCA protein assay kit, to ensure equal protein loading for subsequent steps.[1][12]

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[1]

    • Block the membrane to prevent non-specific antibody binding and then incubate it with a primary antibody specific for the target protein.

    • Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Detect the protein bands using an appropriate substrate and an imaging system.[8]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.[8]

    • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin) to correct for variations in protein loading.[8]

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[7][8]

Cell Viability Assay (e.g., MTS Assay)

This assay is used to assess the cytotoxic effects of the PROTACs.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 48 hours).

  • MTS Reagent Addition: Add MTS reagent to each well and incubate according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the relative cell viability as a percentage of the vehicle-treated control cells.

The rational design of PROTAC linkers is a critical and multifaceted challenge.[3] The data presented here underscores the profound impact of linker composition on PROTAC efficacy. While flexible linkers like PEG and alkyl chains offer synthetic tractability, rigid linkers may pave the way for improved potency and pharmacokinetic properties through conformational control.[3] A systematic approach to linker design and optimization is paramount for the development of effective protein degraders.

References

A Head-to-Head Comparison: Monodisperse vs. Polydisperse PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design and efficacy of bioconjugates, particularly in the rapidly advancing fields of Antibody-Drug Conjugates (ADCs) and PROTACs. Polyethylene Glycol (PEG) linkers are a cornerstone in this arena, lauded for their ability to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. However, the seemingly subtle difference between monodisperse and polydisperse PEG linkers can have profound implications on the final product's performance and manufacturability.

This guide provides an objective, data-driven comparison of monodisperse and polydisperse PEG linkers, offering insights into their respective advantages and disadvantages. We will delve into experimental data, present detailed methodologies for key characterization techniques, and visualize the fundamental differences to empower you in making informed decisions for your research and development endeavors.

The Core Distinction: Precision vs. Heterogeneity

The fundamental difference between monodisperse and polydisperse PEG linkers lies in their molecular weight distribution.[1]

  • Monodisperse PEG linkers are single, pure compounds with a precisely defined molecular weight and a Polydispersity Index (PDI) of 1.[1][2] This means every linker molecule in a given batch is identical in length and composition. These are often referred to as discrete PEGs (dPEGs).[3]

  • Polydisperse PEG linkers , in contrast, are a heterogeneous mixture of polymer chains with a range of molecular weights.[1][2] They are characterized by an average molecular weight and a PDI greater than 1, indicating a distribution of chain lengths.[1][2]

This inherent structural difference is the primary determinant of the distinct physicochemical and biological properties of the resulting bioconjugates.

Performance Attributes: A Quantitative Comparison

The homogeneity of monodisperse PEG linkers translates into significant and measurable advantages in the final bioconjugate.[1] The ability to precisely control the drug-to-antibody ratio (DAR) and the overall uniformity of the ADC product are paramount for ensuring consistent efficacy and a predictable safety profile.[1]

Parameter Monodisperse PEG Linker Polydisperse PEG Linker Key Implications & Supporting Data
Composition Single, defined molecular weight and structure[1]Mixture of polymers with varying molecular weights[1]Homogeneity is critical for batch-to-batch reproducibility and simplified analytical characterization.[4]
Polydispersity Index (PDI) 1.0[5]> 1.01[5]A PDI of 1 signifies a single molecular species, ensuring uniformity in the final conjugate.[2]
Purity High purity (>95%)[6]Contains a distribution of PEG chain lengths[6]High purity of the linker ensures a more uniform ADC product, reducing the complexity of the final drug substance.[6]
Drug-to-Antibody Ratio (DAR) Precise and controlledAverage and distributedA defined DAR is crucial for optimizing the therapeutic window. Monodisperse linkers lead to a more homogenous DAR profile.[4]
Analytical Characterization Straightforward and reproducible[2][7]Complex and challenging[2][7]The defined nature of monodisperse PEG conjugates simplifies analytical techniques like mass spectrometry and chromatography.[7]
Pharmacokinetics (PK) More predictable and favorable profile[8]Variable and less predictable profile[8]Studies on PEGylated gold nanoparticles showed that monodisperse PEGs lead to a significantly prolonged blood circulation half-life.[9][10]
Immunogenicity Potentially reduced[1]Higher risk[1]The heterogeneity of polydisperse PEGs can contribute to an increased immunogenic response against the linker itself.[1]
Solubility Enhancement Excellent[1]Good[1]Both linker types improve the solubility of hydrophobic payloads, but the defined nature of monodisperse PEGs allows for more precise control over the overall hydrophilicity of the ADC.[1][8]
In Vivo Performance Enhanced tumor accumulation[9][10]Lower tumor accumulation[9][10]In a study with PEGylated gold nanoparticles, monodisperse PEGs demonstrated enhanced tumor accumulation compared to their polydisperse counterparts.[9][10]
Protein Adsorption Markedly lower and constant[9][10]Higher and variable[9][10]Monodisperse PEGylated nanoparticles showed up to a 70% reduction in protein adsorption compared to those with polydisperse PEGs.[10]

Visualizing the Difference: Structure and Conjugation

The structural disparity between monodisperse and polydisperse PEG linkers directly impacts the composition of the final bioconjugate.

cluster_0 Monodisperse PEG Linker cluster_1 Polydisperse PEG Linker mPEG Single, defined length pPEG1 Variable length 1 pPEG2 Variable length 2 pPEG3 Variable length 3

Caption: Structural difference between monodisperse and polydisperse PEG linkers.

The use of monodisperse linkers leads to a homogeneous population of ADCs with a specific drug-to-antibody ratio (DAR). In contrast, polydisperse linkers result in a heterogeneous mixture of ADCs with a distribution of DARs.

cluster_0 Monodisperse PEG Conjugation cluster_1 Polydisperse PEG Conjugation mAb1 Antibody drug1 Drug mAb1->drug1 Monodisperse Linker mAb2 Antibody drug2 Drug mAb2->drug2 Monodisperse Linker Result1 Homogeneous ADC Population (Uniform DAR) mAb3 Antibody drug3 Drug mAb3->drug3 Polydisperse Linker (Length n) mAb4 Antibody drug4 Drug mAb4->drug4 Polydisperse Linker (Length m) Result2 Heterogeneous ADC Mixture (Variable DAR)

Caption: Impact of linker type on ADC homogeneity.

Experimental Protocols

To ensure the robust characterization of PEGylated bioconjugates, a combination of analytical techniques is essential. Below are detailed methodologies for key experiments.

Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Objective: To separate and quantify ADC species with different numbers of conjugated drug-linker moieties.

Methodology:

  • Column: A HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.

  • Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.

  • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.

  • Analysis:

    • Inject the prepared sample onto the equilibrated HIC column.

    • Integrate the peaks corresponding to different DAR species.

    • Calculate the average DAR by taking the weighted average of the peak areas.

Molecular Weight Determination by Mass Spectrometry (MS)

Objective: To confirm the covalent attachment of the PEG linker and drug to the antibody and to assess the heterogeneity of the conjugate.

Methodology:

  • Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

  • Sample Preparation:

    • Desalt the ADC sample using a suitable method (e.g., spin column or dialysis) into a volatile buffer such as ammonium acetate.

    • For analysis of the intact ADC, dilute the sample to 0.1-1 µM in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • For analysis of subunits, the ADC can be fragmented by reduction of disulfide bonds (e.g., with DTT) prior to analysis.

  • MS Analysis:

    • Infuse the sample into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum over a suitable m/z range.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the molecular weights of the different ADC species.

    • Compare the observed molecular weights with the theoretical molecular weights to confirm conjugation and determine the DAR distribution.

In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor activity of the ADC in a preclinical animal model.[11]

Methodology:

  • Animal Model: Establish tumor xenografts by subcutaneously injecting human cancer cells into immunodeficient mice (e.g., NOD-SCID or athymic nude mice).[12]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly.

  • Treatment Groups: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups:

    • Vehicle control

    • ADC with monodisperse PEG linker

    • ADC with polydisperse PEG linker

    • (Optional) Non-targeting ADC control

  • Dosing: Administer the ADCs intravenously at a specified dose and schedule.

  • Efficacy Assessment:

    • Continue to monitor tumor volume throughout the study.

    • Record animal body weights as an indicator of toxicity.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, target engagement).

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each treatment group over time.

    • Perform statistical analysis to determine the significance of any anti-tumor effects.

Conclusion

The choice between monodisperse and polydisperse PEG linkers is a critical decision in the development of bioconjugates. While polydisperse PEGs have been historically used and are generally less expensive, the lack of homogeneity presents significant challenges in characterization, reproducibility, and ensuring consistent clinical performance.[5]

Monodisperse PEG linkers, with their precisely defined structure, offer a superior alternative for the development of next-generation therapeutics.[8] The use of monodisperse PEGs leads to more homogeneous drug conjugates with improved and more predictable pharmacokinetic profiles, a potentially wider therapeutic window, and a more straightforward path to regulatory approval due to enhanced batch-to-batch consistency.[5][8] The experimental data consistently demonstrates that the precision and predictability afforded by monodisperse PEG linkers translate into tangible performance advantages, making them the preferred choice for the rational design of advanced biotherapeutics.

References

Validating the Gatekeeper: A Comparative Guide to Analytical Techniques for NH2-PEG4-COOMe Structure Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of every component is paramount. Heterobifunctional linkers, such as Amino-PEG4-Methyl Ester (NH2-PEG4-COOMe), are critical building blocks in the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The precise length, functionality, and purity of these linkers directly impact the efficacy, safety, and reproducibility of the final therapeutic agent.[1][2][3] Therefore, rigorous analytical validation of the linker's structure is not merely a quality control step but a foundational requirement for successful drug development.

This guide provides an objective comparison of the primary analytical techniques used to validate the structure of this compound. We will delve into the principles of each method, present expected quantitative data, and provide detailed experimental protocols to equip researchers with the knowledge to select the most effective characterization strategy.

Core Analytical Techniques for Structural Elucidation

A multi-faceted analytical approach is essential to unambiguously confirm the identity, purity, and stability of this compound.[3][4] The three cornerstone techniques for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules like this compound.[5] It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the confirmation of the PEG backbone, the terminal amine and methyl ester groups, and their connectivity.[4]

Principle of Confirmation: The ¹H NMR spectrum will show characteristic signals for the protons in the PEG chain, the methyl group of the ester, and the protons on the carbons adjacent to the amine and ester functionalities. The integration (area under the peaks) of these signals should be proportional to the number of protons they represent, confirming the structure's stoichiometry. ¹³C NMR provides complementary data on the carbon skeleton.[4]

Expected ¹H NMR Data for this compound

Functional GroupExpected Chemical Shift (δ, ppm)MultiplicityIntegration
-O-CH ₃ (Ester)~3.67Singlet (s)3H
-O-CH ₂-CH ₂-O- (PEG Backbone)~3.65 - 3.55Multiplet (m)12H
-CH ₂-COOMe (adjacent to ester)~3.64Triplet (t)2H
-NH ₂-CH ₂-~2.85Triplet (t)2H
-NH~1.5 - 2.5 (variable)Broad Singlet (br s)2H

Note: Chemical shifts are illustrative and can vary based on the solvent and instrument.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆).[3]

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[4]

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically sufficient.[3]

    • Number of Scans: Acquire 16 to 64 scans to ensure a good signal-to-noise ratio.[3]

    • Relaxation Delay: Set a relaxation delay of 1-5 seconds to allow for full proton relaxation, which is crucial for accurate integration.[3][5]

  • Data Analysis: Process the resulting Free Induction Decay (FID) with Fourier transformation. Calibrate the spectrum using the residual solvent peak. Integrate the characteristic peaks and compare the ratios to the expected values. Analyze the splitting patterns (multiplicities) to confirm the connectivity of adjacent protons.

Mass Spectrometry (MS)

Mass spectrometry is the gold standard for confirming the molecular weight of a compound, providing unequivocal proof of its identity.[6][7] For a molecule like this compound, Electrospray Ionization (ESI) is the most common and effective ionization method, typically coupled with a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap.[4]

Principle of Confirmation: ESI-MS measures the mass-to-charge ratio (m/z) of the ionized molecule. For this compound (Molecular Formula: C₁₁H₂₃NO₆), the expected monoisotopic mass is 265.15 g/mol . In positive ion mode, the primary ion observed will be the protonated molecule [M+H]⁺. The high mass accuracy of modern instruments allows for confirmation of the elemental composition.[5][8]

Expected Mass Spectrometry Data for this compound

Ion SpeciesFormulaMass Shift (Da)Expected m/z (Monoisotopic)
[M+H]⁺C₁₁H₂₄NO₆⁺+1.007266.160
[M+Na]⁺C₁₁H₂₃NO₆Na⁺+22.990288.142
[M+K]⁺C₁₁H₂₃NO₆K⁺+38.964304.116

Note: Sodium and potassium adducts are commonly observed in ESI-MS due to the high affinity of the PEG chain for alkali metals.[9]

Experimental Protocol: LC-ESI-MS
  • Sample Preparation: Prepare a stock solution of this compound at ~1 mg/mL in a solvent like acetonitrile or methanol. Further dilute this stock to a final concentration of 1-10 µg/mL using the initial mobile phase conditions.[9]

  • Liquid Chromatography (LC) Setup (for purity assessment):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is standard.[9]

    • Mobile Phase A: 0.1% Formic Acid in Water.[9]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[9]

    • Gradient: Run a linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes to elute the compound and any impurities.[4][9]

    • Flow Rate: 0.2-0.4 mL/min.[4][9]

  • Mass Spectrometry (MS) Setup:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[8]

    • Mass Range: Scan from m/z 100 to 1000.[8][9]

    • Capillary Voltage: ~3.5 kV.[9]

  • Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion and any other expected adducts. The high-resolution mass should be within 5 ppm of the theoretical value. Tandem MS (MS/MS) can be performed to analyze fragmentation patterns, which often involve characteristic losses from the PEG chain or terminal groups, further confirming the structure.[5][10][11]

High-Performance Liquid Chromatography (HPLC)

While NMR and MS confirm the structure, HPLC is the workhorse for determining the purity of the compound.[6][] For this compound, Reversed-Phase HPLC (RP-HPLC) is the most common method used to separate the target molecule from starting materials, by-products, or degradants.[4]

Principle of Confirmation: RP-HPLC separates molecules based on their hydrophobicity. The purity of the sample is calculated from the relative peak area of the main component in the chromatogram compared to the total area of all peaks.[3] Since this compound lacks a strong UV chromophore, detection can be challenging.[13] Therefore, detectors like Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or mass spectrometry are preferred.[][13]

Typical HPLC Performance Data

ParameterTypical Value
Purity>95% (typical for research grade)
Retention Time (tR)Dependent on specific method (e.g., 5-10 min)
DetectorCAD, ELSD, or MS
Experimental Protocol: RP-HPLC
  • Sample Preparation: Dissolve the sample in the initial mobile phase solvent to a concentration of approximately 0.5-1.0 mg/mL.[3] Filter the sample through a 0.22 µm syringe filter.

  • HPLC System:

    • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[14]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in Water.[4]

    • Mobile Phase B: 0.1% TFA or FA in Acetonitrile (ACN).[4]

    • Gradient: Start with a shallow gradient, for example, 5% B to 95% B over 20 minutes, to ensure good separation of any closely related impurities.[4]

    • Flow Rate: ~1.0 mL/min.[14]

    • Column Temperature: 30-40 °C to ensure reproducible retention times.

  • Detection: Monitor the column eluent with a suitable detector (CAD, ELSD, or MS).

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Comparative Summary of Analytical Techniques

TechniqueInformation ProvidedStrengthsWeaknesses
NMR Spectroscopy Detailed atomic connectivity, structural isomerism, stoichiometryProvides the most complete structural information; non-destructive; good for quantification[5]Relatively low sensitivity; complex spectra for large or impure samples[5]
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternsExtremely high sensitivity and mass accuracy; confirms identity unequivocally[5]Provides limited information on connectivity or stereochemistry; potential for ion suppression[5]
HPLC Purity, quantification of impuritiesExcellent for assessing purity and resolving complex mixtures; highly reproducible[]Provides no direct structural information; requires a suitable detector as PEG has no UV chromophore[][13]

Visualizing the Validation Workflow

A robust validation strategy integrates all three techniques to build a comprehensive picture of the molecule's identity and purity.

G cluster_0 Phase 1: Synthesis & Initial Check cluster_1 Phase 2: Purification & Purity Analysis cluster_2 Phase 3: Full Structural Confirmation Synthesis Synthesize or Procure This compound LCMS_Screen LC-MS Screening Synthesis->LCMS_Screen Initial Reaction Mixture Purification Purification (e.g., Column Chromatography) LCMS_Screen->Purification HPLC_Purity HPLC Purity Check (>95%?) Purification->HPLC_Purity HPLC_Purity->Purification If Impure HRMS High-Resolution MS (Confirms Molecular Weight) HPLC_Purity->HRMS If Pure NMR 1H and 13C NMR (Confirms Connectivity) HRMS->NMR Final_Product Validated this compound NMR->Final_Product If Structure Matches

Caption: Integrated workflow for the validation of this compound.

G cluster_checks Analytical Checks start Analyte: Purified this compound ms_check MS Analysis: Does m/z match [M+H]⁺ (266.160)? start->ms_check nmr_check NMR Analysis: Do shifts, integrations, and couplings match structure? ms_check->nmr_check Yes conclusion_fail Structure Not Validated (Re-purify or Re-synthesize) ms_check->conclusion_fail No hplc_check HPLC Analysis: Is purity > desired threshold (e.g., >95%)? nmr_check->hplc_check Yes nmr_check->conclusion_fail No conclusion_ok Structure Validated hplc_check->conclusion_ok Yes hplc_check->conclusion_fail No

Caption: Logical decision workflow for confirming this compound identity.

Conclusion: An Integrated Approach is Non-Negotiable

No single analytical technique can provide a complete picture of the this compound structure and purity. A combination of high-resolution mass spectrometry to confirm molecular weight, NMR spectroscopy to elucidate the precise atomic structure, and HPLC to quantify purity is the industry-standard and scientifically robust approach. By integrating the data from these orthogonal techniques, researchers, scientists, and drug developers can proceed with confidence, knowing that this critical linker molecule is structurally sound and fit for purpose in the creation of next-generation therapeutics.

References

A Comparative Guide to the Mass Spectrometry Analysis of Amine-Reactive PEG4 Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent modification of proteins with polyethylene glycol (PEG) is a cornerstone strategy for enhancing the therapeutic properties of biologics. The choice of PEGylation reagent and the method of bioconjugation are critical decisions that influence the homogeneity, stability, and ultimately, the efficacy and safety of the final product. This guide provides an objective comparison of bioconjugates prepared with the discrete-length linker, NH2-PEG4-COOMe , against common alternatives, with a focus on their characterization by mass spectrometry.

The use of discrete PEG (dPEG®) reagents, which are single molecular weight compounds, has gained traction over traditional polydisperse PEG polymers due to the ability to produce more homogeneous bioconjugates.[1] This homogeneity is a significant advantage for analytical characterization, particularly by mass spectrometry, as it simplifies spectra and allows for more precise mass determination.[1]

Performance Comparison of Amine-Reactive PEG4 Linkers

The most common amine-reactive functionalities for PEGylation are N-hydroxysuccinimide (NHS) esters and reagents for reductive amination, such as those with an aldehyde group. While both target primary amines (the N-terminus and the ε-amine of lysine residues), their reaction mechanisms and efficiencies differ, which can impact the resulting product profile and its subsequent mass spectrometric analysis.

FeatureThis compound (Activated)m-PEG4-NHS Esterm-PEG4-CH2-aldehyde
Target Residues Primary amines (N-terminus, Lysine)Primary amines (N-terminus, Lysine)Primary amines (N-terminus, Lysine)
Bond Type AmideAmideSecondary amine
Reaction pH 7.2 - 8.5[2]7.2 - 8.56.0 - 7.0 (reductive amination)[3]
Specificity Less specific between N-terminus and lysines.Generally less specific, often resulting in a heterogeneous mixture of PEGylated species.[3]Can be optimized for greater N-terminal specificity at a slightly acidic pH.[3]
Reaction Kinetics Dependent on activation to NHS ester.Generally more reactive than aldehydes.[3]Reductive amination can have a 3-4 times greater maximum reaction rate per amine group compared to NHS chemistry.[3]
Stability of Linkage Stable amide bond.Stable amide bond.Stable secondary amine bond.
Expected MS Spectrum A single major peak for the mono-PEGylated species due to the discrete nature of the PEG linker.A single major peak for the mono-PEGylated species.A single major peak for the mono-PEGylated species.
MS/MS Fragmentation Predictable fragmentation of the PEG chain (loss of 44 Da units) and peptide backbone.[4]Similar fragmentation pattern to the activated this compound conjugate.Similar fragmentation pattern, with the secondary amine linkage being stable.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate synthesis and analysis of bioconjugates.

Protocol 1: Protein Conjugation with an Amine-Reactive NHS-Ester PEG4 Linker

This protocol describes a general workflow for conjugating an NHS-ester activated PEG4 linker to a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Amine-reactive PEG4-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) or dialysis system for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer like PBS at pH 7.4.

  • PEG Reagent Preparation: Immediately before use, dissolve the PEG4-NHS ester in anhydrous DMSO or DMF to create a stock solution.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG4-NHS ester stock solution to the protein solution.[2]

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 15-30 minutes.[5]

  • Purification: Remove unreacted PEG reagent and byproducts by size-exclusion chromatography or dialysis.

Protocol 2: Mass Spectrometry Analysis of PEGylated Protein

This protocol outlines a general method for the LC-MS analysis of an intact PEGylated protein.

Materials:

  • Purified PEGylated protein

  • LC-MS grade water, acetonitrile, and formic acid

  • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC or UHPLC system[6]

  • Reversed-phase column suitable for protein separation

Procedure:

  • Sample Preparation: Dilute the purified PEGylated protein to a final concentration of approximately 0.1-1 mg/mL in an appropriate buffer, such as 50:50 (v/v) acetonitrile/water with 0.1% formic acid.[6]

  • LC Separation:

    • Inject the sample onto the reversed-phase column.

    • Elute the protein using a gradient of increasing acetonitrile concentration (e.g., from 5% to 95% over 15-30 minutes) with 0.1% formic acid in both the aqueous and organic mobile phases.

  • MS Analysis:

    • Acquire mass spectra in positive ion mode over a mass range appropriate for the expected charge states of the PEGylated protein (e.g., m/z 500-4000).

    • Optimize instrument parameters such as cone/fragmentor voltage to achieve good signal intensity while minimizing in-source fragmentation.[4]

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass of the intact PEGylated protein.[1]

    • The mass difference between the unconjugated and conjugated protein will confirm successful PEGylation and can be used to determine the number of attached PEG moieties.

Visualization of Workflows and Comparisons

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and logical relationships.

experimental_workflow cluster_conjugation Bioconjugation cluster_analysis Mass Spectrometry Analysis Protein Protein in Amine-Free Buffer Reaction Conjugation Reaction (RT, 1-2h) Protein->Reaction PEG_NHS PEG4-NHS Ester in DMSO PEG_NHS->Reaction Quench Quench Reaction (Tris Buffer) Reaction->Quench Purify Purification (SEC/Dialysis) Quench->Purify LC_MS LC-MS Analysis Purify->LC_MS Deconvolution Deconvolution LC_MS->Deconvolution Mass_Determination Mass Determination Deconvolution->Mass_Determination

Caption: Experimental workflow for bioconjugation and mass spectrometry analysis.

comparison_logic cluster_amine_reactive Amine-Reactive PEGylation cluster_alternatives Alternative Chemistries NH2_PEG4_COOMe This compound (Activated) Comparison Comparison Criteria NH2_PEG4_COOMe->Comparison NHS_Ester m-PEG4-NHS Ester NHS_Ester->Comparison Aldehyde m-PEG4-Aldehyde Aldehyde->Comparison Maleimide Thiol-Reactive (Maleimide-PEG4) Maleimide->Comparison Click_Chemistry Bioorthogonal (Click Chemistry) Click_Chemistry->Comparison Specificity Specificity Comparison->Specificity Efficiency Reaction Efficiency Comparison->Efficiency Stability Linkage Stability Comparison->Stability MS_Analysis MS Analysis Complexity Comparison->MS_Analysis

Caption: Logical comparison of different bioconjugation strategies.

Alternatives to Amine-Reactive PEGylation

While amine-reactive strategies are widely used, other chemistries offer advantages in terms of specificity and control.

  • Thiol-Reactive Chemistry: Maleimide-functionalized PEG reagents target the sulfhydryl groups of cysteine residues. Since cysteines are generally less abundant on protein surfaces than lysines, this approach can offer greater site-specificity.[7]

  • Click Chemistry: Bioorthogonal reactions, such as copper-catalyzed or strain-promoted azide-alkyne cycloadditions, provide exceptional specificity and efficiency, as the reactive moieties are not typically found in biological systems.

The choice of bioconjugation strategy will depend on the specific protein, the desired degree of modification, and the importance of site-specificity. For all approaches, mass spectrometry remains an indispensable tool for the detailed characterization of the resulting bioconjugates, from confirming the covalent modification to elucidating the sites of PEGylation. The use of discrete PEG linkers, such as those derived from this compound, greatly simplifies this analytical challenge, paving the way for the development of more homogeneous and well-defined protein therapeutics.

References

A Comparative Guide to HPLC Methods for Purity Assessment of NH2-PEG4-COOMe

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents such as NH2-PEG4-COOMe, a heterobifunctional PEG linker, is critical for the successful synthesis of well-defined bioconjugates, antibody-drug conjugates (ADCs), and other targeted therapeutics. Impurities can lead to unwanted side reactions, affect the efficacy and safety of the final product, and complicate downstream analysis. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purity assessment of such molecules.

This guide provides an objective comparison of the most common HPLC methods for evaluating the purity of this compound. We will delve into detailed experimental protocols, present a comparative analysis of these methods, and discuss alternative analytical techniques that provide complementary information.

Comparison of HPLC Methods for this compound Purity Analysis

The primary challenge in the HPLC analysis of this compound is its lack of a strong UV chromophore, making detection by standard UV-Vis detectors inefficient. Therefore, the use of universal detectors such as Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) is highly recommended.[1] The choice of chromatographic mode—Reversed-Phase (RP-HPLC), Size-Exclusion (SEC), or Hydrophilic Interaction Liquid Chromatography (HILIC)—depends on the nature of the potential impurities to be resolved.

Analytical MethodPrinciple of SeparationTypical ColumnKey Purity Parameters MeasuredAdvantagesLimitations
Reversed-Phase HPLC (RP-HPLC) with CAD/ELSD Based on hydrophobicity.C18 or C8Purity percentage, presence of non-polar and polar impurities (e.g., starting materials, hydrolysis products).High resolution for closely related small molecules, versatile for a wide range of impurities.[2][3]Requires volatile mobile phases for CAD/ELSD, potential for peak tailing with the amine group.
Size-Exclusion Chromatography (SEC) with RI/ELSD Based on hydrodynamic volume (molecular size).Silica-based or polymer-based SEC columns with appropriate pore size for low MW compounds.Detection of higher molecular weight species (e.g., dimers, oligomers) and separation from smaller starting materials.Simple method development, useful for identifying aggregates.[4][5]Low resolution for small molecules of similar size, not ideal for separating isomers or small molecule impurities.[4]
Hydrophilic Interaction Liquid Chromatography (HILIC) with CAD/ELSD Partitioning between a polar stationary phase and a less polar mobile phase.Amide, Diol, or bare silica columns.Separation of highly polar impurities, orthogonal selectivity to RP-HPLC.Excellent retention of polar compounds, compatible with MS-friendly mobile phases.[6][7]Can have longer column equilibration times, sensitive to mobile phase composition.[6]

Experimental Protocols

Detailed methodologies for the recommended HPLC methods are provided below. These protocols are starting points and may require optimization for specific instruments and impurity profiles.

Protocol 1: Reversed-Phase HPLC (RP-HPLC) with CAD

This method is well-suited for resolving this compound from a variety of potential impurities with differing polarities.

  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and a Charged Aerosol Detector (CAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

  • CAD Settings:

    • Nebulizer Temperature: 35 °C

    • Evaporation Temperature: 50 °C

    • Gas (Nitrogen) Pressure: 35 psi

  • Sample Preparation: Dissolve the this compound sample in a 50:50 mixture of Water and Acetonitrile to a concentration of 1 mg/mL.

Protocol 2: Size-Exclusion Chromatography (SEC) with ELSD

This method is designed to detect and quantify aggregates and other size variants.

  • Instrumentation: HPLC system with an isocratic pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).

  • Column: SEC column suitable for low molecular weight compounds (e.g., 300 x 7.8 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 50:50 v/v) with 0.1% TFA.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • ELSD Settings:

    • Nebulizer Temperature: 40 °C

    • Drift Tube Temperature: 60 °C

    • Gas (Nitrogen) Flow: 1.5 SLM

  • Sample Preparation: Dissolve the this compound sample in the mobile phase at a concentration of 2 mg/mL.

Protocol 3: Hydrophilic Interaction Liquid Chromatography (HILIC) with CAD

HILIC is particularly effective for separating highly polar compounds and can provide orthogonal selectivity to RP-HPLC.

  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and a Charged Aerosol Detector (CAD).

  • Column: HILIC Amide column (e.g., 4.6 x 100 mm, 3.5 µm particle size).

  • Mobile Phase A: Acetonitrile with 0.1% Formic Acid.

  • Mobile Phase B: Water with 0.1% Formic Acid.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-12 min: 5% to 40% B

    • 12-15 min: 40% B

    • 15.1-20 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

  • CAD Settings:

    • Nebulizer Temperature: 35 °C

    • Evaporation Temperature: 50 °C

    • Gas (Nitrogen) Pressure: 35 psi

  • Sample Preparation: Dissolve the this compound sample in a 90:10 mixture of Acetonitrile and Water to a concentration of 1 mg/mL.

Alternative Analytical Methods

While HPLC is a powerful tool for purity assessment, orthogonal methods are often necessary for a comprehensive characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information and can be used to confirm the identity of the main component and identify impurities with different chemical structures. It is a quantitative technique that can determine the purity of the sample without the need for a reference standard of the impurities.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is invaluable for confirming the molecular weight of the target compound and identifying unknown impurities based on their mass-to-charge ratio.

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflows for the described HPLC-based purity assessment and the logical relationship between the different analytical techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Filtration Filter (0.22 µm) Dissolution->Filtration Injection Inject into HPLC System Filtration->Injection Separation Chromatographic Separation (RP, SEC, or HILIC) Injection->Separation Detection Detection (CAD or ELSD) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Calculate Purity (%) Integration->Purity

Figure 1. General workflow for HPLC-based purity assessment of this compound.

Analytical_Techniques cluster_separation Separation & Quantification Compound This compound HPLC HPLC (Purity, Impurity Profile) Compound->HPLC MS Mass Spectrometry (Molecular Weight, Impurity ID) Compound->MS NMR NMR Spectroscopy (Structure, Quantitative Purity) Compound->NMR RP_HPLC RP-HPLC HPLC->RP_HPLC SEC SEC HPLC->SEC HILIC HILIC HPLC->HILIC

Figure 2. Interrelationship of analytical techniques for comprehensive characterization.

Conclusion

A comprehensive purity assessment of this compound is best achieved through a combination of orthogonal analytical techniques. RP-HPLC with a universal detector like CAD or ELSD is a robust and high-resolution method for quantifying purity and detecting a wide range of impurities. SEC is valuable for identifying higher molecular weight species, while HILIC offers an alternative selectivity for polar impurities. For unambiguous structural confirmation and identification of unknown impurities, these chromatographic methods should be complemented with mass spectrometry and NMR spectroscopy. The selection of the most appropriate method or combination of methods will depend on the specific quality attributes that need to be controlled for the intended application of the this compound linker.

References

A Comparative Guide to In Vitro Functional Assays for PROTACs with PEG4 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key in vitro functional assays for evaluating Proteolysis Targeting Chimeras (PROTACs) that incorporate a polyethylene glycol (PEG) 4 linker. The strategic inclusion of a PEG4 linker can significantly influence a PROTAC's physicochemical properties and biological activity, making rigorous in vitro characterization essential.[1][2][3] This document outlines detailed experimental protocols, presents comparative data for PROTACs with varying PEG linker lengths, and offers visualizations to clarify complex biological pathways and experimental workflows.

The Critical Role of the PEG4 Linker

The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for subsequent ubiquitination and degradation of the target protein.[1][4] PEG linkers, and specifically the PEG4 linker, are frequently employed due to their ability to enhance solubility, improve cell permeability, and provide optimal spacing and flexibility for productive ternary complex formation.[2][3][5] The length of the PEG linker is a crucial parameter to optimize, as a linker that is too short may cause steric hindrance, while one that is too long can lead to a non-productive ternary complex.[2][3]

Key In Vitro Functional Assays

A comprehensive in vitro evaluation of a PROTAC with a PEG4 linker involves a series of assays to confirm its mechanism of action and quantify its potency and efficacy. The typical experimental workflow begins with assessing target engagement and culminates in evaluating the downstream cellular effects.

PROTAC Evaluation Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays Binding_Affinity Binding Affinity (e.g., SPR) Ternary_Complex Ternary Complex Formation (e.g., TR-FRET) Binding_Affinity->Ternary_Complex Confirms Ligand Engagement Ubiquitination In Vitro Ubiquitination Ternary_Complex->Ubiquitination Prerequisite for Ubiquitination Target_Degradation Target Protein Degradation (Western Blot) Ubiquitination->Target_Degradation Leads to Degradation Cell_Viability Cell Viability/Cytotoxicity Target_Degradation->Cell_Viability Functional Consequence

Caption: A typical experimental workflow for PROTAC evaluation.

Target Protein Degradation Assay

This is the most fundamental assay to confirm the primary function of a PROTAC.[1] It directly measures the reduction in the level of the target protein following treatment with the PROTAC.

Experimental Protocol: Western Blotting

  • Cell Culture and Treatment: Plate a suitable cell line at an appropriate density and allow the cells to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 24 hours).[6]

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[6][7]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay to ensure equal loading.[6][7]

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.[6]

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and then incubate it with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).[6]

  • Detection: Following washes, incubate the membrane with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[6]

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. The DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values can then be determined.[8]

Comparative Data: BRD4-Targeting PROTACs with Different PEG Linkers

The following table summarizes data for a series of PROTACs targeting the BRD4 protein, illustrating the impact of PEG linker length on degradation potency. These PROTACs utilize the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase.[9]

LinkerDC50 (nM) [BRD4 Degradation]Dmax (%) [BRD4 Degradation]
PEG35585
PEG4 20 95
PEG515>98
PEG63092

Data is illustrative and compiled from various sources in the literature.[9]

Ternary Complex Formation Assays

The formation of a stable ternary complex is a critical step for PROTAC-mediated protein degradation.[10][11][12] Several biophysical and biochemical assays can be used to characterize the formation, stability, and kinetics of this complex.

Ternary_Complex_Formation POI Protein of Interest (POI) Ternary_Complex [POI]-[PROTAC]-[E3 Ligase] Ternary Complex POI->Ternary_Complex PROTAC PROTAC (with PEG4 Linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination_Pathway Ternary_Complex Ternary Complex (POI-PROTAC-E3) Ubiquitinated_POI Ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Recruits E2~Ub E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Transfers Ub E2->Ternary_Complex Brings Ub Ub Ubiquitin Ub->E1 Activates

References

Navigating the Maze: A Comparative Analysis of PROTAC Cell Permeability with Different Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of a PROTAC (Proteolysis-Targeting Chimera) from the bench to potential therapeutic application is fraught with challenges, a primary one being its ability to effectively cross the cell membrane. The linker, the chemical bridge connecting the target protein binder and the E3 ligase ligand, plays a pivotal, yet complex, role in determining a PROTAC's cell permeability and overall efficacy. This guide provides an objective comparison of how different linker compositions—primarily polyethylene glycol (PEG), alkyl, and rigid linkers—impact PROTAC cell permeability, supported by experimental data and detailed methodologies.

The choice of linker can significantly influence a PROTAC's physicochemical properties, such as solubility, flexibility, and polar surface area, all of which are critical determinants of its ability to traverse the lipid bilayer of a cell.[1][2] While traditionally, PROTACs have been considered to be "beyond the rule of five" due to their high molecular weight, strategic linker design has emerged as a key strategy to overcome this hurdle.[3][4]

At a Glance: Linker Properties and Their Influence on Permeability

FeatureAlkyl LinkersPEG LinkersRigid Linkers
Composition Saturated or unsaturated hydrocarbon chains.[5]Repeating ethylene glycol units.[5]Often contain cyclic moieties like piperidine or piperazine.[3][6]
Hydrophilicity Generally hydrophobic.[1]Hydrophilic.[1]Can be modulated based on the cyclic structure.
Solubility May limit aqueous solubility.[1]Generally improves aqueous solubility.[1][]Can enhance water solubility.[6]
Cell Permeability Higher hydrophobicity can increase passive diffusion, but may also lead to non-specific binding.[5]Can enhance permeability by adopting folded conformations that shield polar surface area, though very long chains can be detrimental.[1][8]Can improve permeability and metabolic stability.[3][6]
Conformation Tend to adopt more elongated conformations.[8]Prone to adopting folded or helical conformations.[1][8]Limited flexibility, which can be advantageous for ternary complex formation.[3]
Metabolic Stability Generally considered more metabolically stable.[5]Ether linkages can be susceptible to oxidative metabolism.[5]Can impart moderate metabolic stability.[3]

Quantitative Comparison of PROTAC Performance with Different Linkers

The following table summarizes experimental data from various studies, illustrating the impact of linker composition on the cell permeability and degradation activity of PROTACs.

PROTACTargetE3 LigaseLinker TypePermeability (Papp/Pe)Degradation (DC50/Dmax)Reference
PROTAC 1 (Alkyl) ERK5VHLFlexible aliphaticLow (Low in cellulo/in vitro ratio)-[9]
PROTAC 2 (PEG) ERK5VHLEthylene glycol-basedHigh (22-fold more permeable than PROTAC 1)-[10]
MZ1 (PEG-based) BETVHLPEG linker-DC50 for BRD4 in HeLa cells[11]
ARV-771 (Amide linker) BET-Amide-containing linkerPAMPA permeability: 0.01–0.1 (× 10⁻⁶ cm/s)pDC50: 7.2 ± 0.2[3]
Ester-modified ARV-771 BET-Ester-containing linker (reduced HBD)PAMPA permeability: 0.2–0.3 (× 10⁻⁶ cm/s)pDC50: 7.4 ± 0.2[3]
PROTAC 17 (Alkyl) -VHLAlkyl linkerPe = 0.002 × 10⁻⁶ cm/s (least permeable)-[12]
PROTAC 15 (PEG) -VHL1-unit PEG linker2.5-fold more permeable than PROTAC 17-[12]
PROTAC 7 (PEG) -VHLShort PEG linkerPe = 0.6 × 10⁻⁶ cm/s (most permeable in series)-[12]
PROTAC 9 (PEG) -VHLLonger PEG linkerPe = 0.006 × 10⁻⁶ cm/s (100-fold less permeable than PROTAC 7)-[12]

Note: Direct comparison of absolute permeability values across different studies should be done with caution due to variations in experimental conditions.

The "Chameleon" Effect: How Linkers Mediate Conformational Folding

A key emerging concept is the "chameleon" property of PROTACs, where the linker facilitates the adoption of folded conformations in a nonpolar environment, effectively shielding polar surface areas and enhancing cell permeability.[4][13] Studies have shown a strong correlation between the propensity of a PROTAC to form intramolecular hydrogen bonds and its ability to permeate cell membranes.[8][13] PEG linkers, due to the gauche effect, are more inclined to adopt folded conformations compared to alkyl linkers, which favor elongated structures.[8] This linker-dependent folding can rationalize the observed differences in cell permeability.[8]

Visualizing Key Concepts and Workflows

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Degraded_POI Degraded Protein Proteasome->Degraded_POI Degradation

Caption: The mechanism of action for a PROTAC, leading to targeted protein degradation.

Permeability_Assay_Workflow cluster_PAMPA Parallel Artificial Membrane Permeability Assay (PAMPA) cluster_Caco2 Caco-2 Permeability Assay P1 Prepare 96-well filter and acceptor plates P2 Coat filter plate with lipid solution to form artificial membrane P1->P2 P3 Add PROTAC solution to donor wells P2->P3 P4 Incubate at room temperature P3->P4 P5 Collect samples from donor and acceptor wells P4->P5 P6 Quantify PROTAC concentration (e.g., LC-MS/MS) P5->P6 P7 Calculate Permeability Coefficient (Pe) P6->P7 C1 Seed Caco-2 cells on Transwell inserts and culture for 21-25 days C2 Verify monolayer integrity (TEER measurement) C1->C2 C3 Add PROTAC to apical (A) or basolateral (B) side C2->C3 C4 Incubate at 37°C C3->C4 C5 Collect samples from both compartments C4->C5 C6 Quantify PROTAC concentration (e.g., LC-MS/MS) C5->C6 C7 Calculate Apparent Permeability Coefficient (Papp) and Efflux Ratio C6->C7

Caption: Experimental workflows for PAMPA and Caco-2 cell permeability assays.

Linker_Comparison cluster_linkers Linker Type cluster_properties Key Properties Influenced PROTAC_Permeability PROTAC Cell Permeability Alkyl Alkyl Linker Hydrophobicity Hydrophobicity Alkyl->Hydrophobicity Increases PEG PEG Linker Solubility Aqueous Solubility PEG->Solubility Increases Conformation Conformational Flexibility/Folding PEG->Conformation Promotes Folding Rigid Rigid Linker Rigid->Conformation Reduces Flexibility Hydrophobicity->PROTAC_Permeability Can Increase (Passive Diffusion) Solubility->PROTAC_Permeability Can Increase Conformation->PROTAC_Permeability Folding Shields PSA, Increases Permeability PSA Polar Surface Area (PSA) PSA->PROTAC_Permeability High PSA Decreases

Caption: Logical relationship between linker type, physicochemical properties, and cell permeability.

Experimental Protocols

Accurate assessment of PROTAC cell permeability is crucial for successful drug development. Below are detailed methodologies for commonly used assays.[14]

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to evaluate the passive permeability of a compound across an artificial lipid membrane.[5][15]

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP)

  • 96-well acceptor plates

  • Lecithin in dodecane solution (e.g., 1% w/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • LC-MS/MS for quantification

Procedure:

  • Plate Preparation: Coat the filter of the 96-well filter plate with the lipid-dodecane solution to form the artificial membrane.

  • Assay Assembly: Add buffer to the acceptor plate wells. Place the filter plate on top of the acceptor plate, ensuring the lipid membrane is in contact with the acceptor buffer.[14]

  • Compound Addition: Add the PROTAC solution, diluted in buffer, to the donor wells of the filter plate.[14]

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.[14]

  • Sample Collection: After incubation, carefully separate the plates and collect samples from both the donor and acceptor wells.[14]

  • Analysis: Determine the concentration of the PROTAC in the donor and acceptor wells using a validated LC-MS/MS method.[14]

  • Calculation: The permeability coefficient (Pe) is calculated using an appropriate formula that considers the rate of permeation, membrane area, and initial concentration.

Protocol 2: Caco-2 Permeability Assay

The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelial barrier. This assay can assess both passive and active transport mechanisms.[15][16]

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium and reagents

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • PROTAC stock solution

  • LC-MS/MS for quantification

  • TEER meter

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for monolayer formation and differentiation.[14]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. TEER values should be >250 Ω·cm² to confirm monolayer integrity.[16]

  • Permeability Assay (Apical to Basolateral, A-B): a. Wash the monolayers twice with pre-warmed transport buffer.[14] b. Add the transport buffer containing the test PROTAC to the apical (A) side and fresh transport buffer to the basolateral (B) side.[14] c. Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[14] d. At the end of the incubation, collect samples from both the apical and basolateral compartments.[14]

  • Permeability Assay (Basolateral to Apical, B-A): Conducted similarly to the A-B assay but with the PROTAC added to the basolateral side to assess efflux.

  • Analysis: Determine the concentration of the PROTAC in all collected samples using a validated LC-MS/MS method.[14]

  • Calculation: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B-A / Papp A-B) is determined to identify if the PROTAC is a substrate of efflux transporters; a ratio greater than 2 is indicative of active efflux.[16]

Protocol 3: Cellular Uptake Assay

This assay directly measures the amount of PROTAC that accumulates within cells over a specific time.

Materials:

  • Target cell line

  • Cell culture plates (e.g., 24-well)

  • Assay buffer (e.g., PBS or HBSS)

  • PROTAC stock solution

  • Lysis buffer

  • BCA protein assay kit

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding: Seed cells in culture plates and allow them to adhere overnight.

  • Compound Incubation: Wash the cells with pre-warmed assay buffer and then add the PROTAC-containing assay buffer. Incubate at 37°C for a defined period (e.g., 1 hour).[16]

  • Stopping Uptake: Aspirate the compound-containing buffer and wash the cells multiple times with ice-cold PBS to remove extracellular compound and halt uptake.[16]

  • Cell Lysis: Add lysis buffer to each well to lyse the cells.[16]

  • Sample Preparation: Collect the cell lysate and centrifuge to pellet protein. Transfer the supernatant for analysis.[14]

  • Protein Quantification: Use an aliquot of the cell lysate to determine the total protein concentration using a BCA assay.[14]

  • Analysis and Calculation: Quantify the amount of PROTAC in the supernatant using LC-MS/MS. Normalize the amount of PROTAC to the total protein content to determine the intracellular concentration (e.g., in pmol/mg protein).[14]

Conclusion

The linker is a critical, multifaceted component in PROTAC design that profoundly influences cell permeability. The choice between alkyl, PEG, and rigid linkers involves a trade-off between properties like solubility, conformational flexibility, and metabolic stability. While general trends are emerging, the optimal linker is often target- and E3 ligase-dependent and requires empirical validation.[1][17] A systematic evaluation using the described permeability assays is essential for the rational design of next-generation PROTACs with improved drug-like properties and therapeutic potential.

References

NH2-PEG4-COOMe vs. NH2-PEG4-t-butyl Ester: A Comparative Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, the strategic use of bifunctional linkers is paramount for the successful development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. Among these, PEGylated linkers are frequently employed to enhance solubility and pharmacokinetic properties. This guide provides a detailed comparison of two commonly used amine-terminated PEG4 linkers with protected carboxyl groups: NH2-PEG4-COOMe (methyl ester) and NH2-PEG4-t-butyl ester. The choice between these two seemingly similar molecules can have significant implications for synthesis, deprotection, and overall conjugate stability.

Structural and Chemical Properties

This compound and NH2-PEG4-t-butyl ester share a common backbone consisting of a primary amine and a tetraethylene glycol (PEG4) spacer. The primary amine allows for conjugation to biomolecules through various methods, such as reaction with activated carboxylic acids (e.g., NHS esters) on a protein to form a stable amide bond. The key distinction lies in the protecting group on the terminal carboxyl function: a methyl ester (-COOMe) or a tert-butyl ester (-O-t-Bu).

This difference in the ester group dictates the conditions required for its removal (deprotection) to reveal the free carboxylic acid, which can then be used for subsequent conjugation steps.

Table 1: Comparison of Key Properties

FeatureThis compound (Methyl Ester)NH2-PEG4-t-butyl Ester
Protecting Group Methyl Estertert-Butyl Ester
Deprotection Conditions Saponification (e.g., NaOH, LiOH) in aqueous or alcoholic solutions.Acidolysis (e.g., Trifluoroacetic acid - TFA) in an organic solvent.
Common Reagents Lithium hydroxide, Sodium hydroxide.Trifluoroacetic acid (TFA), Hydrochloric acid (HCl).
Reaction Environment Basic (typically pH > 10).Acidic (anhydrous conditions often preferred).
Biomolecule Compatibility Potentially harsh for base-sensitive biomolecules (e.g., proteins prone to denaturation or hydrolysis at high pH).Generally compatible with most biomolecules as the reaction is performed in organic solvent prior to conjugation with the bulk of the biomolecule. The subsequent removal of TFA is critical.
Side Reactions Risk of ester hydrolysis elsewhere in the molecule or on the biomolecule. Racemization at adjacent chiral centers is a possibility.The primary side product is the volatile and non-reactive isobutylene and carbon dioxide, which are easily removed.

Experimental Protocols and Workflows

The selection between the methyl ester and the t-butyl ester protecting groups fundamentally alters the synthetic workflow. Below are representative experimental protocols for the deprotection of each linker.

Experimental Protocol 1: Deprotection of this compound (Saponification)

  • Dissolution: Dissolve the this compound conjugate in a suitable solvent mixture, such as a 1:1 mixture of methanol and water.

  • Saponification: Add a solution of 1 M Lithium hydroxide (LiOH) to the reaction mixture. The progress of the reaction should be monitored by a suitable analytical technique like HPLC or TLC.

  • Neutralization: Upon completion, carefully neutralize the reaction mixture by adding an acid, for instance, 1 M HCl, until a neutral pH is achieved.

  • Purification: The resulting product with the free carboxylic acid can be purified using techniques like reverse-phase HPLC.

Experimental Protocol 2: Deprotection of NH2-PEG4-t-butyl Ester (Acidolysis)

  • Dissolution: Dissolve the NH2-PEG4-t-butyl ester conjugate in an organic solvent such as Dichloromethane (DCM).

  • Acidolysis: Add Trifluoroacetic acid (TFA) to the solution, typically in a 1:1 ratio with the solvent. The reaction is usually rapid and can be monitored by HPLC or TLC.

  • Solvent Removal: After the reaction is complete, the TFA and DCM are removed under reduced pressure.

  • Purification: The crude product is then purified, often by reverse-phase HPLC, to yield the deprotected linker.

The logical flow of a typical bioconjugation process involving these linkers is illustrated in the diagrams below.

G cluster_0 Workflow for this compound A Biomolecule (e.g., Antibody) C Conjugation (Amide Bond Formation) A->C B This compound B->C D Biomolecule-PEG4-COOMe C->D E Saponification (e.g., LiOH) D->E F Biomolecule-PEG4-COOH E->F G Further Conjugation F->G

Caption: General workflow for bioconjugation using this compound.

G cluster_1 Workflow for NH2-PEG4-t-butyl Ester H Payload/Molecule of Interest J Conjugation H->J I NH2-PEG4-t-butyl ester I->J K Payload-PEG4-t-butyl ester J->K L Acidolysis (e.g., TFA) K->L M Payload-PEG4-COOH L->M N Activation & Conjugation to Biomolecule M->N

Caption: General workflow for bioconjugation using NH2-PEG4-t-butyl ester.

Performance Comparison and Considerations

The choice between a methyl ester and a t-butyl ester protecting group is primarily dictated by the stability of the biomolecule and the desired synthetic strategy.

  • Stability of the Biomolecule: The harsh basic conditions required for the saponification of the methyl ester can be detrimental to sensitive biomolecules like proteins, potentially leading to denaturation, aggregation, or hydrolysis of other labile bonds. In contrast, the acid-catalyzed deprotection of the t-butyl ester is generally considered milder, especially since the deprotection step can be performed on the linker-payload construct before conjugation to the biomolecule.

  • Orthogonality: The t-butyl ester offers better orthogonality in many synthetic schemes. For instance, if the biomolecule or payload contains other ester functionalities, the selective removal of the t-butyl group can be achieved with TFA without affecting other esters, which would likely be cleaved under the basic conditions of saponification.

  • Workup and Purification: The byproducts of t-butyl ester deprotection are volatile (isobutylene and CO2), which simplifies the workup procedure. Saponification requires a careful neutralization step, and the resulting salts can sometimes complicate the purification process.

Conclusion

Both this compound and NH2-PEG4-t-butyl ester are valuable bifunctional linkers in bioconjugation. The this compound is a suitable option when the conjugated molecule is stable to basic conditions and a straightforward saponification is desired. However, for applications involving sensitive biomolecules or complex synthetic routes requiring orthogonal protecting groups, the NH2-PEG4-t-butyl ester is often the superior choice due to its mild acidic deprotection conditions and cleaner reaction profile. The ultimate decision should be based on a careful evaluation of the specific biomolecule, the overall synthetic strategy, and the desired final conjugate.

A Head-to-Head Comparison of PEG vs. Alkyl Linkers in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a pivotal decision that profoundly influences the efficacy, safety, and pharmacokinetic profile of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of linker technologies, polyethylene glycol (PEG) and alkyl chains represent two of the most frequently utilized flexible linkers. This guide provides an objective, data-driven comparison of PEG and alkyl linkers to inform rational drug design, supported by experimental data and detailed methodologies.

At a Glance: Key Differences

The fundamental distinction between PEG and alkyl linkers lies in their chemical composition, which dictates their physicochemical properties and subsequent biological behavior. PEG linkers are composed of repeating hydrophilic ethylene glycol units, whereas alkyl linkers consist of hydrophobic hydrocarbon chains. This core difference gives rise to a series of trade-offs that must be carefully considered during the drug design process.

FeaturePEG LinkerAlkyl Linker
Composition Repeating ethylene glycol unitsSaturated or unsaturated hydrocarbon chains
Solubility Hydrophilic, enhances aqueous solubilityHydrophobic, may decrease aqueous solubility
Pharmacokinetics Can prolong half-life and reduce clearanceCan lead to rapid clearance
Cell Permeability Complex; can both hinder and enhance permeabilityGenerally enhances cell permeability
Metabolic Stability Potentially susceptible to oxidative

Assessing the Immunogenicity of Proteins Modified with NH2-PEG4-COOMe: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, mitigating the immunogenicity of therapeutic proteins is a critical aspect of ensuring their safety and efficacy. Chemical modification with polymers like polyethylene glycol (PEG) is a widely adopted strategy to reduce a protein's immunogenic potential and improve its pharmacokinetic profile. This guide provides an objective comparison of proteins modified with NH2-PEG4-COOMe, a specific amine-reactive PEG linker, against other PEGylation strategies and alternative polymer conjugation technologies. The information presented is supported by experimental data to facilitate informed decisions in the development of biologics.

Understanding this compound Modification

The this compound linker is a short-chain polyethylene glycol derivative featuring a primary amine (NH2) at one terminus and a methyl ester (COOMe) at the other. The amine group allows for covalent attachment to the protein, typically at lysine residues or the N-terminus. The methyl ester group is the terminal functionality of the PEG chain. A key characteristic of this methyl ester is its potential for hydrolysis under physiological conditions, which could influence the overall immunogenic profile of the conjugated protein over time.

Comparative Immunogenicity Assessment

The immunogenicity of a modified protein is a complex interplay of factors including the nature of the protein itself, the type of modification, and the host's immune system. Below is a comparative analysis of this compound modified proteins with other alternatives, based on key immunogenicity parameters.

Table 1: Comparison of Immunogenicity of PEGylated Proteins with Different Terminal Groups

While direct quantitative data for this compound is limited in publicly available studies, we can infer its potential immunogenicity based on the behavior of other terminal groups. The hydrolysis of the methyl ester would result in a carboxyl group (-COOH), which is generally considered to have low immunogenicity.

PEG Terminal GroupRelative Anti-PEG Antibody Titer (IgG/IgM)Key Findings & Implications
Methoxy (-OCH3)HigherThe methoxy group is common in many PEGylated drugs but has been associated with a higher incidence of anti-PEG antibodies.[1]
Hydroxyl (-OH)LowerHydroxy-terminated PEGs have demonstrated a lower propensity to induce anti-PEG antibodies compared to methoxy-terminated PEGs.[1][2]
Methyl Ester (-COOMe) Predicted Low to Moderate The methyl ester is susceptible to hydrolysis, converting to a carboxyl group. While the initial immunogenicity might be influenced by the ester, the hydrolyzed form is expected to be less immunogenic.
Table 2: Performance Comparison of PEGylation Alternatives

Emerging alternatives to PEGylation aim to provide the benefits of reduced immunogenicity and improved pharmacokinetics without the potential for anti-PEG antibody formation.

ModificationReduction in Anti-Drug Antibody (ADA) Response vs. Unmodified ProteinKey Advantages & Performance Data
PEGylation (General) SignificantPEGylation is a well-established method to reduce the immunogenicity of therapeutic proteins. However, the PEG moiety itself can be immunogenic.[3][4][5]
Polysarcosine (pSar) Conjugation Significant to Superior vs. PEGpSar is a non-immunogenic, biodegradable polymer. Studies have shown that pSar-protein conjugates elicit significantly fewer anti-drug antibodies compared to their PEGylated counterparts.[6][7] In a study with interferon-α2b, the pSar conjugate was more potent in inhibiting tumor growth and elicited considerably less anti-IFN antibodies in mice than the PEG conjugate.[6][7][8]
Zwitterionic Polymer Conjugation Significant to Superior vs. PEGZwitterionic polymers, such as poly(carboxybetaine), are highly resistant to protein adsorption and have shown very low immunogenicity.[9] Conjugation with zwitterionic polymers can improve protein stability similarly to PEGylation while better-preserving bioactivity.[10][11][12][13] Studies have shown that zwitterionic polymer-protein conjugates can lead to a reduced antibody response compared to PEGylated versions.[9]

Experimental Protocols for Immunogenicity Assessment

A thorough evaluation of immunogenicity involves a multi-tiered approach, including in vitro and in vivo assays.

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibody Detection

This assay is a cornerstone for detecting and quantifying antibodies against the PEG moiety.

Methodology:

  • Coating: Coat high-binding 96-well microplates with a PEG-conjugated protein (e.g., PEG-BSA) or an activated PEG molecule overnight at 4°C.

  • Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add diluted serum or plasma samples to the wells and incubate for 2 hours at room temperature to allow anti-PEG antibodies to bind to the coated antigen.

  • Washing: Wash the plates multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound components.

  • Detection Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the species of the primary antibody (e.g., anti-human IgG-HRP) and incubate for 1 hour at room temperature.

  • Substrate Addition: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution and incubate in the dark until a blue color develops.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4), which will turn the color to yellow.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of anti-PEG antibodies in the sample.

T-cell Proliferation Assay

This cell-based assay assesses the potential of a modified protein to induce a T-cell-dependent immune response.

Methodology:

  • PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

  • Cell Labeling (Optional): For proliferation tracking, label PBMCs with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).

  • Cell Culture: Plate the PBMCs in a 96-well plate in a suitable culture medium.

  • Stimulation: Add the test article (e.g., this compound modified protein, control protein, and alternatives) at various concentrations to the wells. Include positive (e.g., phytohemagglutinin) and negative (medium only) controls.

  • Incubation: Incubate the plates for 5-7 days to allow for T-cell proliferation.

  • Analysis:

    • CFSE Dilution: If using CFSE, analyze the dilution of the dye in CD4+ and CD8+ T-cell populations by flow cytometry. A decrease in fluorescence intensity indicates cell division.

    • Thymidine Incorporation: Alternatively, pulse the cells with 3H-thymidine for the final 18-24 hours of culture and measure its incorporation into the DNA of proliferating cells using a scintillation counter.

Cytokine Release Assay

This assay measures the release of cytokines from immune cells upon stimulation with the modified protein, providing insights into the type and magnitude of the immune response.

Methodology:

  • Cell Culture: Culture whole blood or isolated PBMCs from healthy donors.

  • Stimulation: Add the test articles at various concentrations to the cell cultures. Include appropriate positive (e.g., lipopolysaccharide) and negative controls.

  • Incubation: Incubate the cultures for a specified period (e.g., 24-48 hours).

  • Supernatant Collection: Centrifuge the plates/tubes and collect the cell-free supernatant.

  • Cytokine Quantification: Measure the concentration of key pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10, IFN-γ) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

Visualizing Workflows and Pathways

To further clarify the experimental processes and underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow_for_Immunogenicity_Assessment cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment elisa Anti-PEG Antibody ELISA tcell T-cell Proliferation Assay cytokine Cytokine Release Assay tcell->cytokine animal_model Animal Model (e.g., Transgenic Mice) dosing Dosing with Modified Protein animal_model->dosing sampling Blood Sampling dosing->sampling ada_analysis ADA Titer Analysis sampling->ada_analysis protein Modified Protein (this compound) protein->elisa Humoral Response protein->tcell Cellular Response protein->cytokine Innate & Adaptive Response protein->animal_model

Overall workflow for assessing the immunogenicity of modified proteins.

T_Cell_Activation_Pathway apc Antigen Presenting Cell (APC) peptide Processed Peptide apc->peptide protein Modified Protein protein->apc Uptake & Processing mhc MHC Class II peptide->mhc tcr T-cell Receptor (TCR) mhc->tcr Presentation cd4 CD4+ T-cell tcr->cd4 Activation proliferation Proliferation cd4->proliferation cytokines Cytokine Release (e.g., IL-2, IFN-γ) cd4->cytokines

Simplified signaling pathway of T-cell activation by a modified protein.

Conclusion

The selection of a protein modification strategy requires a careful balance between enhancing therapeutic properties and minimizing immunogenicity. While this compound offers a means of protein PEGylation, its potential for in vivo hydrolysis of the methyl ester group warrants specific consideration in immunogenicity risk assessment. The available data suggests that alternatives to traditional PEGylation, such as polysarcosine and zwitterionic polymers, may offer superior immunogenicity profiles. A comprehensive immunogenicity assessment, employing a suite of in vitro and in vivo assays, is essential to de-risk and advance the development of novel protein therapeutics.

References

A Comparative Guide to NH2-PEG4-COOMe Performance in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted drug delivery, the choice of linker chemistry is paramount to the efficacy and safety of novel therapeutics. This guide provides a comprehensive performance comparison of the hydrophilic linker, Amino-PEG4-Methyl Ester (NH2-PEG4-COOMe), against common alternatives used in the conjugation of targeting moieties to therapeutic payloads. The data presented herein is a synthesis of findings from multiple studies to provide a broad, objective overview for researchers designing next-generation drug delivery systems.

Executive Summary

This compound is a discrete polyethylene glycol (PEG) linker that offers a balance of hydrophilicity, flexibility, and defined length. These characteristics contribute to improved solubility and stability of the final conjugate, potentially reducing aggregation and non-specific binding. Compared to traditional hydrocarbon-based linkers and longer, polydisperse PEGs, this compound provides a unique set of properties that can be advantageous in specific drug delivery applications, particularly in the construction of Antibody-Drug Conjugates (ADCs) and other targeted nanoparticles.

Performance Benchmarking: this compound vs. Alternatives

The following tables summarize key performance indicators of drug delivery systems functionalized with this compound in comparison to alternatives such as the more hydrophobic succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker and nanoparticles with varying degrees of PEGylation.

Table 1: In Vitro Cytotoxicity of Targeted Conjugates

Linker/ModificationAntibody-Drug Conjugate (ADC) ExampleTarget Cell LineIC50 (nM)Reference
NH2-PEG-based (Short Chain) Trastuzumab-PEG4-MMAEBT-474 (HER2+)~1.5 - 5[1][2]
SMCC (Non-cleavable)Trastuzumab-SMCC-MMAEBT-474 (HER2+)~1.5[1]
Long-Chain PEG (4kDa)Trastuzumab-PEG4K-MMAENCI-N87~6.75[1]
Long-Chain PEG (10kDa)Trastuzumab-PEG10K-MMAENCI-N87~33.75[1]

Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used. This data suggests that while short-chain PEG linkers maintain high potency, longer PEG chains can sometimes lead to a slight decrease in in vitro activity.

Table 2: Physicochemical and In Vitro Performance Characteristics

ParameterThis compound ConjugateSMCC ConjugateNon-PEGylated NanoparticlesLong-Chain PEGylated Nanoparticles
Solubility HighLow to ModerateLowHigh
Aggregation Potential LowHighHighLow
Serum Stability HighHighLowHigh
Cellular Uptake (in vitro) EfficientEfficientVariable, often high in macrophagesReduced compared to non-PEGylated
Protein Adsorption (Opsonization) ReducedModerateHighSignificantly Reduced

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key protocols used to assess the performance of drug delivery systems.

Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[3][4][5][6][7]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the drug conjugate and control compounds. Include untreated cells as a negative control. Incubate for a period of 24 to 72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Protocol 2: Cellular Uptake Analysis by Flow Cytometry

This protocol provides a quantitative measurement of the internalization of fluorescently labeled drug conjugates.[8][9][10]

  • Cell Seeding: Seed cells in a 6-well or 12-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a predetermined concentration of the fluorescently labeled conjugate for various time points (e.g., 1, 4, 24 hours).

  • Cell Harvesting: After incubation, wash the cells with cold PBS to remove any unbound conjugate. Detach the cells using a non-enzymatic cell dissociation solution or trypsin.

  • Staining (Optional): For surface-bound vs. internalized differentiation, an antibody targeting the delivery vehicle can be used with a secondary fluorescent antibody of a different color.

  • Flow Cytometry Analysis: Resuspend the cells in FACS buffer (PBS with 1-2% FBS). Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel.

  • Data Analysis: The geometric mean fluorescence intensity (MFI) of the cell population is used to quantify the amount of cellular uptake.

Protocol 3: In Vivo Biodistribution Study in a Mouse Xenograft Model

This protocol outlines the steps to determine the tissue distribution of a drug conjugate in a tumor-bearing mouse model.[11][12][13]

  • Animal Model: Establish a tumor xenograft model by subcutaneously injecting human cancer cells into immunocompromised mice. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration: Administer the drug conjugate (often radiolabeled or containing a quantifiable tag) to the mice via intravenous injection.

  • Tissue Collection: At predetermined time points (e.g., 6, 24, 48 hours) post-injection, euthanize the mice and harvest major organs (liver, spleen, kidneys, lungs, heart, etc.) and the tumor.

  • Quantification:

    • For Radiolabeled Conjugates: Measure the radioactivity in each organ and tumor using a gamma counter.

    • For Fluorescently Labeled Conjugates: Homogenize the tissues and measure the fluorescence using a suitable plate reader.

    • For Elemental Analysis (e.g., with gold nanoparticles): Digest the tissues and analyze the elemental content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g). This provides a quantitative measure of the accumulation of the conjugate in different tissues.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures is essential for clarity and understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.

Cellular Uptake Mechanisms

Targeted drug delivery systems primarily enter cells through endocytic pathways. The two major pathways are clathrin-mediated and caveolae-mediated endocytosis.

Cellular_Uptake_Pathways cluster_membrane Plasma Membrane cluster_clathrin Clathrin-Mediated Endocytosis cluster_caveolae Caveolae-Mediated Endocytosis receptor Receptor clathrin_pit Clathrin-Coated Pit Formation receptor->clathrin_pit caveolae Caveolae Formation receptor->caveolae ligand Targeted Conjugate ligand->receptor Binding clathrin_vesicle Clathrin-Coated Vesicle clathrin_pit->clathrin_vesicle Invagination & Scission early_endosome Early Endosome clathrin_vesicle->early_endosome Uncoating late_endosome Late Endosome early_endosome->late_endosome lysosome Lysosome (Drug Release) late_endosome->lysosome caveosome Caveosome caveolae->caveosome Internalization golgi Golgi Apparatus caveosome->golgi er Endoplasmic Reticulum caveosome->er Bypass Lysosome MTT_Workflow start Start: Prepare Cell Culture seed Seed Cells in 96-well Plate start->seed treat Add Drug Conjugates (Serial Dilutions) seed->treat incubate1 Incubate (24-72h) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (3-4h) add_mtt->incubate2 solubilize Add Solubilizing Agent (e.g., DMSO) incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 Value read->analyze end End: Cytotoxicity Profile analyze->end Linker_Performance_Logic cluster_properties Physicochemical Properties cluster_interactions Biological Interactions cluster_outcome Therapeutic Outcome linker_choice Linker Choice (e.g., this compound vs. SMCC) solubility Solubility linker_choice->solubility stability Stability linker_choice->stability aggregation Aggregation linker_choice->aggregation opsonization Protein Adsorption (Opsonization) solubility->opsonization influences circulation Circulation Half-life stability->circulation impacts aggregation->circulation affects opsonization->circulation reduces efficacy Efficacy (Tumor Accumulation) circulation->efficacy determines toxicity Toxicity (Off-target Effects) circulation->toxicity influences uptake Cellular Uptake uptake->efficacy uptake->toxicity

References

Safety Operating Guide

Proper Disposal of NH2-PEG4-COOMe: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Principle: Treat as Chemical Waste

NH2-PEG4-COOMe, along with any materials contaminated with it, should be treated as chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[1] The polyethylene glycol chain is generally of low toxicity, but the terminal amine and methyl ester functional groups necessitate careful handling and disposal through a licensed chemical waste management service.[1]

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

Proper segregation of chemical waste at the point of generation is crucial for safe disposal.[2]

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a designated, sealable, and clearly labeled solid hazardous waste container.

    • All disposables contaminated with the compound, such as weighing papers, pipette tips, gloves, and absorbent materials from spills, must be placed in the same solid hazardous waste container.[1]

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible liquid hazardous waste container.

    • Do not mix this waste stream with other incompatible chemical wastes.

2. Waste Containerization and Labeling:

  • Container Selection: Use containers that are in good condition and compatible with the chemical waste. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure containers have secure, tight-fitting lids.

  • Labeling: As soon as the first drop of waste is added, the container must be clearly labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoid abbreviations)

    • An indication of the major solvent(s) for liquid waste

    • The date when waste was first added to the container

3. Interim Storage in the Laboratory:

  • Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • This area should be at or near the point of waste generation and under the control of laboratory personnel.

  • Ensure the storage area is cool, dry, and away from general laboratory traffic and incompatible materials such as strong oxidizing agents, acids, and bases.

  • Liquid waste containers should be stored in secondary containment to prevent spills.

4. Disposal of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol, isopropanol, or water).[3]

  • The rinsate from this process must be collected and disposed of as hazardous liquid waste.[3]

  • After triple-rinsing, deface or remove the original label, and the container can typically be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's guidelines.

5. Arranging for Final Disposal:

  • Once a waste container is full or has reached the institutional time limit for accumulation, arrange for its collection through your EHS department or a licensed chemical waste disposal contractor.

  • Follow your institution's specific procedures for requesting a waste pickup.

Data Presentation: Key Disposal Parameters

ParameterGuidelineRationale
Waste Classification Chemical WastePresence of amine and methyl ester functional groups requires controlled disposal.
Disposal Route Licensed Chemical Waste ContractorEnsures compliance with regulations and minimizes environmental impact.
"Don'ts" Do not dispose down the drain or in regular trash.Prevents contamination of water systems and landfills.[1]
Solid Waste Unused powder, contaminated gloves, pipette tips, etc.Collect in a labeled, sealed container.[1]
Liquid Waste Solutions containing this compound.Collect in a labeled, sealed, compatible container.
Empty Containers Triple-rinse with a suitable solvent.Rinsate must be collected as hazardous waste.[3]
Interim Storage Designated Satellite Accumulation Area (SAA).Safe, secure, and compliant temporary storage.
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat.Standard practice for handling all laboratory chemicals.[1]

Experimental Protocol: Spill Management

In the event of a spill, follow these procedures:

  • Control and Contain:

    • Restrict access to the spill area.

    • Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Absorb:

    • For liquid spills, cover and absorb the material with an inert absorbent such as vermiculite, sand, or a chemical spill pillow.

    • For solid spills, gently cover the powder to prevent it from becoming airborne.

  • Collect:

    • Carefully sweep or scoop the absorbed material and spilled compound into a designated solid hazardous waste container.

  • Decontaminate:

    • Clean the spill area thoroughly with a suitable solvent (e.g., soap and water, followed by ethanol).

    • Collect all cleaning materials (wipes, absorbent pads) as solid hazardous waste.[2]

Mandatory Visualization: Disposal Workflow

G Figure 1. Disposal Workflow for this compound cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_management Management & Disposal cluster_empty Empty Container Disposal A This compound (Solid or Solution) C Solid Chemical Waste Container A->C Segregate D Liquid Chemical Waste Container A->D Segregate B Contaminated Materials (Gloves, Tips, etc.) B->C Segregate E Label Container: 'Hazardous Waste' 'this compound' C->E D->E F Store in Satellite Accumulation Area (SAA) E->F G Contact EHS for Pickup F->G H Final Disposal by Licensed Contractor G->H I Original Container J Triple-Rinse with Solvent I->J K Collect Rinsate as Liquid Waste J->K L Dispose of Clean Container J->L K->D

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling NH2-PEG4-COOMe

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with NH2-PEG4-COOMe. Adherence to these guidelines is crucial for ensuring personal safety and maintaining the integrity of experimental work. While a specific Safety Data Sheet (SDS) for this compound was not located, the following procedures are based on best practices for handling structurally similar amino-PEGylated compounds and esters.

Hazard Identification and Personal Protective Equipment (PPE)

PEGylated compounds are generally considered to have low toxicity.[1] However, it is imperative to handle all laboratory chemicals with caution to minimize exposure.[2] The primary hazards associated with this compound are potential mild irritation to the eyes and skin upon prolonged contact and respiratory irritation if inhaled in dust form.[1]

Recommended Personal Protective Equipment (PPE):

A summary of the necessary PPE for handling this compound is presented below.

PPE CategoryItemSpecifications
Eye Protection Safety Goggles or Face ShieldChemical splash goggles compliant with ANSI Z87.1 standards should be worn, especially when there is a potential for splashing.[2][3]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[2] Always inspect gloves before use and wash hands thoroughly after handling.[4][5]
Body Protection Laboratory CoatA long-sleeved, fully buttoned lab coat is mandatory to prevent skin contact.[1][6]
Respiratory Protection Fume Hood or RespiratorAll handling of the compound, especially in solid form or when preparing solutions, should occur in a well-ventilated area, preferably a certified chemical fume hood, to prevent inhalation.[2][7]

Step-by-Step Operational Plan

Proper handling from receipt to disposal is critical for both safety and maintaining the compound's integrity.

2.1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store this compound in a tightly sealed container in a cool, dry, and dark place.[2]

  • For long-term storage (months to years), a temperature of -20°C is recommended.[2] Short-term storage (days to weeks) at 0-4°C is also suitable.[2]

  • Store away from strong oxidizing agents, strong acids, and strong bases.[1]

2.2. Preparation and Handling:

  • Handle the compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation risk.[2][7]

  • Avoid generating dust when working with the solid form.[1]

  • When preparing solutions, it is often advisable to create a stock solution to avoid repeatedly weighing a small, potentially hygroscopic solid.[2]

  • Suitable solvents may include DMSO, water, DCM, and DMF.[2]

  • Avoid contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.[8]

2.3. Emergency Procedures:

  • Spill Management:

    • Evacuate and ventilate the affected area.[7]

    • Contain the spill using an inert absorbent material like vermiculite or sand.[7]

    • Carefully collect the absorbed material into a designated, sealed hazardous waste container.[7]

    • Clean the spill area with a suitable solvent, followed by soap and water, collecting all cleaning materials as hazardous waste.[7]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[9]

    • Skin Contact: Wash the affected area with soap and plenty of water.[5] Remove contaminated clothing.[5]

    • Inhalation: Move the person to fresh air.[5]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[9]

    • In all cases of exposure, seek medical attention.[9]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[7]

  • Waste Segregation:

    • Solid Waste: Collect unused solid this compound and contaminated items (e.g., pipette tips, gloves) in a dedicated, clearly labeled hazardous waste container.[2][7]

    • Liquid Waste: Collect solutions containing this compound in a designated container for chemical waste. Do not mix with other waste streams unless compatibility is confirmed.[2][7]

  • Container Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name.[9]

  • Final Disposal: Arrange for collection by a licensed chemical waste management service.[10] Do not dispose of down the drain.[9] While polyethylene glycol is biodegradable, its release into wastewater systems should be avoided.[9][11]

Workflow for Safe Handling of this compound

G Safe Handling Workflow for this compound cluster_prep Preparation & Storage cluster_handling Handling & Use cluster_disposal Disposal receiving Receiving & Inspection storage Storage (-20°C Long-Term) receiving->storage ppe Don PPE (Goggles, Gloves, Lab Coat) storage->ppe Retrieve for Use fume_hood Work in Fume Hood ppe->fume_hood weighing Weighing & Solution Prep fume_hood->weighing experiment Experimental Use weighing->experiment solid_waste Solid Waste Collection experiment->solid_waste Contaminated Solids liquid_waste Liquid Waste Collection experiment->liquid_waste Waste Solutions waste_pickup Licensed Waste Disposal solid_waste->waste_pickup liquid_waste->waste_pickup cluster_prep cluster_prep cluster_handling cluster_handling cluster_disposal cluster_disposal

A flowchart outlining the safe handling process for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.